Ethyl 3-oxoazetidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIUSHWWSLISPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Basic Properties and Synthetic Utility of tert-Butyl 3-oxoazetidine-1-carboxylate
A Note on the Compound Identity: This technical guide focuses on tert-butyl 3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4), as it is the predominantly studied and commercially significant derivative. While the initial topic mentioned the ethyl ester, the vast body of scientific literature and chemical supplier information points to the tert-butyl ester as the key intermediate in major pharmaceutical syntheses.
Introduction: The Significance of the 3-Oxoazetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, making it a valuable design element for achieving high binding affinity and selectivity for biological targets. Among azetidine derivatives, those functionalized at the 3-position are of particular interest.
tert-Butyl 3-oxoazetidine-1-carboxylate has emerged as a cornerstone building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its structure features a reactive ketone and a Boc-protected nitrogen, providing a versatile handle for a variety of chemical transformations.[2] This guide offers an in-depth exploration of its fundamental properties, synthesis, reactivity, and applications, with a focus on its pivotal role in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib.[1][2][4]
Physicochemical and Basic Properties
tert-Butyl 3-oxoazetidine-1-carboxylate is a white to off-white crystalline powder under standard conditions.[1][5] It is characterized by its moisture sensitivity and should be handled under an inert atmosphere.[5][6]
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 3-oxoazetidine-1-carboxylate | [7] |
| Synonyms | 1-Boc-3-azetidinone, N-Boc-3-azetidinone | [5][7][8][9] |
| CAS Number | 398489-26-4 | [5][7][8] |
| Molecular Formula | C₈H₁₃NO₃ | [5][7] |
| Molecular Weight | 171.19 g/mol | [5][7][8] |
| Melting Point | 47-52 °C | [1][5] |
| Boiling Point | 251.3 ± 33.0 °C (Predicted) | [1][5] |
| Density | 1.174 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Sparingly soluble in chloroform and slightly soluble in dichloromethane. | [5] |
| Appearance | White to off-white crystalline powder. | [1][5] |
Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
The most common and efficient synthesis of tert-butyl 3-oxoazetidine-1-carboxylate involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.[5] This precursor is typically prepared from 1-benzylazetidin-3-ol.[4] A green and industrially scalable oxidation method utilizes a TEMPO-catalyzed reaction with sodium hypochlorite (NaClO) as the oxidant.[4]
Diagram of the Synthetic Pathway
Caption: Synthetic route to tert-butyl 3-oxoazetidine-1-carboxylate.
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol is adapted from a green synthesis methodology for an intermediate of Baricitinib.[4]
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Dichloromethane (CH₂Cl₂)
-
Potassium bromide (KBr) solution (9.1% aqueous)
-
TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)
-
Potassium bicarbonate (KHCO₃)
-
Sodium hypochlorite (NaClO) solution (12% aqueous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (15% aqueous)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Reaction Setup: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane. Cool the solution to a temperature between -15 °C and 5 °C.
-
Catalyst Addition: Sequentially add the 9.1% potassium bromide solution and a catalytic amount of TEMPO (approx. 0.02 equivalents).
-
Oxidant Addition: Slowly add a pre-mixed aqueous solution of potassium bicarbonate and sodium hypochlorite. Maintain the temperature and stir for 30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate to neutralize the excess oxidant.
-
Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The residue can be further purified by crystallization from an ethyl acetate/n-heptane mixture.[4]
Rationale: This method is considered "green" because it uses a catalytic amount of the nitroxyl radical TEMPO, with inexpensive and environmentally benign sodium hypochlorite as the terminal oxidant. The reaction proceeds under mild conditions with high efficiency.
Reactivity and Synthetic Utility
The synthetic versatility of tert-butyl 3-oxoazetidine-1-carboxylate stems from its two primary reactive sites: the carbonyl group at the C3 position and the Boc-protected nitrogen.
-
Carbonyl Group: The ketone is susceptible to a wide range of nucleophilic additions and condensation reactions. A particularly important transformation is the Horner-Wadsworth-Emmons olefination, which is used to introduce a cyanomethylene group, a key structural feature of Baricitinib.[4]
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions to liberate the secondary amine, allowing for further functionalization at the nitrogen atom.
Diagram of a Key Transformation
Caption: Horner-Wadsworth-Emmons reaction of the title compound.
Experimental Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol is based on a reported procedure for the synthesis of a Baricitinib intermediate.[4]
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide solution in THF (1 M)
-
Tetrahydrofuran (THF)
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Aqueous sodium chloride solution (12.5%)
-
Ethyl acetate
Procedure:
-
Ylide Formation: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly add a 1 M solution of potassium tert-butoxide in THF at -5 °C under an inert atmosphere. Stir the mixture for 3 hours at this temperature.
-
Addition of Ketone: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF to the reaction mixture, maintaining the temperature at -5 °C. Stir for an additional 2 hours.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium chloride. Extract the aqueous phase multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[4]
Applications in Drug Discovery
The primary and most significant application of tert-butyl 3-oxoazetidine-1-carboxylate is as a pivotal intermediate in the synthesis of Baricitinib.[1][2][3][4] Baricitinib is an orally available inhibitor of Janus kinases JAK1 and JAK2, which are involved in inflammatory and autoimmune pathways.[2][4]
Beyond Baricitinib, this building block is utilized in the synthesis of a variety of other biologically active molecules, including:
-
Inhibitors of phosphoinositide 3-kinase (PI3K).[5]
-
Antagonists of the protease-activated receptor-1 (PAR-1).[5]
-
Novel antibacterial agents.[5]
Its utility in these diverse applications underscores the strategic importance of the 3-oxoazetidine scaffold in constructing molecules with tailored pharmacological profiles.[3]
Safety and Handling
tert-Butyl 3-oxoazetidine-1-carboxylate is classified as a hazardous substance.[6][7][10] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or a fume hood.
GHS Hazard Statements:
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[10]
-
Avoid breathing dust.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a well-ventilated place and keep the container tightly closed.[10]
-
The compound is moisture and air-sensitive and should be stored under an inert atmosphere at 2-8°C.[5][6]
Conclusion
tert-Butyl 3-oxoazetidine-1-carboxylate is a high-value chemical intermediate with a unique combination of stability and reactivity. Its role as a key building block in the synthesis of the blockbuster drug Baricitinib highlights its importance in the pharmaceutical industry. The well-established synthetic routes and predictable reactivity of its ketone and protected amine functionalities make it an indispensable tool for medicinal chemists and drug development professionals engaged in the design and synthesis of novel therapeutics.
References
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3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. Retrieved January 22, 2026, from [Link]
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Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. (n.d.). Beilstein Archives. Retrieved January 22, 2026, from [Link]
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Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]
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The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved January 22, 2026, from [Link]
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The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]
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The Azetidinone Core: A Technical Guide to N-Alkoxycarbonyl-3-oxoazetidines for Advanced Drug Discovery
Introduction: The Strategic Value of Strained Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is relentless. Small, strained ring systems have emerged as particularly valuable motifs, offering three-dimensional diversity that can enhance potency, selectivity, and pharmacokinetic profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, represents a critical structural unit found in numerous bioactive molecules.[1] Its inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows it with a unique combination of stability for handling and tunable reactivity for synthetic elaboration.[1]
This guide focuses on a pivotal class of azetidine derivatives: N-alkoxycarbonyl-3-oxoazetidines . The presence of the ketone at the 3-position transforms the azetidine scaffold into a versatile electrophilic hub, while the N-alkoxycarbonyl protecting group, such as an ethoxycarbonyl or tert-butoxycarbonyl (Boc) group, modulates reactivity and solubility. These compounds are not merely chemical curiosities; they are high-value intermediates in the synthesis of complex pharmaceutical agents, including inhibitors of Janus kinase (JAK), HCV protease, and phosphoinositide 3-kinase (PI3K).[2]
Due to its widespread use and extensive documentation, this guide will use tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) as the primary exemplar for discussing synthesis, analysis, and reactivity. The principles and protocols detailed are directly translatable to its analogues, including the titular Ethyl 3-oxoazetidine-1-carboxylate . Key differences pertaining to the ethyl analogue will be highlighted to provide a comprehensive operational understanding for researchers.
I. Molecular Structure and Physicochemical Properties
The core structure consists of a four-membered azetidine ring functionalized with a carbonyl group at the C3 position and an alkoxycarbonyl group attached to the nitrogen atom. This arrangement creates a molecule with distinct electronic and steric features that dictate its chemical behavior.
Structural Analysis: The Tale of Two Esters
The choice between the ethyl and the more common tert-butyl (Boc) protecting group is a critical experimental decision driven by downstream synthetic requirements, particularly the conditions needed for deprotection.
-
This compound: The ethyl ester is a robust protecting group, typically requiring harsh conditions like saponification (strong base) or acidic hydrolysis for removal. This stability can be advantageous in multi-step syntheses where the azetidine nitrogen must remain protected through various transformations.
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone): The Boc group is prized for its lability under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which allows for orthogonal deprotection strategies in the presence of other sensitive functional groups. This is a primary reason for its prevalence in contemporary drug discovery programs.
A summary of key physicochemical properties for the well-characterized 1-Boc-3-azetidinone is provided below. The properties of the ethyl analogue are expected to be similar, with minor variations in molecular weight, melting point, and solubility.
| Property | Value (for tert-Butyl 3-oxoazetidine-1-carboxylate) | Reference |
| CAS Number | 398489-26-4 | [2][3][4][5] |
| Molecular Formula | C₈H₁₃NO₃ | [2][3] |
| Molecular Weight | 171.19 g/mol | [2][4] |
| Appearance | White to light brown crystalline powder | [2] |
| Melting Point | 47-51 °C | [2] |
| Solubility | Sparingly soluble in Chloroform, slightly in Dichloromethane | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
II. Synthesis Pathway: From Alcohol to Ketone
The most reliable and scalable synthesis of N-alkoxycarbonyl-3-oxoazetidines involves the oxidation of the corresponding 3-hydroxyazetidine precursor. This precursor is itself typically prepared via a multi-step sequence, which underscores the importance of optimizing each transformation to ensure a high overall yield of the valuable keto-azetidine intermediate.
The general, field-proven workflow is a two-stage process: 1) Protection of the azetidin-3-ol nitrogen and 2) Oxidation of the secondary alcohol to the ketone.
Caption: General synthetic workflow for N-Boc-3-oxoazetidinone.
Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
This protocol is adapted from established industrial and academic syntheses and represents a robust method for obtaining the target compound.[2] The causality for reagent choice is rooted in efficiency, safety, and scalability.
Part A: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (NaHCO₃, ~2.2 equivalents).
-
Scientist's Insight: The biphasic system facilitates the reaction of both the water-soluble salt and the organic-soluble Boc-anhydride. NaHCO₃ is a mild base, sufficient to neutralize the hydrochloride salt and the acid byproduct of the reaction without promoting side reactions.
-
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, ~0.95 equivalents) to the stirred suspension. The reaction is typically stirred at room temperature for 15-24 hours.
-
Work-up & Isolation: Concentrate the reaction mixture in vacuo to remove the dioxane. Extract the remaining aqueous portion with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with dilute acid (e.g., 5% HCl), water, and brine.
-
Scientist's Insight: The acidic wash removes any unreacted starting material or basic impurities. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate, often as an oil that can be used directly in the next step.
Part B: Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate
-
Reaction Setup: Dissolve the crude tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂). Cool the solution to approximately -15 to 0 °C in an ice-salt or dry ice/acetone bath.
-
Catalytic Oxidation: Add an aqueous solution of potassium bromide (KBr, ~0.1 equivalents) and TEMPO (2,2,6,6-tetramethylpiperidinyloxyl, ~0.02 equivalents).
-
Scientist's Insight: This is a TEMPO-catalyzed oxidation, a mild and highly selective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. TEMPO is the catalyst, and NaOCl is the stoichiometric oxidant that regenerates the active oxoammonium species.
-
-
Oxidant Addition: Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaOCl, ~1.2 equivalents) and potassium bicarbonate (KHCO₃). Maintain the temperature below 5 °C during the addition. Stir vigorously for 30-60 minutes.
-
Quenching & Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by crystallization (e.g., from an ethyl acetate/n-heptane mixture) to yield the final product as a white to off-white solid.[6]
III. Comprehensive Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized intermediate. A multi-technique approach provides a self-validating system of analysis.
Caption: A multi-technique workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The high symmetry of the azetidine ring in these compounds leads to simple, yet highly informative, spectra.
-
¹H NMR Analysis (Expected for this compound):
-
Azetidine Protons (CH₂): A singlet at approximately δ 4.6-4.8 ppm . The two CH₂ groups adjacent to the nitrogen and the ketone are chemically equivalent due to rapid ring puckering and symmetry, resulting in a single peak integrating to 4 protons.
-
Ethyl Group (CH₂): A quartet at approximately δ 4.1-4.3 ppm . This signal arises from the two methylene protons of the ethyl group, split by the three adjacent methyl protons.
-
Ethyl Group (CH₃): A triplet at approximately δ 1.2-1.4 ppm . This signal corresponds to the three methyl protons, split by the two adjacent methylene protons.
For Comparison (¹H NMR of 1-Boc-3-azetidinone): The spectrum shows a sharp singlet for the nine equivalent protons of the tert-butyl group at ~δ 1.45 ppm and a singlet for the four equivalent azetidine protons at ~δ 4.65 ppm.[6] This comparison is crucial for confirming the successful incorporation of the desired alkoxycarbonyl group.
-
-
¹³C NMR Analysis (Expected for this compound):
-
Ketone Carbonyl (C=O): A peak in the downfield region, typically δ 200-210 ppm . This is highly characteristic of a ketone within a strained ring.
-
Carbamate Carbonyl (N-C=O): A peak around δ 155-160 ppm .
-
Azetidine Carbons (C2, C4): A single peak around δ 65-70 ppm , representing the two equivalent methylene carbons of the ring.
-
Ethyl Group (O-CH₂): A peak around δ 61-63 ppm .
-
Ethyl Group (CH₃): A peak in the upfield region, around δ 14-15 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by two strong carbonyl stretching absorptions.
-
Ketone C=O Stretch: A strong, sharp absorption band around 1750-1780 cm⁻¹ . The high frequency is characteristic of a carbonyl group within a strained four-membered ring.
-
Carbamate C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ .
The presence of these two distinct carbonyl peaks is a definitive diagnostic feature for the successful synthesis of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides unequivocal confirmation of the molecular weight and can offer fragmentation data to support the proposed structure.
-
Expected Molecular Ion Peak (for this compound):
-
Formula: C₇H₁₁NO₃
-
Exact Mass: 157.07 Da
-
In high-resolution mass spectrometry (HRMS), observing a peak corresponding to [M+H]⁺ at m/z 158.0757 or [M+Na]⁺ at m/z 180.0577 would provide strong evidence for the compound's identity.
-
IV. Reactivity and Applications in Drug Development
The synthetic utility of N-alkoxycarbonyl-3-oxoazetidines stems from the reactivity of the C3 ketone. This position serves as an electrophilic handle for introducing a wide array of substituents via nucleophilic additions and subsequent transformations.
A common and powerful application is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction , which converts the ketone into an exocyclic double bond. This is a key step in the synthesis of the JAK inhibitor Baricitinib.[6]
Protocol Example: HWE Reaction for Baricitinib Intermediate Synthesis
-
Reagent Preparation: To a solution of a phosphonate reagent, such as diethyl (cyanomethyl)phosphonate (1.2 equivalents), in an anhydrous aprotic solvent like THF, slowly add a strong base (e.g., potassium tert-butoxide, 1.1 equivalents) at a low temperature (-5 °C to 0 °C). Stir for 1-3 hours to generate the phosphonate ylide.
-
Scientist's Insight: The strong base is required to deprotonate the phosphonate, forming the nucleophilic carbanion. The low temperature controls the reaction and prevents side reactions. Anhydrous conditions are critical as the ylide is moisture-sensitive.
-
-
Addition of Azetidinone: Slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF to the ylide solution, maintaining the low temperature.
-
Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium chloride. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified via silica gel column chromatography to yield the desired substituted azetidine.[6]
This transformation provides a functionalized scaffold that can be further elaborated, demonstrating the pivotal role of the 3-oxoazetidine core in building molecular complexity for advanced drug candidates.
V. Conclusion and Future Outlook
N-alkoxycarbonyl-3-oxoazetidines, exemplified by the widely used tert-butyl analogue and its ethyl counterpart, are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis, while requiring careful execution, is well-established, and their analytical profiles are distinct and readily characterizable. The true value of these strained ketones lies in their predictable and versatile reactivity, which allows for the strategic introduction of diverse functional groups necessary for tuning the biological activity of drug candidates. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of these powerful azetidine building blocks will undoubtedly play a central role in the discovery and development of the next generation of medicines.
References
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Pharmaffiliates. (n.d.). 1-Boc-3-azetidinone. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved January 22, 2026, from [Link]
-
Oakwood Chemical. (n.d.). N-Boc-3-oxoazetidine. Retrieved January 22, 2026, from [Link]
- Rice, K. D., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
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Foley, D. J., & Davies, H. M. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5093-5134. [Link]
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Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]
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The Azetidinone Core: A Technical Guide to Ethyl 3-oxoazetidine-1-carboxylate for the Modern Researcher
In the landscape of contemporary drug discovery and synthetic chemistry, the demand for novel scaffolds that impart favorable physicochemical properties and unique three-dimensional structures is incessant. Among these, strained four-membered heterocycles, particularly azetidines, have garnered significant attention. This guide provides an in-depth technical overview of Ethyl 3-oxoazetidine-1-carboxylate, a versatile building block whose utility is underscored by the broader, well-documented applications of its class. While detailed literature specifically for the ethyl ester is consolidated here, we will draw upon the extensive research on its close analog, tert-butyl 3-oxoazetidine-1-carboxylate, to provide a comprehensive understanding of the synthesis, reactivity, and application of this pivotal chemical entity.
Compound Identification and Nomenclature
The foundational step in any rigorous scientific endeavor is the precise identification of the materials in use. This compound is a specific member of the N-alkoxycarbonyl-3-azetidinone family, a class of compounds prized for their utility as synthetic intermediates.
CAS Number : 105258-88-6[1]
Molecular Formula : C₆H₉NO₃[1]
Molecular Weight : 143.14 g/mol [1]
IUPAC Name : this compound
Synonyms : 1-Ethoxycarbonyl-3-azetidinone, N-(Ethoxycarbonyl)-3-oxoazetidine
The structural architecture of this molecule, featuring a strained four-membered ring with a ketone at the 3-position and an ethyl carbamate protecting group on the nitrogen, dictates its chemical behavior and renders it a valuable precursor for more complex molecular designs.[1]
| Property | Value | Source |
| CAS Number | 105258-88-6 | Benchchem[1] |
| Molecular Formula | C₆H₉NO₃ | Benchchem[1] |
| Molecular Weight | 143.14 g/mol | Benchchem[1] |
| IUPAC Name | This compound | N/A |
Synthesis of the 3-Oxoazetidine Core: A Methodological Deep Dive
The synthesis of N-protected 3-oxoazetidines is a critical process, enabling access to this key building block. While various synthetic routes exist, a common and reliable strategy involves the oxidation of the corresponding 3-hydroxyazetidine precursor. The choice of the N-protecting group (e.g., tert-butoxycarbonyl (Boc) or ethoxycarbonyl) is a key consideration, influencing solubility, stability, and deprotection conditions. The tert-butyl analogue, 1-Boc-3-azetidinone, is more extensively documented, and its synthesis provides a robust, field-proven template.
A prevalent method involves a two-step process starting from a readily available precursor like 3-hydroxyazetidine, which is first protected at the nitrogen and then oxidized.
Diagrammatic Overview of Synthesis
Sources
Spectroscopic Characterization of Ethyl 3-oxoazetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxoazetidine-1-carboxylate is a strained, four-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid azetidine core serves as a valuable scaffold for the synthesis of novel therapeutic agents, offering a unique three-dimensional chemical space. The presence of a ketone and a carbamate functional group provides versatile handles for chemical modification, making it a key building block in the development of enzyme inhibitors, receptor modulators, and other biologically active molecules.
This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives in complex synthetic pathways.
Molecular Structure and Key Features
The structure of this compound is characterized by a central, four-membered azetidine ring containing a nitrogen atom and a ketone at the 3-position. The nitrogen atom is protected by an ethoxycarbonyl group. This arrangement of functional groups dictates the molecule's reactivity and its distinct spectroscopic properties.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for the ethyl ester, the following interpretation is based on a combination of data from its close analog, tert-butyl 3-oxoazetidine-1-carboxylate, and predicted values for the ethyl group.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the azetidine ring and the ethyl carbamate group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.30 | s | 4H | CH₂ (azetidine ring) |
| ~4.15 | q | 2H | O-CH₂ (ethyl group) |
| ~1.25 | t | 3H | CH₃ (ethyl group) |
Interpretation:
-
The two methylene groups of the azetidine ring (at positions 2 and 4) are chemically equivalent due to rapid conformational averaging, resulting in a single sharp singlet at approximately 4.30 ppm. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen and carbonyl groups.
-
The ethyl group of the carbamate moiety gives rise to a quartet at around 4.15 ppm for the methylene protons, coupled to the methyl protons.
-
The methyl protons of the ethyl group appear as a triplet at approximately 1.25 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O (ketone) |
| ~156 | C=O (carbamate) |
| ~62 | O-CH₂ (ethyl group) |
| ~58 | CH₂ (azetidine ring) |
| ~14 | CH₃ (ethyl group) |
Interpretation:
-
The carbonyl carbon of the ketone is the most deshielded, appearing at a characteristic downfield shift of around 205 ppm.
-
The carbamate carbonyl carbon is observed at approximately 156 ppm.
-
The methylene carbons of the azetidine ring are expected to be equivalent and appear around 58 ppm.
-
The carbons of the ethyl group are found in the upfield region of the spectrum, with the methylene carbon attached to the oxygen appearing at about 62 ppm and the terminal methyl carbon at around 14 ppm.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretch (ketone in a strained ring) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1400 | Medium | C-N stretch |
| ~1230 | Strong | C-O stretch (ester) |
| ~2980 | Medium | C-H stretch (aliphatic) |
Interpretation:
-
The most prominent feature in the IR spectrum is the strong absorption band at approximately 1780 cm⁻¹, which is characteristic of a carbonyl group within a strained four-membered ring.
-
The carbonyl stretching vibration of the ethyl carbamate group is expected to appear around 1700 cm⁻¹.
-
The C-N stretching of the azetidine ring and the C-O stretching of the ester group will give rise to absorptions in the fingerprint region, around 1400 cm⁻¹ and 1230 cm⁻¹, respectively.
-
The C-H stretching of the methylene and methyl groups will be observed around 2980 cm⁻¹.
Experimental Protocol for IR Data Acquisition (ATR Method):
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) for this compound (C₆H₉NO₃) would be observed at m/z = 143.0582.
Figure 2. Proposed mass fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of ethylene oxide: A common fragmentation pathway for β-keto esters can involve the loss of a neutral molecule of ethylene oxide (C₂H₄O), leading to a fragment ion at m/z = 99.
-
Loss of the azetidinone radical: Cleavage of the ester bond can result in the formation of an ethoxy radical and a fragment ion corresponding to the azetidinone ring at m/z = 99.
-
Formation of the ethoxy cation: Alternatively, cleavage can lead to the formation of an ethoxy cation at m/z = 45.
-
Decarbonylation: The fragment at m/z = 99 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z = 70.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its chemical structure. While experimental data for this specific ethyl ester is not widely published, the analysis of its closely related tert-butyl analog, supplemented with predicted data, offers a reliable and scientifically sound basis for researchers in the field of drug discovery and organic synthesis. Careful application of the described methodologies will ensure the accurate characterization of this important synthetic building block.
References
-
PubChem. tert-Butyl 3-oxoazetidine-1-carboxylate. [Link]
Stability and storage conditions for Ethyl 3-oxoazetidine-1-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-oxoazetidine-1-carboxylate
Introduction
This compound is a crucial heterocyclic building block in modern medicinal chemistry and drug development. Its strained four-membered ring system, containing both a ketone and a carbamate-protected nitrogen, offers a unique conformational rigidity and a versatile scaffold for synthesizing complex pharmaceutical intermediates. Similar to its widely used analogue, tert-butyl 3-oxoazetidine-1-carboxylate, this compound is instrumental in constructing novel active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapeutics.[1]
However, the very features that make this molecule synthetically valuable—the strained β-lactam core and reactive carbonyl groups—also render it susceptible to degradation. A comprehensive understanding of its stability profile is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity, reproducibility, and safety of the entire drug development pipeline, from synthesis and storage to formulation.
This guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore its core physicochemical properties, detail field-proven storage and handling protocols, elucidate potential degradation pathways, and provide a comprehensive, self-validating experimental workflow to empower researchers to assess its stability with confidence.
Core Stability Profile and Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline solid. Its stability is governed by several key factors, primarily its sensitivity to atmospheric conditions and chemical incompatibilities. The information derived from its close analogue, tert-butyl 3-oxoazetidine-1-carboxylate, is highly instructive and directly applicable.[2] The compound is stable under recommended storage conditions, but is sensitive to both air and moisture.[2]
Key incompatibilities include strong oxidizing agents, strong acids, and strong bases.[2][3] Exposure to these substances can lead to rapid and irreversible degradation. Furthermore, upon decomposition, the compound can release hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]
Table 1: Summary of Physicochemical Properties and Stability Liabilities
| Property | Value / Observation | Causality and Impact on Stability |
| Physical State | White to off-white crystalline powder. | High surface area of powders can increase susceptibility to atmospheric moisture and oxygen. Proper sealing is critical. |
| Moisture Sensitivity | High.[2] | Moisture can initiate hydrolysis of both the ethyl ester and, more critically, the strained β-lactam ring. |
| Air Sensitivity | Moderate.[2] | While less reactive than moisture, prolonged exposure to atmospheric oxygen, especially in the presence of light or impurities, can lead to oxidative degradation. |
| Thermal Stability | Stable at recommended storage temperatures. Avoid excess heat.[2] | Elevated temperatures accelerate all degradation pathways, particularly hydrolysis and potential polymerization or rearrangement reactions. |
| Chemical Incompatibility | Strong Acids, Strong Bases, Strong Oxidizing Agents.[2][3] | Acids/Bases: Catalyze the hydrolysis of the ester and the β-lactam ring. Oxidizers: Can react with the amine functionality and potentially the α-carbon to the ketone. |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[2][3] | Formed under thermal stress or combustion, indicating breakdown of the core molecular structure. |
Recommended Storage and Handling Protocols
Given the compound's sensitivities, adherence to strict storage and handling protocols is paramount to preserving its purity and integrity.
Long-Term and Short-Term Storage
The primary objective is to create an environment that is cold, dry, and inert.
-
Optimal Temperature: For long-term storage (months to years), a temperature of -20°C is recommended.[4] For routine short-term use (weeks), storage at 2°C to 8°C in a laboratory refrigerator is acceptable.[1] This minimizes the kinetic rate of potential degradation reactions.
-
Atmosphere: The compound must be stored under an inert atmosphere . After each use, the container should be backfilled with a dry, inert gas such as argon or nitrogen before sealing. This displaces moisture and oxygen, which are the primary initiators of degradation.
-
Container: Use a tightly sealed, high-integrity container. Amber glass vials with PTFE-lined caps are ideal as they protect from light and provide an excellent seal against atmospheric intrusion.
Handling Procedures: The Beta-Lactam Consideration
From a safety and cross-contamination perspective, it is critical to recognize that the azetidinone core is a β-lactam . Beta-lactam compounds are a well-known class of sensitizing agents that can cause severe allergic reactions in susceptible individuals.[5] Therefore, handling procedures must be designed to prevent both operator exposure and cross-contamination of other materials and work areas.
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and safety glasses with side shields.[3]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2] If weighing, do so with care and clean all surfaces meticulously afterward.
-
Dedicated Equipment: Whenever possible, use dedicated spatulas, weigh boats, and glassware for handling β-lactam compounds. If not possible, a validated and rigorous cleaning procedure must be in place.
-
Waste Disposal: All waste, including contaminated PPE and disposable equipment, should be collected in a sealed, labeled container and disposed of according to institutional and local environmental regulations for chemical waste.[2]
Potential Degradation Pathways
Understanding the likely mechanisms of degradation is key to designing effective stability studies and interpreting their results. For this compound, the two most probable degradation pathways are hydrolysis of the ethyl ester and hydrolysis of the strained β-lactam ring.
-
Ester Hydrolysis: This reaction can be catalyzed by both acid and base. It results in the formation of the corresponding carboxylic acid and ethanol. While this alters the molecule, the core azetidinone ring remains intact.
-
β-Lactam Ring Cleavage: This is the more critical degradation pathway as it destroys the core scaffold. The four-membered ring is highly strained, making the amide bond within it susceptible to nucleophilic attack, particularly by hydroxide ions (alkaline hydrolysis).[6][7] This reaction is effectively irreversible and leads to the formation of a β-amino acid derivative, which will have completely different chemical and biological properties.
Experimental Design for Stability Assessment
A robust stability study is a self-validating system. It must be designed to not only quantify the parent compound but also to detect and resolve any degradation products that may form. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this assessment.[8][9][10]
Protocol: Forced Degradation (Stress Testing)
The purpose of stress testing is to identify likely degradation products and to demonstrate the specificity of the analytical method. A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared and subjected to the following conditions.[8][9]
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 4-8 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 1-2 hours (β-lactams are often highly base-labile).
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 8-12 hours, protected from light.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Place the solid compound in a vial in an oven at 80°C for 24 hours.
-
Also, place a sealed vial of the stock solution in an oven at 60°C for 24 hours.
-
Prepare/dilute samples to the target concentration for analysis.
-
-
Photolytic Degradation (ICH Q1B):
-
Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples against a control sample protected from light.
-
Protocol: Stability-Indicating HPLC Method
This method is designed to be a starting point and must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Instrument: HPLC with UV/Photodiode Array (PDA) Detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Rationale: A gradient method is chosen to ensure that any degradation products, which are likely to be more polar (e.g., the ring-opened acid) or less polar, are well-resolved from the parent peak. The PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores.
Conclusion
This compound is a molecule of significant synthetic potential, but its utility is directly tied to its chemical integrity. Its stability is challenged by its inherent ring strain and sensitivity to common laboratory conditions, namely moisture, heat, and non-neutral pH. By implementing rigorous storage protocols—specifically, storage at or below 2-8°C under a dry, inert atmosphere—and employing careful handling techniques appropriate for a β-lactam compound, researchers can effectively preserve its quality.
The provided experimental framework for stability assessment offers a robust system for characterizing the degradation profile of this key intermediate. A well-executed stability study not only safeguards the immediate quality of the material but also provides invaluable insights that inform downstream process development, formulation strategies, and ultimately, the successful advancement of new therapeutic candidates.
References
- CymitQuimica. (2024). Safety Data Sheet: tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate.
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: tert-Butyl 3-oxoazetidine-1-carboxylate.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
- Ubiobio. (n.d.). MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf.
- Pi Chemicals. (n.d.). Material Safety Data Sheet: 1-Boc-3-oxoazetidine.
- ECHEMI. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate SDS, 398489-26-4 Safety Data Sheets.
- ChemicalBook. (2025). 1-Boc-3-azetidinone | 398489-26-4.
- PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester.
-
Benvenuto, M., et al. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH. Retrieved from [Link]
- MedchemExpress. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).
- Impactfactor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti.
-
Hapeshi, A., & Achilleos, M. (2023). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Retrieved from [Link]
- Journal of Drug Delivery and Therapeutics. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from Journal of Drug Delivery and Therapeutics website.
-
PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]
-
PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Retrieved from [Link]
- ResearchGate. (n.d.). Possible mechanism of β‐lactam ring hydrolysis by subclass B1....
- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- ResearchGate. (2025). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM.
- Khan Academy. (n.d.). Beta-lactam antibiotics.
- Der Pharma Chemica. (n.d.). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form.
-
National Center for Biotechnology Information. (n.d.). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Retrieved from [Link]
- ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
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The Synthetic Chemist's Guide to Ethyl 3-Oxoazetidine-1-carboxylate: A Profile of Reactivity and Mechanism
Introduction: The Allure of a Strained Scaffold
Ethyl 3-oxoazetidine-1-carboxylate is a fascinating and synthetically valuable building block that has garnered significant attention in the fields of medicinal chemistry and drug development. As a four-membered nitrogen-containing heterocycle, its inherent ring strain, approximately 25.4 kcal/mol, is the wellspring of its unique reactivity, positioning it as a versatile intermediate for the construction of complex molecular architectures.[1] This strained ring system is more stable and easier to handle than its three-membered aziridine counterparts, yet it retains a significant potential for strain-release driven reactions.[1] The presence of a ketone functionality at the 3-position, electronically influenced by the nitrogen atom and the carbamate group, provides a key handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the reactivity profile of this compound, with a focus on the underlying mechanisms and practical synthetic applications for researchers, scientists, and drug development professionals. While many literature examples utilize the tert-butyl (Boc) analog, the reactivity of the ethyl ester is analogous, and this guide will draw upon both to provide a comprehensive overview. The significance of this scaffold is underscored by its incorporation into important pharmaceuticals, such as Baricitinib, a Janus kinase (JAK) inhibitor.[2]
I. Reactions at the Carbonyl Center: A Hub of Synthetic Utility
The electrophilic carbonyl carbon at the C3 position is the primary site for a variety of nucleophilic addition and related reactions. These transformations allow for the introduction of diverse functional groups and the elaboration of the azetidine core.
Reduction to 3-Hydroxyazetidines
The reduction of the ketone to a secondary alcohol is a fundamental transformation, providing access to 3-hydroxyazetidine derivatives which are themselves valuable synthetic intermediates.
Mechanism: The reduction typically proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent or during aqueous workup yields the final alcohol product.
Experimental Protocol: Reduction of N-Boc-3-azetidinone with Sodium Borohydride
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in a suitable alcoholic solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄) is added portion-wise.The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).Upon completion, the reaction is quenched by the addition of water or a weak acid, and the product is extracted with an organic solvent.The combined organic layers are dried and concentrated to afford the desired tert-butyl 3-hydroxyazetidine-1-carboxylate.
Field Insights: Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[3] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less selective and require anhydrous conditions. The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For instance, NaBH₄ will typically not reduce the ethyl ester functionality, allowing for selective reduction of the ketone.[4]
| Reagent | Typical Conditions | Selectivity |
| NaBH₄ | Methanol or Ethanol, 0 °C to RT | High for ketones over esters |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | Low; reduces ketones and esters |
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
The conversion of the carbonyl group into a carbon-carbon double bond is a powerful tool for carbon skeleton extension. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the premier methods for achieving this transformation.
Mechanism: Both reactions involve the initial nucleophilic addition of a phosphorus-stabilized carbanion (an ylide in the Wittig reaction or a phosphonate carbanion in the HWE reaction) to the carbonyl carbon.[5] This is followed by the formation of a four-membered oxaphosphetane intermediate. The thermodynamic driving force of the reaction is the collapse of this intermediate to form a very stable phosphorus-oxygen double bond in triphenylphosphine oxide (for the Wittig reaction) or a phosphate ester (for the HWE reaction), along with the desired alkene.[5][6] Stabilized ylides and phosphonates, such as those with an adjacent ester group, generally favor the formation of the (E)-alkene.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction of N-Boc-3-azetidinone [7]
To a suspension of sodium hydride (60% dispersion in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, methyl 2-(dimethoxyphosphoryl)acetate is added dropwise.After stirring for 30 minutes, a solution of 1-Boc-3-azetidinone in dry THF is added.The resulting mixture is stirred for 1 hour.The reaction is then quenched by the addition of water.The product, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.Purification can be achieved by vacuum distillation to yield the product as a colorless oil with a reported yield of 72%.[7]
Causality in Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the phosphonate ester, generating the nucleophilic carbanion. The reaction is typically run at low temperatures to control the reactivity and minimize side reactions. The product of this reaction, an α,β-unsaturated ester, is a versatile intermediate for further functionalization, such as Michael additions.
Reductive Amination: A Gateway to 3-Aminoazetidines
Reductive amination provides a direct and efficient route to 3-aminoazetidine derivatives, which are highly sought-after motifs in medicinal chemistry. This reaction involves the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine.
Mechanism: The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the amine product.
Experimental Protocol: Reductive Amination of N-Boc-3-azetidinone [8]
To a mixture of the aldehyde or ketone (1 mmol), the amine (1.2 mmol), and a catalytic amount of a solid acid catalyst like B(OSO₃H)₃/SiO₂ in acetonitrile, sodium borohydride (2 mmol) is added.The reaction mixture is stirred at room temperature for a short period (e.g., 10-20 minutes).Upon completion, the reaction is worked up by adding ethyl acetate, filtering the catalyst, and washing the organic layer with water and brine.The pure amine product is obtained after drying and removal of the solvent.
Self-Validating System: The success of this one-pot procedure hinges on the use of a reducing agent that is selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic reagents for this purpose because their reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation. The use of NaBH₄ with an acid catalyst provides a more environmentally friendly and less toxic alternative.[8]
II. Reactivity of the Strained Ring: Strain-Release Pathways
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. This reactivity can be harnessed to generate valuable acyclic compounds containing a 1,3-amino alcohol or related motifs.
Acid-Mediated Ring-Opening
In the presence of Brønsted or Lewis acids, the azetidine nitrogen can be protonated or coordinated, which activates the ring towards nucleophilic attack. This activation facilitates the cleavage of one of the C-N bonds.
Mechanism: The reaction is initiated by the activation of the azetidine nitrogen by a Lewis or Brønsted acid. This increases the electrophilicity of the ring carbons. A nucleophile can then attack one of the ring carbons (typically the less sterically hindered one), leading to the opening of the four-membered ring. For 3-substituted azetidines, the regioselectivity of the attack will depend on the nature of the substituent and the reaction conditions. For instance, the ring-opening of chiral azetidines with alcohols in the presence of copper(II) triflate has been shown to produce γ-amino ethers.[9]
Caption: General mechanism of acid-catalyzed ring-opening.
Field Insights: The propensity for ring-opening is a double-edged sword. While it can be a powerful synthetic tool, it can also lead to undesired decomposition, especially under acidic conditions. An intramolecular ring-opening decomposition has been observed for certain N-substituted azetidines where a pendant amide group acts as the nucleophile.[10] Careful consideration of pH and the presence of potential nucleophiles is therefore crucial when working with these compounds.
III. Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR:
-
A triplet and a quartet in the upfield region corresponding to the ethyl group of the carbamate (CH₃ at ~1.3 ppm, CH₂ at ~4.2 ppm).
-
A singlet or a multiplet for the two equivalent methylene groups of the azetidine ring, likely in the range of 4.5-4.8 ppm. The equivalence and multiplicity will depend on the solvent and temperature. For the analogous N-Boc derivative, this signal appears as a singlet at 4.65 ppm in CDCl₃.[2]
-
-
¹³C NMR:
-
A signal for the ketone carbonyl carbon, expected to be significantly downfield (>200 ppm).
-
A signal for the carbamate carbonyl carbon around 156 ppm.
-
Signals for the azetidine ring methylene carbons in the range of 65-75 ppm.
-
Signals for the ethyl group carbons (~14 ppm for CH₃ and ~62 ppm for CH₂).
-
-
IR Spectroscopy:
-
A strong absorption band for the ketone C=O stretch, typically around 1780-1750 cm⁻¹. The high frequency is characteristic of a four-membered ring ketone.
-
Another strong absorption for the carbamate C=O stretch, expected around 1710-1690 cm⁻¹.[11]
-
C-N and C-O stretching vibrations in the fingerprint region.
-
IV. Conclusion
This compound is a building block of significant synthetic potential, primarily due to the dual reactivity conferred by its strained four-membered ring and the versatile ketone functionality. Its ability to undergo a wide range of transformations, including reductions, olefinations, reductive aminations, and ring-opening reactions, makes it a valuable precursor for the synthesis of complex nitrogen-containing molecules. A thorough understanding of its reactivity profile and the mechanisms governing its transformations, as outlined in this guide, is crucial for leveraging its full potential in research and development, particularly in the pursuit of novel therapeutics. The insights provided herein aim to empower scientists to make informed decisions in the design and execution of synthetic routes involving this important heterocyclic synthon.
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI, 2023. [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH, 2019. [Link]
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ethyl 3-azido-3-ethyl-1-azetidinecarboxylate - C8H14N4O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis, 2025. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017. [Link]
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Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate, 2010. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. [Link]
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Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal, 2005. [Link]
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Why some esters can be reduced by sodium borohydride? ResearchGate, 2017. [Link]
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Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Wiley Online Library, 2022. [Link]
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Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals, 2024. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH, 2021. [Link]
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Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis, N.D. [Link]
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The Wittig Reaction. University of Pittsburgh, N.D. [Link]
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Identifying the Presence of Particular Groups. Chemistry LibreTexts, 2023. [Link]
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One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. SciSpace, N.D. [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online, 2018. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, 2023. [Link]
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The Architectural Blueprint of a JAK Inhibitor: A Technical Guide to the Key Intermediates in Baricitinib Synthesis
Introduction: Deconstructing Baricitinib for Targeted Synthesis
Baricitinib, marketed under the brand name Olumiant®, is a potent and selective inhibitor of Janus kinase (JAK) isoforms JAK1 and JAK2.[1][] This oral medication has emerged as a significant therapeutic agent in the management of autoimmune disorders, most notably rheumatoid arthritis.[1][3] Its mechanism of action involves the modulation of the inflammatory cascade by interfering with the signaling of various pro-inflammatory cytokines.[] The intricate molecular architecture of Baricitinib, featuring a pyrrolo[2,3-d]pyrimidine core linked to a sulfonylated azetidine moiety via a pyrazole linker, necessitates a sophisticated and convergent synthetic strategy. Understanding the preparation of its key intermediates is paramount for researchers, scientists, and drug development professionals aiming to innovate within this therapeutic class.
This guide provides an in-depth technical exploration of the pivotal intermediates in Baricitinib's synthesis, elucidating the causal logic behind the chosen synthetic pathways and offering field-proven insights into their preparation.
The Convergent Synthesis Strategy: A Tale of Two Fragments
The industrial synthesis of Baricitinib is a prime example of a convergent strategy, where the molecule is assembled from two primary, pre-synthesized fragments. This approach enhances overall efficiency and yield by allowing for the independent optimization of each fragment's synthesis. The two cornerstone intermediates are:
-
The Pyrrolo[2,3-d]pyrimidine Core: The heterocyclic heart of Baricitinib, often functionalized with a leaving group for subsequent coupling.
-
The Azetidine Side-Chain: A functionalized four-membered ring that is crucial for the molecule's binding affinity and pharmacokinetic profile.
The following sections will delve into the synthesis of these key fragments and their eventual union to form the final active pharmaceutical ingredient (API).
Diagram: Convergent Synthesis of Baricitinib
Caption: A high-level overview of the convergent synthetic route to Baricitinib.
Part 1: Synthesis of the Azetidine Side-Chain
The azetidine moiety, specifically 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , is a critical building block.[4] Its synthesis is a multi-step process that requires careful control of protecting groups and reaction conditions.
Key Intermediate 1: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
The journey to the functionalized azetidine side-chain often begins with the commercially available 1-Boc-3-azetidinone. The introduction of the cyanomethylene group is typically achieved via a Horner-Wadsworth-Emmons reaction. This olefination reaction is favored for its high stereoselectivity and the ease of removal of the phosphate byproduct.
Experimental Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Reagents and Materials:
-
1-Boc-3-azetidinone
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
A solution of diethyl cyanomethylphosphonate in anhydrous THF is cooled to 0°C in an inert atmosphere.
-
Sodium hydride is added portion-wise, and the mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.
-
A solution of 1-Boc-3-azetidinone in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a pure compound.[5]
-
Key Intermediate 2: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
With the cyanomethylene group in place, the next steps involve the deprotection of the Boc group and the subsequent sulfonylation of the azetidine nitrogen.
Experimental Protocol: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
-
Deprotection of the Boc Group:
-
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature.[3]
-
The reaction progress is monitored until the starting material is fully consumed.
-
The solvent and excess acid are removed under reduced pressure to yield the deprotected azetidine salt.
-
-
Sulfonylation:
-
The deprotected azetidine salt is dissolved in a solvent like DCM or THF, and a base (e.g., triethylamine or diisopropylethylamine) is added to neutralize the salt.
-
The mixture is cooled to 0°C, and ethanesulfonyl chloride is added dropwise.[6]
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated.
-
The resulting crude product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , can be purified by crystallization or column chromatography to achieve a purity of >98.0%.[4]
-
Part 2: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is the second major component of Baricitinib. A common and versatile starting material for this fragment is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[7]
Protecting Group Strategy: The Role of SEM-Cl
To prevent unwanted side reactions at the pyrrole nitrogen during subsequent coupling steps, a protecting group is often installed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a frequent choice due to its stability under various reaction conditions and its selective removal under specific deprotection protocols.[8][9]
Experimental Protocol: Synthesis of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Reagents and Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0°C, sodium hydride is added portion-wise.
-
The mixture is stirred for a short period to allow for the formation of the anion.
-
SEM-Cl is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified to yield the SEM-protected core.[8]
-
Part 3: The Union of Fragments and Final Elaboration
The final stages of Baricitinib synthesis involve coupling the two key intermediates and subsequent deprotection. A common strategy involves a Michael addition of a pyrazole derivative to the activated azetidine intermediate, followed by a Suzuki coupling with the pyrrolopyrimidine core.
Key Intermediate 3: The Pyrazole-Linked Pyrrolopyrimidine
An alternative and often more efficient route involves first coupling the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrazole boronate ester via a Suzuki coupling reaction. This forms the 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate.[3]
Experimental Protocol: Suzuki Coupling
-
Reagents and Materials:
-
SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., dioxane/water or toluene/water)
-
-
Procedure:
-
The reactants, catalyst, and base are combined in the solvent system.
-
The mixture is degassed and heated under an inert atmosphere until the reaction is complete.
-
After cooling, the mixture is worked up by extraction and purified by chromatography to yield the coupled product.[5]
-
The Final Steps: Michael Addition and Deprotection
The culmination of the synthesis is the Michael addition of the pyrazole-pyrrolopyrimidine intermediate to the activated azetidine side-chain, followed by the removal of the SEM protecting group.
Experimental Protocol: Final Assembly
-
Michael Addition:
-
The pyrazole-pyrrolopyrimidine intermediate and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile are dissolved in a suitable solvent.
-
A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to catalyze the 1,4-conjugate addition.[3][6]
-
The reaction is stirred at room temperature or with gentle heating to afford the SEM-protected Baricitinib.
-
-
Deprotection:
-
The SEM-protected Baricitinib is treated with a reagent that selectively cleaves the SEM group, such as lithium tetrafluoroborate (LiBF₄) or tin(IV) chloride, followed by a basic workup.[3][9]
-
Acidic conditions can also be employed for deprotection.[10]
-
The final product, Baricitinib, is then isolated and purified, typically by crystallization, to yield the API of high purity.
-
Mechanism of Action: JAK Inhibition
Baricitinib exerts its therapeutic effect by inhibiting the Janus kinases (JAKs), a family of intracellular tyrosine kinases that are crucial for cytokine signaling.[6] When a cytokine binds to its receptor, it brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, leading to an inflammatory response.[] Baricitinib, by binding to the ATP-binding site of JAK1 and JAK2, prevents their phosphorylation and activation, thereby disrupting this signaling cascade and reducing inflammation.[]
Diagram: JAK-STAT Signaling Pathway and Baricitinib Inhibition
Caption: The inhibitory effect of Baricitinib on the JAK-STAT signaling pathway.
Quantitative Data Summary
| Intermediate | Starting Material(s) | Key Reaction(s) | Typical Yield | Purity | Reference(s) |
| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, Ethanesulfonyl chloride | Deprotection, Sulfonylation | High (e.g., 94%) | >98.0% | [3][4] |
| Protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, SEM-Cl | Protection | Good | High | [8] |
| Baricitinib | Protected pyrazole-pyrrolopyrimidine, Azetidine side-chain | Michael Addition, Deprotection, (Suzuki Coupling) | 40-55% (overall) | >99.0% | [6][11] |
Conclusion
The synthesis of Baricitinib is a testament to the power of modern organic chemistry, relying on a convergent approach that maximizes efficiency and yield. The preparation of the key intermediates, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and a functionalized 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine , requires a deep understanding of reaction mechanisms, protecting group strategies, and purification techniques. This guide has provided a comprehensive overview of these critical aspects, offering a solid foundation for researchers and professionals working on the synthesis of Baricitinib and other next-generation JAK inhibitors. The continuous refinement of these synthetic routes will undoubtedly lead to more cost-effective and sustainable manufacturing processes for this important therapeutic agent.
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. 2019;9(1):15733. Available from: [Link]
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baricitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
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Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. 2022;65(12):325-330. Available from: [Link]
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Synthetic route for baricitinib. ResearchGate. Available from: [Link]
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Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. 2022;7(42):37784-37792. Available from: [Link]
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An Efficient Synthesis of Baricitinib. Journal of Chemical Research. 2016;40(4):205-208. Available from: [Link]
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Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Chemical Biology & Drug Design. 2022;100(5):786-795. Available from: [Link]
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Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. 2022;7(42):37784-37792. Available from: [Link]
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The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transcended its former status as a synthetic curiosity to become a privileged scaffold in contemporary drug discovery.[1] Its unique combination of conformational rigidity, high sp³-character, and inherent ring strain imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2] This guide provides a comprehensive exploration of the strategic application of the azetidine motif in medicinal chemistry. We will delve into the fundamental principles that make this scaffold attractive, examine its role in enhancing drug-like properties, detail key synthetic strategies, and showcase its successful incorporation into a range of therapeutic agents, including several FDA-approved drugs.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the azetidine scaffold in their quest for novel therapeutics.
The Rationale for Azetidine's Privileged Status in Drug Discovery
The strategic incorporation of an azetidine ring into a drug candidate is a decision rooted in a deep understanding of its fundamental physicochemical properties. These properties can be leveraged to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target activity.
Conformational Rigidity and Pre-organization
One of the most compelling reasons to employ an azetidine scaffold is the conformational constraint it imposes on a molecule.[2][4] Unlike more flexible acyclic or larger ring systems, the azetidine ring has a limited number of low-energy conformations. This rigidity can be highly advantageous in drug design for several reasons:
-
Entropy Reduction: By locking a portion of the molecule into a more defined orientation, the entropic penalty of binding to a biological target is reduced. This can lead to a significant increase in binding affinity.[4]
-
Improved Selectivity: The precise spatial positioning of substituents on the azetidine ring can enhance selectivity for the desired target over off-targets, thereby reducing the potential for adverse effects.
Physicochemical Property Modulation: A Balancing Act
The azetidine moiety offers a powerful tool for fine-tuning the physicochemical properties of a lead compound to achieve a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Solubility Enhancement: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.
-
Metabolic Stability: The strained four-membered ring can influence the metabolic fate of a drug. In some cases, the azetidine ring itself is resistant to metabolism, while in other instances, its presence can shield adjacent functionalities from enzymatic degradation.[2]
-
Lipophilicity Reduction: The introduction of the polar nitrogen atom within the azetidine ring can help to reduce the overall lipophilicity of a molecule, a desirable feature for improving pharmacokinetic properties.
The Azetidine Ring as a Bioisostere
Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the optimization of lead compounds by substituting one functional group with another that has similar steric and electronic properties.[5][6] The azetidine ring has emerged as a versatile bioisostere for a variety of common chemical motifs:
-
Replacement for Saturated and Aromatic Heterocycles: Azetidines can serve as effective bioisosteres for larger saturated rings like piperidine and pyrrolidine, as well as for aromatic rings.[1] This substitution can lead to improved physicochemical properties and provide access to novel chemical space.[7]
-
Scaffold Hopping: The use of an azetidine as a core scaffold allows for "scaffold hopping," a strategy to identify new drug candidates with different core structures but similar biological activity.
Synthetic Strategies for Accessing Azetidine Scaffolds
The successful application of azetidines in drug discovery is underpinned by the development of robust and versatile synthetic methodologies. While the synthesis of this strained ring system was once considered a significant challenge, a number of effective strategies are now available.[8]
Intramolecular Cyclization: A Workhorse Approach
One of the most common methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1]
Experimental Protocol: Couty Azetidine Synthesis
This protocol outlines a general procedure for the synthesis of N-protected azetidines from β-amino alcohols.
-
N-Protection: The starting β-amino alcohol is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically by mesylation or tosylation.
-
Intramolecular Cyclization: The N-protected γ-amino mesylate or tosylate is treated with a base (e.g., sodium hydride) to effect an intramolecular SN2 reaction, forming the azetidine ring.
-
Deprotection: The protecting group is removed under appropriate conditions to yield the desired azetidine.
Caption: Workflow for Couty Azetidine Synthesis.
Ring Expansion and Contraction Strategies
Alternative approaches to azetidine synthesis involve the manipulation of other ring systems.
-
Ring Expansion of Aziridines: The reaction of aziridines with suitable one-carbon synthons can lead to the formation of azetidines.[1]
-
Ring Contraction of Pyrrolidines: Certain substituted pyrrolidines can undergo ring contraction to yield azetidine derivatives.[1][9]
Modern Synthetic Innovations
Recent advances in synthetic chemistry have further expanded the toolbox for accessing functionalized azetidines. These include:
-
Photochemical Methods: Light-mediated reactions, such as the aza-Paternò-Büchi reaction, have been employed for the synthesis of azetidines.[9]
-
Strain-Release Methodologies: The ring-opening of highly strained systems like 1-azabicyclo[1.1.0]butanes provides a versatile entry to substituted azetidines.[10]
Azetidines in Action: Case Studies of Approved Drugs
The therapeutic and commercial success of several FDA-approved drugs containing the azetidine scaffold underscores its importance in modern medicinal chemistry.[2][3]
| Drug Name (Brand Name) | Therapeutic Area | Role of the Azetidine Scaffold |
| Azelnidipine (Calblock) | Antihypertensive | The azetidine moiety is a key component of this calcium channel blocker.[4][11] |
| Cobimetinib (Cotellic) | Oncology | This MEK1/2 inhibitor incorporates an azetidine ring to enhance its pharmacokinetic profile.[2][11] |
| Baricitinib (Olumiant) | Rheumatoid Arthritis | The azetidine in this Janus kinase (JAK) inhibitor contributes to its selectivity and metabolic stability.[2] |
| Sarolaner (Simparica) | Veterinary Medicine | An ectoparasiticide for dogs, sarolaner's azetidine ring is crucial for its efficacy.[2] |
Structure-Activity Relationship (SAR) and Lead Optimization
The rigid nature of the azetidine ring makes it an excellent scaffold for systematic SAR studies. By varying the substituents at different positions of the ring, medicinal chemists can probe the binding pocket of a target and optimize for potency and selectivity.
Caption: Azetidine Scaffold in SAR Studies.
For example, in the development of novel STAT3 inhibitors, the replacement of a proline scaffold with an azetidine-2-carboxamide led to a significant increase in potency.[12] Further optimization of the substituents on the azetidine-containing scaffold allowed for the balancing of physicochemical properties while maintaining this enhanced potency.[12]
Future Perspectives and Emerging Applications
The role of the azetidine scaffold in medicinal chemistry continues to evolve. Emerging areas of interest include:
-
Spirocyclic Azetidines: These inherently three-dimensional structures offer access to novel chemical space and are being explored for a variety of therapeutic targets.[11]
-
Azetidines in Covalent Inhibitors: The unique reactivity of the strained azetidine ring can be harnessed in the design of covalent inhibitors.[11]
-
Azetidines in Peptide Mimetics: The constrained nature of the azetidine ring makes it a valuable building block for the synthesis of peptidomimetics with improved stability and bioavailability.[13]
Conclusion
The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique combination of conformational rigidity, ability to modulate physicochemical properties, and versatility as a bioisostere make it a highly attractive motif for the design of novel therapeutics. As synthetic methodologies continue to advance and our understanding of the intricate interplay between structure and function deepens, the azetidine ring is poised to play an even more prominent role in the development of the next generation of medicines.
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Introduction: The Strategic Importance of N-Boc-3-oxoazetidine in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-3-oxoazetidine
N-tert-Butoxycarbonyl-3-oxoazetidine, commonly referred to as N-Boc-3-oxoazetidine, is a heterocyclic ketone of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its rigid, strained four-membered azetidine ring, combined with the synthetically versatile ketone functional group and the stable Boc-protecting group, makes it a highly valuable building block.[2] Azetidine motifs are increasingly sought after in drug design as they can enhance key pharmacokinetic properties such as metabolic stability, receptor selectivity, and solubility.[2]
This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Baricitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune disorders like rheumatoid arthritis.[1] Its utility also extends to the preparation of novel antibacterial agents and inhibitors for various therapeutic targets.[3] Understanding the fundamental physicochemical properties of N-Boc-3-oxoazetidine is therefore not merely an academic exercise; it is a prerequisite for its efficient handling, reaction optimization, and successful integration into complex synthetic routes. This guide provides a detailed examination of these properties, grounded in experimental data and established scientific principles, to support researchers and drug development professionals in leveraging this potent intermediate.
Core Molecular and Physical Characteristics
The foundational properties of a chemical compound dictate its behavior in both storage and reaction conditions. N-Boc-3-oxoazetidine is a white to off-white crystalline powder characterized by a distinct stench.[3][4] It is sensitive to moisture and air, necessitating careful handling and storage under an inert atmosphere.[3][4][5]
Below is a summary of its key identifiers and physical constants.
| Property | Value | Source(s) |
| CAS Number | 398489-26-4 | [3][4][6][7] |
| Molecular Formula | C₈H₁₃NO₃ | [3][6][7] |
| Molecular Weight | 171.19 g/mol | [3][6][8] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 47-51 °C | [3][5][7][8] |
| Boiling Point | 251.3 ± 33.0 °C (Predicted) | [1][3] |
| Density | ~1.174 - 1.2 g/cm³ (Predicted) | [1][3] |
| Flash Point | ~102 °C | [3][5][8] |
| InChIKey | VMKIXWAFFVLJCK-UHFFFAOYSA-N | [3][6] |
Structural Representation
The structure of N-Boc-3-oxoazetidine features a strained four-membered ring, which is a source of its synthetic utility.
Caption: 2D structure of N-Boc-3-oxoazetidine.
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis and for formulation in biological assays. N-Boc-3-oxoazetidine is sparingly soluble in chloroform and slightly soluble in dichloromethane.[3] For research and development purposes, particularly in the context of creating stock solutions for screening, Dimethyl Sulfoxide (DMSO) is a common solvent.
A supplier, MedchemExpress, provides detailed solubility data and protocols for preparing solutions for in vivo studies, which are summarized below.[9] These multi-component solvent systems are designed to maintain the compound's solubility in aqueous environments typical of biological systems.
| Solvent System | Achievable Concentration |
| 100% DMSO | ≥ 25 mg/mL (≥ 146.04 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 14.60 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 14.60 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 14.60 mM) |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
The causality behind using DMSO for stock solutions lies in its high solvating power for a wide range of organic molecules and its miscibility with aqueous media, allowing for subsequent dilution in buffers or cell culture media.
-
Calculate Mass: To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) × (0.001 L) × (171.19 g/mol ) = 0.0017119 g = 1.71 mg
-
-
Weighing: Accurately weigh 1.71 mg of N-Boc-3-oxoazetidine powder in a suitable vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Store the stock solution at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[9] Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Stability, Handling, and Storage
N-Boc-3-oxoazetidine is a stable compound under recommended storage conditions but exhibits specific sensitivities that demand careful handling.[4]
-
Sensitivity: The compound is reported to be air and moisture sensitive.[3][4][5] Exposure to atmospheric moisture can lead to degradation.
-
Storage Conditions: To ensure integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][10] Recommended storage temperatures are typically refrigerated (2-8°C).[3]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these materials should be avoided as it can lead to vigorous reactions or decomposition.
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4]
Safety and Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Boc-3-oxoazetidine is classified as hazardous.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound.[4][11][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
| GHS Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6][7][8][12] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6][7][8][12] |
| Serious Eye Damage | H318 | Causes serious eye damage.[6][7][8][12] |
| STOT, Single Exposure | H335 | May cause respiratory irritation.[6][7][8][12] |
Experimental Determination of Physicochemical Properties
The trustworthiness of data relies on robust and reproducible experimental protocols. The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[13]
Protocol: Melting Point Determination via Capillary Method
This protocol is a self-validating system because a sharp, narrow melting range is a strong indicator of high purity, while a broad and depressed range suggests the presence of impurities.
Caption: Workflow for accurate melting point determination.
Causality in Protocol:
-
Sample Preparation: A finely powdered sample ensures uniform heat distribution.[14]
-
Slow Heating Rate: A slow temperature ramp (1-2 °C/min) near the melting point is critical. This ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.
-
Fresh Sample: A fresh sample must be used for each determination, including replicates.[15] The crystal lattice of a previously melted and re-solidified sample may differ from the original, leading to an inaccurate reading.
Spectroscopic Data
While specific spectra are best obtained directly from the lot in use, typical spectroscopic data for N-Boc-3-oxoazetidine can be found in various databases and from suppliers. These spectra are essential for identity confirmation.
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons) and the protons on the azetidine ring.
-
¹³C-NMR: The carbon NMR will display signals for the carbonyl carbons (ketone and carbamate), the quaternary carbon and methyl carbons of the Boc group, and the methylene carbons of the azetidine ring. The chemical shifts of carbonyl carbons can be sensitive to solvent polarity.[16]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (171.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the carbamate groups.
Conclusion
N-Boc-3-oxoazetidine is a cornerstone intermediate for contemporary drug discovery, offering a unique structural motif that imparts desirable pharmacological properties.[2] A thorough understanding of its physicochemical properties—from its solubility and stability to its handling requirements and spectroscopic signatures—is fundamental to its effective application. By adhering to proper storage protocols, safety measures, and validated experimental techniques, researchers can reliably utilize this potent building block to advance the synthesis of next-generation therapeutics.
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N-Boc-3-oxoazetidine. (n.d.). Oakwood Chemical. Retrieved January 22, 2026, from [Link]
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1-Boc-3-oxoazetidine (398489-26-4). (n.d.). Pi Chemicals System. Retrieved January 22, 2026, from [Link]
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Melting Point Determination. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health (NIH). [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
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Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
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Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 22, 2026, from [Link]
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Determination of Melting Point. (n.d.). Unacademy. Retrieved January 22, 2026, from [Link]
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¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2017). MDPI. [Link]
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An In-depth Technical Guide to the Synthesis of Substituted Azetidines from 3-Oxoazetidine-1-Carboxylates
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties that are highly sought after in drug design. This guide provides a comprehensive technical overview of key synthetic strategies for the functionalization of ethyl and tert-butyl 3-oxoazetidine-1-carboxylate, versatile building blocks for accessing a diverse array of substituted azetidines. We will explore the mechanistic underpinnings and practical execution of core synthetic transformations, including olefination reactions, reductive aminations, and nucleophilic additions of organometallic reagents. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this critical synthetic intermediate for the creation of novel chemical entities.
Introduction: The Strategic Value of the 3-Oxoazetidine Core
Four-membered saturated heterocycles, particularly azetidines, have emerged from relative obscurity to become a cornerstone in the development of novel therapeutics.[1] Their rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuning of interactions with biological targets. The incorporation of an azetidine moiety can improve metabolic stability, aqueous solubility, and cell permeability while reducing lipophilicity.
At the heart of modern azetidine chemistry lies N-protected 3-oxoazetidine-1-carboxylate (available as the tert-butyl (Boc) or ethyl (Et) ester). This compound is a powerful and versatile intermediate, primarily due to the reactivity of its ketone carbonyl group.[2][3] This functionality serves as a synthetic linchpin, allowing for the introduction of a wide range of substituents at the C3 position through well-established carbonyl chemistry. Its strategic importance is highlighted by its use as a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor for treating autoimmune diseases.[3][4]
This guide will focus on the principal synthetic pathways originating from this key intermediate, providing both the theoretical basis and field-proven protocols for its successful transformation.
Preparation of the Keystone Intermediate: N-Protected 3-Oxoazetidine-1-Carboxylate
Before functionalization, it is crucial to understand the synthesis of the starting material itself. The most common and reliable route involves the oxidation of the corresponding N-protected 3-hydroxyazetidine.[2][5]
The choice of oxidant is critical to ensure high yield and purity, avoiding over-oxidation or side reactions. Methods such as Swern oxidation or those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst are frequently utilized in both lab-scale and industrial settings.[2][4]
Caption: Oxidation of 3-hydroxyazetidine to the ketone.
Experimental Protocol: TEMPO-Catalyzed Oxidation [4]
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and 5°C.
-
Slowly add a pre-mixed aqueous solution of KHCO₃ (104 g) and NaClO (86 g, 12% solution) while maintaining the temperature. Stir for 30 minutes.
-
Upon reaction completion (monitored by TLC), quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, wash with water, and concentrate under vacuum to yield the crude product.
-
Purification can be achieved by recrystallization from an ethyl acetate/n-heptane solvent system to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.[4]
Core Synthetic Methodologies for C3-Functionalization
The C3-keto group is the gateway to a vast chemical space. We will now detail the most robust and widely adopted methods for its elaboration.
3.1 Olefination Reactions: Introducing Exocyclic Unsaturation
The conversion of the carbonyl group into a carbon-carbon double bond is a powerful strategy for creating versatile intermediates. The Wittig reaction and its more common variant, the Horner-Wadsworth-Emmons (HWE) olefination, are exceptionally well-suited for this purpose.[6][7] The HWE reaction, which employs a phosphonate ester, is often preferred for its operational simplicity and the typically easier removal of the phosphate byproduct.[1][4]
Causality Behind Experimental Choices: The HWE reaction is particularly effective for generating α,β-unsaturated esters or nitriles. The use of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is essential to deprotonate the phosphonate, forming the reactive ylide. The reaction is typically run at low temperatures to control reactivity and improve selectivity.
Caption: HWE reaction for synthesizing 3-alkylideneazetidines.
Detailed Protocol: HWE Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [4]
-
To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) under a nitrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5°C. Stir the mixture for 3 hours at this temperature.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture, maintaining the temperature at -5°C. Stir for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Upon completion, quench the reaction with a 12.5% aqueous solution of sodium chloride (300 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, wash with saturated brine, and concentrate under vacuum to afford the desired product as a white solid (91% yield).[4]
| Reagent/Product | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) | Reference |
| tert-Butyl 3-oxoazetidine-1-carboxylate | 171.19 | 116.8 | - | [4] |
| Diethyl (cyanomethyl)phosphonate | 177.12 | 140 | - | [4] |
| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 194.23 | 106.3 | 91 | [4] |
3.2 Reductive Amination: Accessing 3-Aminoazetidines
3-Aminoazetidines are crucial building blocks for a wide range of biologically active compounds.[8] Reductive amination provides a direct and efficient route to these structures from 3-oxoazetidines. The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent.
Trustworthiness of the Protocol: The choice of reducing agent is key to a successful and self-validating system. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is sufficiently mild to not reduce the starting ketone but reactive enough to rapidly reduce the iminium ion as it forms. This selectivity minimizes side reactions and simplifies purification. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE).
Caption: General workflow for reductive amination.
Detailed Protocol: General Reductive Amination
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 eq) and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.3 Nucleophilic Addition of Organometallic Reagents
The addition of carbon nucleophiles, such as Grignard or organolithium reagents, to the C3-carbonyl group allows for the synthesis of 3-hydroxy-3-alkyl (or aryl) azetidines.[9] These tertiary alcohols are valuable chiral building blocks for more complex molecular architectures.
A significant challenge with highly reactive organometallics is controlling their addition and preventing side reactions. A milder, highly effective alternative is the Reformatsky reaction , which utilizes an organozinc reagent generated in situ from an α-halo ester and zinc dust.[10][11][12][13] These organozinc enolates are less reactive than their lithium or magnesium counterparts, preventing undesired reactions with the ester functionality of the reagent or product.[10][11]
Expertise in Action: The Reformatsky reaction is a classic example of chemoselectivity. The zinc enolate is nucleophilic enough to attack the ketone carbonyl but not the ester group, making it ideal for this transformation. Activating the zinc metal, often with a small amount of iodine or by pre-washing, is a critical step to ensure the reaction initiates properly.[11]
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The Azetidine Core: A Strategic Blueprint for High-Throughput Biological Screening of Ethyl 3-oxoazetidine-1-carboxylate Derivatives
Abstract
The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and three-dimensional complexity.[1] Ethyl 3-oxoazetidine-1-carboxylate, a commercially available and versatile building block, serves as an ideal starting point for the construction of diverse chemical libraries. Its reactive ketone functionality allows for a multitude of chemical transformations, enabling the exploration of vast chemical space. This guide provides an in-depth technical framework for the design, synthesis, and biological screening of a library of derivatives from this core, with a focus on identifying novel kinase inhibitors and assessing general cytotoxicity. We will detail field-proven synthetic protocols, provide step-by-step instructions for key biological assays, and discuss the principles of structure-activity relationship (SAR) analysis, thereby offering a comprehensive roadmap for researchers in drug discovery.
The Strategic Value of the 3-Oxoazetidine Scaffold
The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it a unique synthetic intermediate, offering both stability for handling and reactivity for controlled functionalization.[2] The presence of the ketone at the 3-position and the carbamate at the nitrogen atom provides orthogonal handles for diversification. The N-alkoxycarbonyl protecting group, in this case, the ethyl carbamate, stabilizes the ring system and modulates the reactivity of the nitrogen. While many protocols utilize the tert-butyl (Boc) carbamate due to its facile acidic cleavage, the principles of reactivity at the C3-ketone are largely transferable to the ethyl carbamate analog.[3]
The significance of this scaffold is underscored by its presence in approved drugs like Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune disorders.[4] This precedent provides a compelling rationale for focusing a screening campaign of novel derivatives on kinase inhibition.
Library Synthesis: Diversification of the Azetidine Core
The construction of a chemically diverse library from this compound hinges on the versatile reactivity of the C3-ketone. Below are three robust, field-proven protocols for generating a variety of 3-substituted azetidine derivatives.
Experimental Protocols: Library Synthesis
2.1 Protocol: Synthesis of 3-Alkylidene Azetidine Derivatives via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a reliable method for olefination, producing predominantly E-alkenes from the reaction of a phosphonate carbanion with a ketone.[5] This protocol allows for the introduction of a variety of substituted alkylidene moieties at the C3-position.
-
Step 1: Generation of the Phosphonate Carbanion.
-
To a flame-dried round-bottom flask under an argon atmosphere, add the desired phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 equivalents).
-
Dissolve the phosphonate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.
-
-
Step 2: Reaction with this compound.
-
In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly add the pre-formed phosphonate carbanion solution from Step 1 to the ketone solution via cannula.
-
Allow the reaction to stir at room temperature overnight.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkylidene azetidine derivative.[6]
-
2.2 Protocol: Synthesis of 3-Amino Azetidine Derivatives via Reductive Amination
Reductive amination is a powerful transformation for converting ketones into amines.[7][8] This two-step, one-pot procedure first forms an imine or enamine intermediate, which is then reduced in situ.
-
Step 1: Imine/Enamine Formation.
-
To a solution of this compound (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM), add the desired primary or secondary amine (1.1 equivalents).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Step 2: In Situ Reduction.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.[9] This reagent is particularly effective as it is less basic and more chemoselective than other borohydrides.
-
Continue to stir the reaction at room temperature overnight.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the 3-amino azetidine derivative.
-
2.3 Protocol: Synthesis of 3-Aryl-3-hydroxy Azetidine Derivatives via Grignard Reaction
The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon, yielding a tertiary alcohol.[10] This introduces aryl moieties, significantly increasing molecular complexity.
-
Step 1: Preparation of the Grignard Reagent.
-
In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under argon, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of the desired aryl bromide (e.g., bromobenzene, 1.2 equivalents) in anhydrous THF dropwise via the addition funnel. The reaction is exothermic and should be controlled.
-
Once the reaction has initiated, continue the addition of the aryl bromide solution and then reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Step 2: Addition to this compound.
-
In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Step 1 to the ketone solution via cannula over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-3 hours.[10]
-
-
Step 3: Work-up and Purification.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-3-hydroxy azetidine derivative.
-
Biological Screening Cascade: From Primary Hits to Validated Leads
A well-designed screening cascade is essential for efficiently identifying and prioritizing promising compounds from the newly synthesized library.[11] The cascade should begin with a broad, high-throughput primary assay, followed by more specific secondary and counter-assays to confirm activity and rule out artifacts.
Primary Assay: High-Throughput Kinase Inhibition Screen
Given the precedent of Baricitinib, a primary screen against a member of the Janus kinase family, such as JAK2, is a logical starting point.[4] The following protocol is adapted for a high-throughput format using a luminescence-based assay which measures the amount of ATP remaining after the kinase reaction.
Protocol: Luminescence-Based JAK2 Kinase Inhibition Assay
-
Principle: Kinase activity consumes ATP. The amount of remaining ATP is detected by a luciferase-luciferin reaction, which generates a luminescent signal that is inversely proportional to kinase activity.
-
Materials:
-
Recombinant human JAK2 enzyme (BPS Bioscience, #79520 or similar).[12]
-
Kinase substrate peptide (e.g., a poly-Glu,Tyr peptide).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Acoustic liquid handler or pin tool for compound transfer.
-
Plate reader with luminescence detection capabilities.
-
-
Procedure: [13]
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound (typically dissolved in DMSO at 10 mM) to the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume. Include control wells with DMSO only (negative control, 0% inhibition) and a known JAK2 inhibitor like Ruxolitinib (positive control).
-
Enzyme Addition: Add 25 µL of a 2x concentration of JAK2 enzyme in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a 2x concentration of substrate and ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP back to ATP, which then drives the luminescent reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound relative to the high (no enzyme or potent inhibitor) and low (DMSO vehicle) controls.
Secondary Assay: Cytotoxicity Profiling
It is crucial to assess the general cytotoxicity of active compounds early in the process to deprioritize non-specific pan-assay interferents or overtly toxic molecules.[3] The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[14][15]
Protocol: MTT Cell Viability Assay
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
A relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if pursuing an oncology application).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well plates.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.
-
-
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the wells (typically in a final volume of 200 µL) and incubate for 24-72 hours. Include vehicle-only (DMSO) and no-cell (media only) controls.
-
MTT Addition: Add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
-
Data Analysis: Subtract the background absorbance (media only). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Structure-Activity Relationship (SAR) Analysis
The data generated from dose-response and selectivity assays are used to build an SAR. This process identifies which chemical modifications lead to improved potency and selectivity, guiding the next round of synthesis.[16]
A study by Gu et al. (2020) on azetidine amides as STAT3 inhibitors provides an excellent example of SAR that can be derived from this scaffold.[16] STAT3 is another key player in the JAK-STAT signaling pathway.
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Ethyl 3-oxoazetidine-1-carboxylate: A Detailed Guide for Researchers
Introduction: The Significance of the 3-Oxoazetidine Moiety in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of biologically active molecules. Among its derivatives, Ethyl 3-oxoazetidine-1-carboxylate and its analogues are of particular importance as key intermediates in the synthesis of various pharmaceutical agents. The ketone functionality at the 3-position provides a reactive site for further elaboration, enabling the construction of complex molecular architectures. This guide provides a detailed overview of the primary synthetic routes to this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.
Primary Synthetic Strategy: Oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate
The most established and reliable method for the preparation of this compound is the oxidation of its corresponding alcohol precursor, Ethyl 3-hydroxyazetidine-1-carboxylate. This strategy is advantageous due to the relatively straightforward access to the starting alcohol and the high efficiency of modern oxidation protocols. The overall synthetic pathway can be envisioned as a three-stage process: construction of the core azetidine ring, N-protection with the ethoxycarbonyl group, and the final oxidation step.
Logical Workflow for the Oxidation Strategy
Caption: Workflow for the synthesis of this compound via oxidation.
Part 1: Synthesis of the Precursor, Ethyl 3-hydroxyazetidine-1-carboxylate
The synthesis of the key alcohol intermediate can be achieved through a robust and scalable sequence starting from commercially available reagents.
Protocol 1.1: Synthesis of 1-Benzyl-3-hydroxyazetidine
This protocol is adapted from established procedures for the synthesis of N-substituted 3-hydroxyazetidines.[1][2]
-
Materials:
-
Benzylamine
-
Epichlorohydrin
-
Water
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine in 15 volumes of water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add epichlorohydrin (1.3 equivalents) to the cooled solution, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 12 hours.
-
After the reaction is complete, add a solution of NaOH to basify the mixture, which will induce the intramolecular cyclization to form the azetidine ring.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-3-hydroxyazetidine, which can be purified by column chromatography or used directly in the next step.
-
Protocol 1.2: Synthesis of Ethyl 3-hydroxyazetidine-1-carboxylate
This two-step, one-pot procedure involves the debenzylation of the intermediate followed by N-protection.
-
Materials:
-
1-Benzyl-3-hydroxyazetidine
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl chloroformate
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve 1-benzyl-3-hydroxyazetidine in methanol or ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-hydroxyazetidine.
-
Dissolve the crude 3-hydroxyazetidine in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford Ethyl 3-hydroxyazetidine-1-carboxylate as a clear oil or low-melting solid.
-
Part 2: Oxidation to this compound
Several oxidation methods can be employed for this transformation. The choice of oxidant depends on factors such as scale, available equipment, and desired purity profile. Below are two commonly used and effective protocols.
Protocol 2.1: Swern Oxidation
The Swern oxidation is a reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[3]
-
Materials:
-
Ethyl 3-hydroxyazetidine-1-carboxylate
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (Et₃N, anhydrous)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine (5.0 equivalents) to the reaction mixture.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
-
Protocol 2.2: TEMPO-mediated Oxidation
This method uses a catalytic amount of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant, such as sodium hypochlorite (bleach), and is considered a "greener" alternative.[4]
-
Materials:
-
Ethyl 3-hydroxyazetidine-1-carboxylate
-
Dichloromethane (CH₂Cl₂)
-
TEMPO
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in dichloromethane.
-
Add an aqueous solution of potassium bromide (0.1 equivalents) and TEMPO (0.01-0.05 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium hypochlorite (1.2 equivalents) and sodium bicarbonate (2.0 equivalents) in water.
-
Add the NaOCl/NaHCO₃ solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir vigorously until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the final product.
-
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield | Purity | Key Reagents |
| 1.1 Azetidine Formation | Benzylamine, Epichlorohydrin | 1-Benzyl-3-hydroxyazetidine | 70-85% | >95% | NaOH |
| 1.2 Debenzylation & N-Protection | 1-Benzyl-3-hydroxyazetidine | Ethyl 3-hydroxyazetidine-1-carboxylate | 80-90% | >98% | H₂, Pd/C, Ethyl Chloroformate |
| 2.1 Swern Oxidation | Ethyl 3-hydroxyazetidine-1-carboxylate | This compound | 85-95% | >99% | Oxalyl Chloride, DMSO, Et₃N |
| 2.2 TEMPO Oxidation | Ethyl 3-hydroxyazetidine-1-carboxylate | This compound | 80-90% | >98% | TEMPO, NaOCl |
Alternative Synthetic Route: Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[5][6] In theory, this reaction could be applied to the synthesis of this compound.
Proposed Dieckmann Condensation Pathway
Caption: Proposed Dieckmann condensation for this compound.
Mechanistic Considerations and Challenges
The mechanism involves the deprotonation of the α-carbon of one ester group to form an enolate, which then attacks the carbonyl of the other ester group in an intramolecular fashion, followed by the elimination of an ethoxide leaving group.[7]
While elegant, the Dieckmann condensation is most effective for the formation of 5- and 6-membered rings. The formation of a strained 4-membered azetidine ring via this method presents a significant thermodynamic and kinetic barrier. The required bond angles in the transition state for the cyclization are highly strained, which can lead to low yields or favor competing intermolecular side reactions. The successful application of this method for the synthesis of this compound would likely require specialized conditions, such as high dilution to favor intramolecular cyclization and a carefully selected non-nucleophilic base. To date, this route is less documented and considered more challenging than the oxidation pathway.
Conclusion
For researchers, scientists, and drug development professionals, the synthesis of this compound is most reliably achieved through the oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate. This multi-step process, beginning with the construction of the azetidine core, followed by N-protection and oxidation, offers high yields and a high degree of purity. While alternative methods like the Dieckmann condensation are mechanistically plausible, they present significant synthetic challenges due to the strained nature of the azetidine ring. The protocols provided herein offer a robust and reproducible foundation for the laboratory-scale synthesis of this valuable chemical intermediate.
References
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1073. Available at: [Link]
-
Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2022). Methods for the synthesis of azetidines. [Diagram]. Available at: [Link]
-
Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2, 9-16. Available at: [Link]
- Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
- Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.
-
Semantic Scholar. Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from [Link]
-
Organic Syntheses. azetidine. Retrieved from [Link]
-
Williams, B. A., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Catalysis. Available at: [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. Available at: [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Available at: [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]
Sources
- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 2. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Experimental protocol for the synthesis of Ethyl 3-oxoazetidine-1-carboxylate
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of Ethyl 3-oxoazetidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its strained four-membered ring system and central ketone functionality make it a versatile scaffold for introducing unique three-dimensional features into pharmacologically active molecules. This document provides a detailed, field-tested protocol for the synthesis of this compound, starting from the commercially available precursor, N-Boc-3-hydroxyazetidine. The protocol is structured in two main parts: 1) Deprotection of the Boc group and subsequent N-protection with an ethyl carbamate group, and 2) Oxidation of the resulting alcohol to the target ketone via a Swern oxidation. This guide emphasizes the rationale behind procedural choices, critical safety considerations, and methods for characterization to ensure a reproducible and reliable synthesis.
Synthetic Strategy and Overview
The synthesis of this compound is most efficiently achieved through the oxidation of its corresponding secondary alcohol precursor, Ethyl 3-hydroxyazetidine-1-carboxylate. While several oxidation methods exist, the Swern oxidation is selected for this protocol due to its exceptionally mild reaction conditions and high tolerance for various functional groups, which minimizes the risk of side reactions or degradation of the strained azetidine ring.[1][2]
The overall synthetic workflow is depicted below. The process begins with the deprotection of a commercially available, stable starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine), followed by reprotection of the azetidine nitrogen to install the ethyl carbamate moiety. The final step is the core oxidation reaction.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl 3-hydroxyazetidine-1-carboxylate
This initial phase involves converting a stable, readily available starting material into the direct precursor required for the oxidation step.
Step A: Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is an excellent protecting group for amines due to its stability under many reaction conditions. However, it is easily removed under acidic conditions. Here, we use trifluoroacetic acid (TFA) for a clean and efficient deprotection.
Protocol:
-
To a round-bottom flask, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).
-
Add dichloromethane (DCM) as the solvent (approx. 5 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting crude 3-hydroxyazetidine trifluoroacetate salt is typically a viscous oil or solid and is used directly in the next step without further purification.
Step B: N-Acylation with Ethyl Chloroformate
The free amine of the deprotected azetidine is nucleophilic and readily reacts with an acylating agent. Ethyl chloroformate is used to install the desired ethyl carbamate group. An organic base is required to neutralize the trifluoroacetate salt and scavenge the HCl byproduct generated during the reaction.
Protocol:
-
Dissolve the crude 3-hydroxyazetidine salt from the previous step in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq), to the solution. It is crucial to add enough base to neutralize both the TFA salt and the HCl generated.
-
Slowly add ethyl chloroformate (1.1-1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford Ethyl 3-hydroxyazetidine-1-carboxylate as a pure compound.
Part 2: Swern Oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate
This is the critical step where the secondary alcohol is oxidized to the target ketone. The Swern oxidation is a multi-step, one-pot procedure that relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species.[3]
Causality and Mechanism
Understanding the mechanism is key to successful execution. The reaction proceeds through several distinct stages:
-
Activation of DMSO: At very low temperatures (-78 °C), oxalyl chloride reacts with DMSO to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate, with the release of CO and CO₂ gases.[4]
-
Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the intermediate, displacing a chloride ion and forming an alkoxysulfonium salt.[3]
-
Ylide Formation and Elimination: A hindered, non-nucleophilic base (triethylamine) is added to deprotonate the carbon alpha to the sulfur atom, forming a sulfur ylide. This ylide then undergoes an intramolecular E2-like elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[1][3]
Caption: Simplified mechanistic pathway of the Swern Oxidation.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (eq) | Moles | Volume/Mass | Notes |
| Ethyl 3-hydroxyazetidine-1-carboxylate | 145.16 | 1.0 | X | Y g | Substrate |
| Oxalyl Chloride | 126.93 | 1.2 | 1.2X | Z mL | Toxic & Corrosive . Handle in a fume hood. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.2 | 2.2X | A mL | Anhydrous grade is essential. |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0X | B mL | Stench . Acts as a base. |
| Dichloromethane (DCM) | 84.93 | - | - | C mL | Anhydrous grade. |
Detailed Experimental Protocol
CRITICAL: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) and at very low temperatures. All glassware must be thoroughly dried.
-
Activator Preparation:
-
To a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 eq) via syringe.
-
In a separate, dry syringe, draw up anhydrous DMSO (2.2 eq). Add the DMSO dropwise to the stirred oxalyl chloride solution. Caution: Gas evolution (CO, CO₂) will be observed. Ensure the addition is slow enough to maintain the internal temperature below -65 °C.[2]
-
Stir the resulting solution at -78 °C for 15-20 minutes.
-
-
Alcohol Addition:
-
Dissolve Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the activated DMSO mixture via syringe. Again, ensure the internal temperature does not rise above -65 °C.
-
Stir the reaction mixture at -78 °C for 30-45 minutes.
-
-
Elimination Step:
-
Add triethylamine (Et₃N, 5.0 eq) dropwise to the reaction mixture. This step is exothermic; add slowly to keep the temperature below -60 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
-
Remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature over ~1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with a 1 M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The byproduct dimethyl sulfide has a very strong, unpleasant odor and is volatile. All work-up and concentration steps should be performed in a well-ventilated fume hood.[1]
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure product, which may be a colorless to slightly yellow oil or solid.[5]
-
Safety and Hazard Considerations
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO: Can enhance skin absorption of other chemicals. Handle with care.
-
Triethylamine: Flammable liquid with a strong odor.
-
Byproducts: The reaction generates carbon monoxide (acutely toxic gas) and dimethyl sulfide (volatile liquid with a powerful, unpleasant odor).[1] The entire procedure, including work-up, must be conducted in an efficient fume hood.
-
Low Temperatures: Handling dry ice and acetone requires cryogenic gloves and caution to prevent cold burns.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signal corresponding to the C-H proton of the alcohol (methine proton) and the hydroxyl proton from the starting material. The key signals for the product will be the two equivalent methylene protons of the azetidine ring (a singlet), and the quartet and triplet corresponding to the ethyl group of the carbamate. Based on similar structures, the azetidine protons are expected around δ 4.6-4.7 ppm.[6]
-
¹³C NMR: The carbon spectrum should show a ketone carbonyl signal typically in the range of δ 200-210 ppm.
-
FT-IR: A strong absorption band corresponding to the ketone C=O stretch should appear around 1750-1780 cm⁻¹, in addition to the carbamate C=O stretch around 1700 cm⁻¹.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak (M+H)⁺ or (M+Na)⁺.
References
-
Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Bioresources and Bioprocessing, 6(1), 44. [Link]
- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
-
Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2(1), 9-16. [Link]
-
McMurry, J. E. (1971). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 51, 60. [Link]
- Senn, C., et al. (2004). Process for making azetidine-3-carboxylic acid.
-
PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid-Oxoazetidine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 13(1). [Link]
-
ResearchGate. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. [Link]
-
Raauf, A. M. R. (2013). Synthesis, characterization and Biological activity of mefenamic acid derivatives of oxoazetidine. [Link]
-
The Organic Chemist. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
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Introduction: The Azetidine Scaffold in Modern Drug Discovery
An Application Guide for the Scalable Synthesis of Ethyl 3-oxoazetidine-1-carboxylate
Azetidines, four-membered nitrogen-containing heterocycles, have become crucial structural motifs in medicinal chemistry.[1] Their unique physicochemical properties, including a high degree of sp3 character and conformational rigidity, can confer improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] this compound, in particular, is a high-value building block for synthesizing a wide range of more complex molecules. It serves as a key intermediate in the development of novel therapeutics, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune disorders and inflammatory diseases.[2][3] The synthesis of its close analog, tert-butyl 3-oxoazetidine-1-carboxylate, is a critical step in the manufacturing of the FDA-approved drug Baricitinib.[2]
This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound, focusing on a process that is safe, cost-effective, and environmentally responsible. We will detail the oxidation of the precursor alcohol, Ethyl 3-hydroxyazetidine-1-carboxylate, using a TEMPO-catalyzed system, a method well-suited for industrial production.[2][4]
Synthetic Strategy: Selecting an Industrial-Grade Oxidation Method
The core transformation in this synthesis is the oxidation of a secondary alcohol to a ketone. While numerous methods exist, their suitability for large-scale production varies significantly.
-
Chromium-Based Reagents (e.g., PCC, Jones Oxidation): These methods are powerful but generate toxic heavy metal waste, making them environmentally untenable for industrial applications.[5][6]
-
Dess-Martin Periodinane (DMP): DMP offers mild conditions and high yields at the lab scale.[7] However, its high cost and potentially explosive nature make it unsuitable and hazardous for large-scale manufacturing.[8]
-
Swern Oxidation and its Variants: Activated DMSO oxidations, such as the Swern oxidation, are highly effective and avoid heavy metals.[5][9] The primary drawback is the requirement for cryogenic temperatures (typically below -60 °C) to prevent side reactions, which is energy-intensive and challenging to manage in large reactors.[9] Furthermore, the reaction produces stoichiometric amounts of foul-smelling dimethyl sulfide and toxic carbon monoxide gas, requiring specialized scrubbing and containment systems.[10]
-
Parikh-Doering Oxidation: This Swern variant uses a sulfur trioxide-pyridine complex to activate DMSO, allowing the reaction to be run at milder temperatures (0 °C to ambient).[11] It is a viable large-scale option but can require large excesses of reagents.[11][12]
-
TEMPO-Catalyzed Oxidation: This method utilizes a catalytic amount of (2,2,6,6-Tetrachloroperidino)oxyl (TEMPO) in conjunction with a cheap, stoichiometric co-oxidant like sodium hypochlorite (NaOCl, household bleach).[13][14] The process runs under mild, non-cryogenic conditions, is highly selective, and avoids many of the safety and environmental issues of other methods, making it an excellent choice for green and industrial chemistry.[2][4]
Based on this analysis, the TEMPO/NaOCl system is the recommended protocol for the large-scale synthesis of this compound.
Overall Synthetic Workflow
The synthesis is a two-stage process, starting from the commercially available 1-benzyl-3-hydroxyazetidine. The first stage involves a Boc protection followed by a change of the protecting group to the desired ethyl carbamate. The second, critical stage is the selective oxidation of the hydroxyl group to the target ketone.
Part 1: Protocol for Precursor Synthesis: Ethyl 3-hydroxyazetidine-1-carboxylate
This protocol outlines the synthesis of the alcohol precursor. The procedure involves the removal of the benzyl protecting group via catalytic hydrogenation, followed by the introduction of the ethyl carbamate group.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| 1-Benzyl-3-hydroxyazetidine | 163.22 | ≥98% | Commercial |
| Palladium on Carbon (10 wt%) | N/A | Degussa Type | Commercial |
| Ethanol (EtOH) | 46.07 | Anhydrous | Commercial |
| Ethyl Chloroformate | 108.52 | ≥97% | Commercial |
| Triethylamine (TEA) | 101.19 | ≥99% | Commercial |
| Dichloromethane (DCM) | 84.93 | ACS Grade | Commercial |
| Hydrogen (H₂) Gas | 2.02 | High Purity | Gas Cylinder |
| Parr Hydrogenator or equivalent pressure reactor | N/A | N/A | N/A |
| Standard Glassware, Magnetic Stirrer, Rotary Evaporator | N/A | N/A | N/A |
Step-by-Step Protocol
-
Debenzylation:
-
To a suitable pressure reactor, add 1-benzyl-3-hydroxyazetidine (1.0 eq).
-
Add anhydrous ethanol to create a 0.5 M solution.
-
Carefully add 10% Palladium on Carbon (5 mol% Pd).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 16-24 hours.
-
Causality: Catalytic hydrogenation is a standard and clean method for removing benzyl groups. The palladium surface facilitates the cleavage of the C-N bond by hydrogen.
-
-
Filtration and Concentration:
-
Depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-hydroxyazetidine as a viscous oil. This intermediate is typically used directly without further purification.
-
-
Carbamoylation:
-
Dissolve the crude 3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) to form a 0.5 M solution in a flask equipped with a dropping funnel and nitrogen inlet.
-
Add triethylamine (TEA, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality: TEA acts as a base to neutralize the HCl generated during the reaction, driving the formation of the carbamate. The slow, cold addition controls the exotherm of the reaction.
-
-
Work-up and Isolation:
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 3-hydroxyazetidine-1-carboxylate, which can be purified by vacuum distillation or used directly if purity is sufficient (>95%).
-
Part 2: Protocol for Large-Scale Oxidation to this compound
This section details the core TEMPO-catalyzed oxidation process.
Reaction Mechanism: The TEMPO Catalytic Cycle
The reaction proceeds via a catalytic cycle where the TEMPO radical is oxidized to the active N-oxoammonium species, which in turn oxidizes the alcohol. The stoichiometric oxidant (NaOCl) regenerates the active species from the reduced hydroxylamine form.
Sources
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- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 4. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
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- 12. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 13. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
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Application Note: High-Purity Isolation of Ethyl 3-Oxoazetidine-1-carboxylate via Automated Flash Column Chromatography
Abstract
Ethyl 3-oxoazetidine-1-carboxylate is a pivotal, strained heterocyclic building block in contemporary medicinal chemistry, notably in the synthesis of kinase inhibitors and other complex pharmaceutical agents. Its high reactivity, attributed to the strained four-membered ring, necessitates that it be of exceptional purity to ensure predictable reaction outcomes and prevent downstream complications in multi-step syntheses. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using automated flash column chromatography on silica gel. We will delve into the rationale behind methodological choices, from mobile phase selection to post-purification handling, to equip researchers, scientists, and drug development professionals with a robust and reproducible purification strategy.
Introduction
The azetidinone framework is a privileged scaffold in drug discovery, and N-alkoxycarbonyl-3-azetidinones are versatile intermediates for accessing a wide array of functionalized azetidines.[1][2] this compound, in particular, serves as a key precursor for various therapeutic candidates. The purity of this intermediate is paramount; trace impurities can lead to significant reductions in yield and the formation of complex side-products in subsequent synthetic steps.
The primary impurities in the synthesis of this compound typically arise from the oxidation of its precursor, ethyl 3-hydroxyazetidine-1-carboxylate. These impurities may include unreacted starting material and over-oxidized byproducts. Given the polar nature of the starting alcohol and the target ketone, column chromatography presents an effective method for their separation.
Physicochemical Properties and Rationale for Method Selection
| Property | Value (Predicted/Inferred) | Impact on Purification Strategy |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| Appearance | Colorless to pale yellow oil | Visual confirmation of fractions. |
| Polarity | Moderately polar | Suitable for normal-phase chromatography on silica gel. |
| Solubility | Soluble in ethyl acetate, dichloromethane, and other common organic solvents. | Provides flexibility in sample loading and mobile phase selection. |
| Stability | Moisture sensitive; potential for degradation on acidic surfaces. | Requires use of anhydrous solvents and potentially a neutralized stationary phase for prolonged contact. |
The moderately polar nature of this compound makes silica gel the stationary phase of choice for this purification. A mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) will allow for the effective elution and separation of the target compound from less polar impurities and more polar starting material (ethyl 3-hydroxyazetidine-1-carboxylate).
Experimental Protocols
Part 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Objective: To determine the optimal mobile phase composition that provides a retention factor (Rf) of 0.2-0.3 for this compound, which is ideal for column chromatography separation.[3]
Materials:
-
Silica gel 60 F254 TLC plates
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexane
-
Developing chamber
-
p-Anisaldehyde stain or Potassium Permanganate stain
-
Heat gun
Procedure:
-
Prepare a series of mobile phase mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of the crude reaction mixture in ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared mobile phases.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots. Since the target compound lacks a strong chromophore, a chemical stain is necessary.[4]
-
Calculate the Rf value for the target compound in each mobile phase. The ideal system will give an Rf of ~0.25.
Part 2: Automated Flash Column Chromatography Protocol
Objective: To purify crude this compound to >95% purity.
Instrumentation and Materials:
-
Automated flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)
-
Pre-packed silica gel column
-
Crude this compound
-
Hexane (or heptane), HPLC grade
-
Ethyl acetate, HPLC grade
Procedure:
-
Column Selection and Equilibration:
-
Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. A general guideline is a 40-80 g column for every 1 g of crude material, but this can be optimized based on the difficulty of the separation.
-
Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane) for at least 2-3 column volumes.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto a dry loading cartridge.
-
-
Elution and Fraction Collection:
-
Begin the elution with the mobile phase determined from the TLC analysis.
-
A linear gradient is often effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate over 10-15 column volumes.
-
Monitor the elution profile using the system's UV detector (if impurities are UV-active) and by collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values between the product and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes with Solvent Front | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in the mobile phase. |
| Tailing of Spots on TLC/Broad Peaks in Chromatography | Compound interacting strongly with acidic silica. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica.[6] |
| Sample is too concentrated during loading. | Dilute the sample further before loading or use a dry loading technique. | |
| No Spots Visible on TLC | Ineffective visualization stain. | Try an alternative stain (e.g., iodine vapor, phosphomolybdic acid). |
| Compound is volatile and evaporated. | Minimize heating time after staining. |
Conclusion
This application note provides a detailed and robust protocol for the purification of this compound using automated flash column chromatography. By following the outlined procedures for TLC-based mobile phase optimization and employing the recommended chromatographic conditions, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and troubleshooting guidance presented here are broadly applicable and can be adapted for the purification of other moderately polar, small molecules.
References
-
ACS Medicinal Chemistry Letters. (2014). ACS Medicinal Chemistry Letters, 5(5), 550-555. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Journal of the American Chemical Society. (2013). Journal of the American Chemical Society, 135(42), 15742-15745. [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
NIH. (n.d.). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. [Link]
-
PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. [Link]
-
PubChem. (n.d.). Ethyl azetidine-3-carboxylate. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Wiley Online Library. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]
-
ChemRxiv. (2023). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]
-
CORE. (n.d.). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. [Link]
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- 6. Chromatography [chem.rochester.edu]
Application Notes & Protocols: The Strategic Use of Ethyl 3-oxoazetidine-1-carboxylate in Modern Drug Discovery
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space and escape the "flatland" of predominantly aromatic, sp²-hybridized molecules. Small, strained ring systems, particularly those rich in sp³-hybridized carbons, have emerged as powerful tools for achieving this goal. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a premier example of such a scaffold.[1][2] Its inherent ring strain (approximately 25.5 kcal/mol) and well-defined three-dimensional geometry offer a unique combination of properties.[3] Incorporating an azetidine moiety can significantly improve a compound's physicochemical profile, enhancing solubility and metabolic stability while providing novel vectors for intellectual property.[1]
Ethyl 3-oxoazetidine-1-carboxylate, and its close analog tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone), are exceptionally versatile building blocks that capitalize on the benefits of the azetidine core.[4] The presence of a ketone at the 3-position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic introduction of diverse functional groups. The N-alkoxycarbonyl protecting group (e.g., Ethoxycarbonyl or Boc) modulates the reactivity of the ring nitrogen and ensures stability during synthesis.[4] This guide provides an in-depth exploration of the strategic applications and detailed protocols for leveraging this powerful intermediate in the synthesis of next-generation therapeutics.
Physicochemical Properties & Safe Handling
Before its use in synthesis, it is critical to understand the physical properties and handling requirements of the reagent. While this guide focuses on the ethyl ester, the more commonly cited tert-butyl ester (N-Boc-3-azetidinone) shares similar reactivity and safety profiles.
| Property | Value | Source |
| Chemical Name | This compound | Benchchem[5] |
| CAS Number | 105258-88-6 | Benchchem[5] |
| Molecular Formula | C₆H₉NO₃ | N/A |
| Molecular Weight | 143.14 g/mol | N/A |
| Appearance | Not specified, but analog is a white to off-white solid | ChemicalBook[4] |
| Storage | Inert atmosphere, 2-8°C | PubChem[6] |
| Key Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6][7][8] | PubChem[6] |
| Sensitivity | Moisture Sensitive | ChemicalBook[4] |
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Due to its moisture sensitivity and potential for respiratory irritation, avoid creating dust when weighing.[4][6] Use a spatula in a well-ventilated area or glove box.
-
Storage: Store the reagent under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container in a refrigerator at the recommended temperature (2-8°C).[6]
-
In case of Exposure:
-
Skin: Immediately wash with plenty of soap and water.[8]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Core Synthetic Transformations & Protocols
The synthetic utility of this compound stems from the reactivity of its ketone carbonyl group. This section details the most impactful transformations for generating diverse libraries of drug-like molecules.
Reductive Amination: The Gateway to Substituted Amines
Causality & Expertise: Reductive amination is arguably the most powerful reaction involving this building block. It allows for the direct installation of a primary or secondary amine at the 3-position, which serves as a crucial attachment point for a vast array of side chains and pharmacophores. The reaction proceeds via the in situ formation of an iminium intermediate upon reaction with an amine, which is then selectively reduced. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over agents like sodium cyanoborohydride because it is milder, non-toxic, and highly effective under the slightly acidic conditions that favor iminium ion formation.
General Workflow: Diversification via Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Add acetic acid (2.0 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Scientist's Note: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting ketone before adding the reducing agent.
-
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Causality: Portion-wise addition helps to control any potential exotherm and gas evolution.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours until completion, as monitored by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Horner-Wadsworth-Emmons Olefination: Installing Exocyclic Alkenes
Causality & Expertise: To introduce an exocyclic double bond, a key structural motif for certain biological targets, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice. This reaction offers high E-selectivity and uses a phosphonate reagent that is easily handled and deprotonated with a suitable base (e.g., potassium tert-butoxide) to form a stabilized carbanion. This nucleophile then attacks the ketone to generate the desired alkene product. This transformation is a cornerstone in the synthesis of the JAK inhibitor Baricitinib, where a cyanomethylene group is installed.[9]
Protocol: Synthesis of Ethyl 3-(cyanomethylene)azetidine-1-carboxylate [9]
-
Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diethyl(cyanomethyl)phosphonate (1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.4 M).
-
Deprotonation: Cool the solution to -5°C. Slowly add a solution of potassium tert-butoxide (1.0 M in THF) (1.2 eq) via syringe. Stir the resulting mixture at -5°C for 3 hours.
-
Scientist's Note: Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the phosphonate carbanion.
-
-
Ketone Addition: Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture, keeping the internal temperature below 0°C. Stir for an additional 2 hours at -5°C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium chloride.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or silica gel chromatography to yield the desired product.
Spirocycle Synthesis: Building Three-Dimensional Complexity
Causality & Expertise: Spirocycles, where two rings share a single atom, are highly sought-after motifs in drug discovery because they increase the sp³ character and three-dimensionality of a molecule.[10][11] this compound is an excellent precursor for spirocyclic systems. For example, a [3+2] cycloaddition reaction with an in-situ generated azomethine ylide can be used to construct spiro-pyrrolidine systems.[12] This approach introduces a second heterocyclic ring perpendicular to the azetidine, creating a rigid and structurally complex core.
Conceptual Workflow: Spirocycle Formation
Caption: Conceptual workflow for creating spirocycles from the azetidinone core.
Case Study: Synthesis of a Key Intermediate for Baricitinib
Baricitinib is an FDA-approved Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[1] A key fragment of its structure is the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, which is derived from an N-Boc-3-oxoazetidine-1-carboxylate intermediate.[9] The synthesis showcases the industrial relevance and practical application of the HWE olefination protocol described earlier.
Synthetic Pathway to a Baricitinib Intermediate
Caption: Key transformations in the synthesis of a Baricitinib precursor.
This synthetic route highlights a robust and scalable process where the 3-oxoazetidine derivative is a critical intermediate.[9] The initial step involves the oxidation of the corresponding 3-hydroxyazetidine, often using environmentally friendly methods like TEMPO-catalyzed oxidation.[9] This is followed by the pivotal HWE reaction to install the cyanomethylene group, demonstrating the precise control chemists can exert over this versatile building block.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for navigating the complexities of modern drug design. Its constrained four-membered ring provides a rigid scaffold that can improve pharmacokinetic properties, while its ketone functionality serves as a versatile chemical handle for diversification through reactions like reductive amination, olefination, and spirocyclization. The protocols and insights provided in this guide are intended to empower researchers to confidently and creatively employ this building block, accelerating the discovery of novel and effective therapeutics.
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Shi, F., Xie, S., Zhang, J., Tang, J., & Deng, G. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15739. Available from: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print. Available from: [Link]
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Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1519404, 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from: [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. Available from: [Link]
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Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. Available from: [Link]
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Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 13(1), 75. Available from: [Link]
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Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47048–47065. Available from: [Link]
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Scott, J. S., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. Published online ahead of print. Available from: [Link]
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Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-101. Available from: [Link]
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Al-Warhi, T., et al. (2024). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry, 12, 1386125. Available from: [Link]
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Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from: [Link]
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Norman, M. H., et al. (2012). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. Journal of Medicinal Chemistry, 55(1), 586–603. Available from: [Link]
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Mykhailiuk, P. K., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Published online ahead of print. Available from: [Link]
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Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2(1), 9-16. Available from: [Link]
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Yan, T., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4596–4603. Available from: [Link]
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Zaitseva, E. V., et al. (2022). Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. Chemistry of Heterocyclic Compounds, 58(10), 676-681. Available from: [Link]
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ResearchGate. (n.d.). Reductive Amination. Retrieved from: [Link]
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Maslivets, A. N., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Organic & Biomolecular Chemistry, 22(10), 1893-1903. Available from: [Link]
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ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from: [Link]
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Campiani, G., et al. (2004). Design and synthesis of phenethyl benzo[9][10]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. Bioorganic & Medicinal Chemistry Letters, 14(14), 3835-3839. Available from: [Link]
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The Versatile Building Block: A Guide to the Synthesis of Bioactive Compounds from Ethyl 3-oxoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is relentless. Among these, small, strained ring systems have garnered significant attention due to their ability to impart unique three-dimensional conformations and favorable physicochemical properties to drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly privileged motif in drug discovery. This guide provides a detailed exploration of the synthetic utility of a key azetidine-based building block: Ethyl 3-oxoazetidine-1-carboxylate .
This application note will delve into the synthesis of this versatile precursor and detail its subsequent elaboration into a variety of bioactive compounds. We will explore key chemical transformations, providing experimentally validated protocols and discussing the mechanistic underpinnings of these reactions. The focus will be on providing actionable insights for researchers in drug development, enabling the efficient synthesis of novel chemical entities with therapeutic potential.
Synthesis of the Starting Material: this compound
The successful synthesis of bioactive compounds from this compound first requires a reliable and scalable method for its preparation. The most common and efficient route involves the oxidation of the corresponding alcohol, ethyl 3-hydroxyazetidine-1-carboxylate.
Oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate
Several oxidation protocols can be employed for this transformation, with the choice often depending on the desired scale, cost, and environmental considerations. A widely used and effective method is the Swern oxidation or related variants that utilize an activated dimethyl sulfoxide (DMSO) species.
Protocol 1: Swern Oxidation for the Preparation of this compound [1]
This protocol describes a common laboratory-scale synthesis.
Materials:
-
Ethyl 3-hydroxyazetidine-1-carboxylate
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO (2.5 equivalents) dropwise, ensuring the temperature remains below -65 °C.
-
Stir the mixture for 15-30 minutes at -78 °C to form the active oxidant.
-
Add a solution of ethyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -65 °C.
-
Stir the reaction for 30-60 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by silica gel column chromatography if necessary.
Causality and Experimental Choices:
-
The low temperature (-78 °C) is crucial to control the exothermic reaction and prevent the decomposition of the active oxidant and the product.
-
The use of anhydrous solvents and reagents is essential to avoid quenching the reactive species.
-
Triethylamine acts as a base to neutralize the acidic byproducts and facilitate the elimination step of the reaction mechanism.
Key Synthetic Transformations of this compound
The synthetic utility of this compound stems from the reactivity of its ketone functional group. This allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a diverse range of substituted azetidine derivatives.
Olefination Reactions: The Wittig Reaction
The Wittig reaction is a powerful tool for converting the ketone into an exocyclic double bond, a common feature in many bioactive molecules.[2][3][4] This reaction involves the use of a phosphorus ylide, which can be prepared from the corresponding phosphonium salt.
Protocol 2: Wittig Reaction with Diethyl (cyanomethyl)phosphonate [5]
This protocol is adapted from the synthesis of a key intermediate for the JAK inhibitor, Baricitinib. While the original literature often uses the tert-butyl ester, the conditions are generally applicable to the ethyl ester with minor modifications.
Materials:
-
This compound
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 equivalents) portionwise.
-
Stir the mixture at 0 °C for 30 minutes to generate the phosphorus ylide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ethyl 3-(cyanomethylene)azetidine-1-carboxylate.
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[6]
Table 1: Representative Wittig Reagents and their Products
| Wittig Reagent Precursor | Ylide Structure | Product from Reaction with this compound |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | Ph₃P=CHCO₂Me | Ethyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate |
| (Cyclopropylmethyl)triphenylphosphonium bromide | Ph₃P=CH-c-Pr | Ethyl 3-(cyclopropylmethylene)azetidine-1-carboxylate |
| Ethyl 2-(triphenylphosphoranylidene)propanoate | Ph₃P=C(Me)CO₂Et | Ethyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate |
Experimental Workflow for Wittig Reaction
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Strategic Protection of Ethyl 3-oxoazetidine-1-carboxylate: A Guide for Advanced Synthetic Applications
Introduction: The Azetidine Core in Modern Drug Discovery
Ethyl 3-oxoazetidine-1-carboxylate is a pivotal building block for medicinal chemists, offering a strained, four-membered heterocyclic scaffold that imparts unique conformational constraints and metabolic stability to bioactive molecules.[1][2] Its strategic incorporation into drug candidates often necessitates precise chemical manipulations at other positions of a larger molecule. To achieve this, the reactive ketone and the azetidine nitrogen of the core structure must be temporarily masked using protecting groups. This application note provides a detailed guide to the selection and implementation of protecting group strategies for this compound, ensuring the integrity of this valuable synthetic intermediate throughout multi-step syntheses.
The choice of a protecting group is a critical decision in synthetic planning, governed by its stability to a range of reaction conditions and the ease and selectivity of its removal.[3] For this compound, the primary sites requiring protection are the C3-ketone and, in scenarios where the ethyl carbamate is cleaved, the secondary amine.
Protecting the C3-Ketone: Acetalization Strategies
The carbonyl group at the C3 position is susceptible to nucleophilic attack and reduction. Its protection is paramount when performing reactions such as modifications of the ester group or chemistry on other parts of a larger molecule. Acetal formation is the most common and effective method for protecting ketones.[4]
Rationale for Acetal Protection
Acetals are generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.[3] This orthogonality makes them ideal for syntheses involving such reagents. The formation of a cyclic acetal, typically with ethylene glycol or propane-1,3-diol, is entropically favored and results in a stable protected compound.
Experimental Protocol: Ethylene Glycol Ketalization
This protocol details the formation of the ethylene ketal of this compound.
Caption: Workflow for the deprotection of the ethylene ketal.
Procedure:
-
Dissolve the protected azetidine in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected ketone.
Protecting the Azetidine Nitrogen
In some synthetic routes, the ethyl carbamate on the azetidine nitrogen may be cleaved to liberate the secondary amine. This free amine is nucleophilic and may require protection to prevent undesired side reactions. The most common protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. [5][6]
Rationale for N-Protection
-
Boc Group: The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. [3]This makes it orthogonal to many other protecting groups.
-
Cbz Group: The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation. [7]This provides an alternative deprotection strategy that is orthogonal to acid- and base-labile groups.
Experimental Protocol: N-Boc Protection
This protocol describes the protection of the azetidine nitrogen with a Boc group, assuming the prior removal of the ethyl carbamate.
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of 3-oxoazetidine.
Materials:
-
3-Oxoazetidine (or its salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-oxoazetidine starting material in dichloromethane.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate. [8]
Deprotection of the N-Boc Group
The Boc group is typically removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. [9] Procedure:
-
Dissolve the N-Boc protected azetidine in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.
Experimental Protocol: N-Cbz Protection
Workflow for N-Cbz Protection
Caption: Workflow for the N-Cbz protection of 3-oxoazetidine.
Materials:
-
3-Oxoazetidine (or its salt)
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-oxoazetidine in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.
-
Stir the reaction vigorously at room temperature until completion (monitored by TLC).
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Deprotection of the N-Cbz Group
The Cbz group is cleaved by catalytic hydrogenation. [10] Procedure:
-
Dissolve the N-Cbz protected azetidine in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Summary of Protecting Group Strategies
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Ketone | Ethylene Ketal | Ethylene glycol, p-TsOH, Toluene, reflux | Aqueous acid (e.g., HCl, TFA) | Stable to bases, nucleophiles, hydrides |
| Amine | Boc | Boc₂O, base (e.g., Et₃N), DCM | Strong acid (e.g., TFA, HCl) | Stable to bases, nucleophiles, hydrogenation |
| Amine | Cbz | Cbz-Cl, base (e.g., NaHCO₃), DCM | H₂, Pd/C | Stable to acids and bases |
Conclusion
The strategic application of protecting groups is fundamental to the successful synthesis of complex molecules derived from this compound. This guide provides experimentally grounded protocols for the protection and deprotection of the key functional groups within this versatile building block. By carefully selecting a protecting group strategy based on the planned synthetic route and the chemical environment, researchers can ensure the integrity of the azetidine core and achieve their synthetic targets with high fidelity.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubChem. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Nature. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
PubChem. Ethyl azetidine-3-carboxylate hydrochloride. [Link]
-
LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. [Link]
-
ACS Publications. Stereoselective Protection-Free Modification of 3-Keto-saccharides. [Link]
-
Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. [Link]
-
Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
DASH (Harvard). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]
-
Chemistry LibreTexts. Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines. [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
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Application Notes and Protocols for the Reactions of Ethyl 3-oxoazetidine-1-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Azetidinone Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved solubility, and better target binding affinity.[1] Within this class of compounds, ethyl 3-oxoazetidine-1-carboxylate and its tert-butyl analogue, N-Boc-3-azetidinone, have emerged as highly versatile building blocks for the synthesis of a diverse array of 3-substituted azetidines.[2][3] The electrophilic nature of the C3-carbonyl group allows for a wide range of nucleophilic addition reactions, providing access to novel chemical entities with significant potential in drug discovery.[4] This application note provides a detailed guide to the reactions of this compound with various nucleophiles, including amines, thiols, and carbon-based nucleophiles. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the synthetic utility of the resulting products.
The Reactivity of the 3-Oxoazetidine Core: A Balancing Act
The chemistry of this compound is dominated by the electrophilic carbonyl group at the C3 position. Nucleophilic attack on this carbon is the primary reaction pathway. However, the inherent strain of the four-membered ring introduces the possibility of ring-opening reactions, particularly under harsh conditions or with certain nucleophiles. The N-alkoxycarbonyl protecting group (e.g., ethoxycarbonyl or Boc) plays a crucial role in stabilizing the ring and modulating its reactivity.
Caption: General reaction pathways for nucleophilic reactions with 3-oxoazetidines.
I. Reactions with Amine Nucleophiles: Reductive Amination
A key transformation of this compound is its reaction with primary and secondary amines to furnish 3-aminoazetidine derivatives. While direct condensation to form an enamine or aminal can occur, the most synthetically useful and widely employed method is reductive amination.[5] This one-pot procedure involves the in situ formation of an iminium ion intermediate, which is then reduced by a suitable hydride source to yield the corresponding 3-aminoazetidine.
Mechanism of Reductive Amination
The reaction proceeds through a well-established mechanism. The amine first undergoes nucleophilic addition to the carbonyl group to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a reactive iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion to the desired amine product. STAB is often the reagent of choice as it is less basic than other borohydrides and does not readily reduce the starting ketone.
Caption: Mechanism of reductive amination of 3-oxoazetidines.
Protocol 1: Reductive Amination with a Primary Amine
This protocol describes the synthesis of ethyl 3-(benzylamino)azetidine-1-carboxylate.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) is added benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ethyl 3-(benzylamino)azetidine-1-carboxylate.
| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 75-85 | [5] |
| 2 | Aniline | NaBH(OAc)₃ | DCE | 70-80 | |
| 3 | Piperidine | NaBH₃CN | MeOH | 65-75 |
II. Reactions with Thiol Nucleophiles
The synthesis of 3-thioazetidine derivatives is of significant interest in medicinal chemistry. The direct addition of thiols to 3-oxoazetidines can be challenging and may require specific activation. A more common approach involves the photochemical addition of thiols to azetines (the unsaturated analogues of azetidines).
Protocol 2: Photochemical Thiol-Ene Reaction with 2-Azetines
This protocol outlines a method for the synthesis of 3-thioazetidines via the photochemical reaction of a 2-azetine with a thiol. This method, while not a direct reaction of the 3-oxoazetidine, provides a reliable route to the desired 3-thio substituted scaffold.
Materials:
-
N-Boc-2-azetine
-
Thiophenol
-
Dichloromethane (DCM)
-
Photoreactor (e.g., equipped with a 365 nm lamp)
-
Mesitylene (as an internal standard for NMR yield determination)
Procedure:
-
A solution of N-Boc-2-azetine (1.0 eq) and thiophenol (1.0 eq) in DCM (0.1 M) is prepared.
-
The reaction mixture is flowed through a photoreactor equipped with a 365 nm lamp at a flow rate of 0.8 mL/min.
-
The reaction progress can be monitored by collecting aliquots and analyzing by ¹H NMR.
-
After the starting material is consumed, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired 3-(phenylthio)azetidine derivative.
| Entry | Thiol | Solvent | Residence Time (min) | Yield (%) | Reference |
| 1 | Thiophenol | DCM | 10 | >95 (NMR) | |
| 2 | 4-Methylthiophenol | DCM | 10 | >95 (NMR) |
III. Reactions with Carbon Nucleophiles
The formation of carbon-carbon bonds at the C3 position of the azetidine ring is a powerful strategy for generating novel and complex molecular architectures. Several classes of carbon nucleophiles, including organometallic reagents and stabilized carbanions, can be employed.
A. Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[6] In the context of 3-oxoazetidines, this reaction provides a straightforward route to 3-alkylideneazetidines, which are valuable intermediates for further functionalization.[2][7]
The reaction begins with the deprotonation of a phosphonate ester by a strong base to generate a phosphonate carbanion. This nucleophilic carbanion then adds to the carbonyl group of the 3-oxoazetidine to form a tetrahedral intermediate. This intermediate subsequently collapses to form the desired alkene and a water-soluble phosphate byproduct.
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Application Notes & Protocols for Green Synthesis of Ethyl 3-oxoazetidine-1-carboxylate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 3-oxoazetidine-1-carboxylate is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Traditional synthetic routes to this intermediate often rely on hazardous reagents, harsh reaction conditions, and environmentally taxing solvents. This guide provides detailed application notes and protocols for green and sustainable synthesis approaches to this compound and its precursors. By leveraging modern synthetic technologies such as flow chemistry, enzymatic catalysis, and alternative energy sources, these methods offer improved safety, reduced environmental impact, and enhanced efficiency, aligning with the principles of green chemistry.
Introduction: The Imperative for Greener Azetidinone Synthesis
The azetidin-3-one scaffold is a privileged structural motif in modern drug discovery, valued for its conformational rigidity and its role as a versatile pharmacophore. Its derivatives are integral to the development of treatments for a range of diseases. However, the classical synthesis of these compounds often involves multi-step processes with significant environmental footprints. The principles of green chemistry call for the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous substances. This document outlines practical, field-proven strategies to achieve these goals in the synthesis of this compound.
A Green Synthetic Pathway to this compound
A viable and greener synthetic route commences with the safe and efficient production of key precursors, followed by a clean oxidation step. This proposed pathway emphasizes the use of flow chemistry for handling potentially hazardous intermediates and a catalytic, environmentally benign oxidation method.
Diagram of the Proposed Green Synthetic Workflow
Caption: Proposed Green Synthetic Workflow for this compound.
Detailed Protocols and Methodologies
Protocol 1: Continuous Flow Synthesis of Ethyl Diazoacetate
Ethyl diazoacetate is a versatile reagent but is also explosive and toxic, making its batch synthesis on a large scale hazardous. A continuous flow approach mitigates these risks by generating the reagent in situ and consuming it immediately in the subsequent reaction step.[1][2][3]
Rationale: Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the volume of hazardous materials at any given time.[1][2][3]
Experimental Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a solution of glycine ethyl ester hydrochloride (e.g., 2 M) in an appropriate aqueous buffer (e.g., sodium acetate, pH 3.5).[2]
-
Solution B: Dichloromethane (or a greener solvent alternative like cyclopentyl methyl ether).
-
Solution C: Prepare an aqueous solution of sodium nitrite (e.g., 3 M).[2]
-
-
Flow Reactor Setup:
-
Utilize a commercially available microreactor system equipped with at least two inlet pumps and a T-mixer.
-
The reactor coils should be submerged in a temperature-controlled bath.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into a T-mixer to create a biphasic mixture.
-
Introduce this mixture into the microreactor.
-
Subsequently, introduce Solution C into the reactor via a second T-mixer.
-
Maintain the reactor temperature (e.g., 50 °C) and adjust flow rates to achieve the desired residence time (e.g., 20-30 seconds).[1][2]
-
The output stream, containing ethyl diazoacetate in the organic phase, can be directly coupled with the next reaction step or collected after passing through a back-pressure regulator and a phase separator.
-
Data Summary: Comparison of Batch vs. Flow Synthesis of Ethyl Diazoacetate
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Safety | High risk of explosion with scale-up | Inherently safer, small reaction volumes |
| Reaction Time | Several hours | Seconds to minutes |
| Yield | Variable, typically 60-80% | Consistently high, >95% |
| Purity | Often requires distillation | High purity, suitable for direct use |
| Scalability | Limited due to safety concerns | Readily scalable by numbering-up |
Protocol 2: Green Catalytic Oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate
The oxidation of the hydroxyl group to a ketone is a pivotal step. Traditional methods often employ stoichiometric amounts of heavy metal oxidants (e.g., chromium-based reagents), which are toxic and generate significant waste. A greener alternative utilizes a catalytic amount of a benign metal complex with molecular oxygen as the terminal oxidant, performed in a microchannel reactor to enhance efficiency and safety.[4]
Rationale: This method avoids toxic heavy metals, uses readily available and clean oxygen, and the microchannel reactor provides a high surface-area-to-volume ratio for efficient gas-liquid mixing and heat dissipation.[4]
Experimental Protocol:
-
Catalyst System:
-
A composite catalyst system, for instance, comprising a cobalt salt (e.g., cobalt acetate) and an N-hydroxyphthalimide (NHPI) co-catalyst, is effective.[4]
-
-
Reagent Preparation:
-
Microchannel Reactor Setup:
-
Use a microchannel reactor system designed for gas-liquid reactions, allowing for the introduction of an oxygen stream.
-
-
Reaction Execution:
-
Pump Solution A into a premixing chamber.
-
Simultaneously, pump Solution B into the microchannel reactor.
-
Introduce a stream of oxygen into the reactor.
-
The premixed Solution A is then introduced into the reactor.
-
Maintain the desired temperature and pressure while adjusting flow rates to control the residence time (e.g., 90 seconds).[4]
-
The reaction mixture is collected from the reactor outlet.
-
-
Work-up:
-
Concentrate the reaction mixture.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification can be achieved by recrystallization.
-
Data Summary: Comparison of Oxidation Methods
| Parameter | Traditional Oxidation (e.g., Swern) | Green Catalytic Oxidation |
| Oxidant | Oxalyl chloride/DMSO | O₂ |
| Byproducts | Dimethyl sulfide, CO, CO₂ | H₂O |
| Catalyst | Stoichiometric reagents | Catalytic amounts of Co/NHPI |
| Solvents | Chlorinated solvents | Acetonitrile, Acetic Acid |
| Temperature | Cryogenic (-78 °C) | Near ambient to slightly elevated |
| Yield | ~85% | ~87%[4] |
Alternative Green Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of azetidinone rings.[5] This technique can be applied to the cyclization steps, drastically reducing reaction times from hours to minutes.[6][7][8]
Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating, which can enhance reaction rates and improve yields.[7][8]
Conceptual Protocol (Adaptable for Azetidinone Formation):
-
Combine the precursor imine and chloroacetyl chloride in a microwave-safe vessel, often in the presence of a base like triethylamine.[9]
-
The reaction can be performed in a minimal amount of a high-boiling polar solvent or, ideally, under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor at a set temperature and power for a short duration (e.g., 5-15 minutes).[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by standard work-up procedures.
Diagram of Microwave-Assisted vs. Conventional Heating
Caption: Comparison of conventional and microwave-assisted heating for synthesis.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can provide the energy required for synthesis, often at ambient temperature.[10][11][12][13][14]
Rationale: Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[13]
Conceptual Protocol:
-
Charge a flask with the reactants and a suitable solvent (water is an excellent green choice for many ultrasound-assisted reactions).[12]
-
Immerse the flask in an ultrasonic cleaning bath or use an ultrasonic horn.
-
Apply ultrasonic irradiation at a specific frequency (e.g., 20-40 kHz) for a designated period.
-
The reaction can often proceed at room temperature, reducing energy consumption for heating.
-
Work-up and isolation follow standard procedures.
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of this compound is not merely an academic exercise but a necessity for sustainable pharmaceutical development. The protocols and approaches detailed in this guide—ranging from continuous flow synthesis and green catalytic oxidation to the use of alternative energy sources like microwaves and ultrasound—offer tangible benefits in terms of safety, efficiency, and environmental impact. Further research into biocatalytic methods, such as enzymatic oxidation, could provide even more sustainable pathways in the future. By integrating these green methodologies, researchers and drug development professionals can contribute to a more environmentally responsible pharmaceutical industry.
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Abdel-Aziem, A. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1129-1139. [Link]
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Baklanov, M. V., et al. (2022). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 18, 1346-1356. [Link]
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Al-Warhi, T., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(21), 6475. [Link]
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Iancu, M., et al. (2020). Ultrasound-Assisted Synthesis of Fluorescent Azatetracyclic Derivatives: An Energy-Efficient Approach. Molecules, 25(17), 3943. [Link]
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Al-Abed, Y., et al. (2004). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 9(10), 879-886. [Link]
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Kumar, A., et al. (2018). GREEN ROUTE FOR THE SYNTHESIS OF OXADIAZOLE DERIVATIVE CONTAINING BENZIMIDAZOLE MOIETY AND ITS MANNICH BASES. Rasayan Journal of Chemistry, 11(2), 724-730. [Link]
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Divya, B. (2023, June 16). Methods of Green Synthesis Ultrasound assisted method by Dr. B Divya [Video]. YouTube. [Link]
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Wang, Y., et al. (2014). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. ResearchGate. [Link]
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Kumar, A., & Kumar, R. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(10), 100164. [Link]
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Sharma, V., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(5), 1163. [Link]
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Delville, M. M. E., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813-1818. [Link]
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Delville, M. M. E., et al. (2013). Ethyl diazoacetate synthesis in flow. Eindhoven University of Technology research portal. [Link]
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Application Notes & Protocols: Ethyl 3-oxoazetidine-1-carboxylate in the Synthesis of Janus Kinase (JAK) Inhibitors
Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
Foreword: The Azetidine Ring, a Privileged Scaffold in Modern Kinase Inhibition
The development of small molecule inhibitors targeting the Janus kinase (JAK) family has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. As the field matures, the focus has shifted towards optimizing selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to enhance safety and efficacy. In this pursuit, strained four-membered rings, particularly the azetidine scaffold, have emerged as a "privileged" structural motif.[1][2] Their inherent ring strain and sp³-rich, three-dimensional character offer a unique conformational rigidity that can lock a molecule into a bioactive conformation, improve metabolic stability, and enhance aqueous solubility—a critical attribute for oral bioavailability.[3]
Ethyl 3-oxoazetidine-1-carboxylate and its tert-butyl analog are pivotal starting materials, providing an efficient entry point to the versatile 3-aminoazetidine and other functionalized azetidine side chains found in several next-generation JAK inhibitors, including the FDA-approved drug Baricitinib.[1] This guide provides an in-depth look at the strategic application of this building block, detailing the underlying chemistry, step-by-step protocols, and the scientific rationale behind the synthetic choices.
The Target: A Glimpse into the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is the principal communication route for over 50 cytokines and growth factors, making it a central regulator of immunity, cell growth, and hematopoiesis.[4][5] Ligand binding to cytokine receptors induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs then auto-phosphorylate and activate each other, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[6][7] Activated STATs dimerize, translocate to the nucleus, and regulate the expression of inflammatory genes. Dysregulation of this pathway is a known driver of inflammatory and autoimmune disorders.[8] JAK inhibitors function by competitively binding to the ATP-binding pocket of JAKs, thereby blocking this entire downstream signaling cascade.
Caption: General workflow for the reductive amination of a 3-oxoazetidine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base such as triethylamine (Et₃N).
-
Imine/Enamine Formation: Add acetic acid (AcOH, ~0.5 eq) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Expertise & Experience: The formation of the iminium ion is the rate-limiting step. Acetic acid catalysis is crucial for efficient conversion. Monitoring this step by TLC or LC-MS can prevent incomplete reactions.
-
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is a mild and selective hydride donor, ideal for reducing the iminium ion in the presence of the starting ketone. [9]The reaction is typically exothermic; maintain the temperature below 30 °C.
-
Trustworthiness: Unlike NaBH₄, NaBH(OAc)₃ does not react violently with protic acids and is selective for imines over ketones, preventing the formation of the 3-hydroxyazetidine byproduct. This self-validating choice of reagent ensures a cleaner reaction profile.
-
-
Reaction Monitoring & Work-up: Stir the reaction at room temperature for 3-18 hours until the starting material is consumed (as monitored by LC-MS). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Protocol 2: Synthesis of the Baricitinib Side-Chain Precursor
Baricitinib (Olumiant®) is a selective JAK1/JAK2 inhibitor. Its synthesis utilizes a key intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, derived directly from tert-butyl 3-oxoazetidine-1-carboxylate. [10] Step-by-Step Methodology (Horner-Wadsworth-Emmons Reaction):
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -5 °C in an ice-salt bath. Add diethyl (cyanomethyl)phosphonate (1.2 eq).
-
Base Addition: Slowly add a solution of potassium tert-butoxide (KOtBu) in THF (1.1 eq) dropwise, keeping the internal temperature below 0 °C. Stir the resulting milky suspension for 3 hours at -5 °C to generate the phosphonate ylide.
-
Causality: Low temperature is critical to prevent side reactions of the highly basic KOtBu and the reactive ylide. Anhydrous conditions are mandatory as the ylide is readily protonated by water.
-
-
Ketone Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide suspension, maintaining the temperature at -5 °C. [10]4. Reaction Progression: Stir the reaction for an additional 2 hours at -5 °C, then allow it to warm to room temperature and stir for 16-20 hours. [10]5. Work-up and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium chloride. Extract the mixture three times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.
Quantitative Data Summary:
| Protocol | Key Transformation | Starting Material | Key Reagents | Typical Yield | Reference |
| 1 | Reductive Amination | 1-Boc-3-oxoazetidine | Primary/Secondary Amine, NaBH(OAc)₃ | 60-85% | [11] |
| 2 | Horner-Wadsworth-Emmons | 1-Boc-3-oxoazetidine | Diethyl (cyanomethyl)phosphonate, KOtBu | 80-92% | [10] |
Conclusion and Future Outlook
This compound and its derivatives are not merely esoteric building blocks; they are enabling reagents that have unlocked new structural possibilities in drug design. Their application in the synthesis of advanced JAK inhibitors like Baricitinib underscores the power of introducing strained, polar scaffolds to fine-tune molecular properties. The reliable and scalable protocols for their conversion, particularly via reductive amination and olefination, ensure their continued prominence in both academic and industrial drug discovery campaigns. As medicinal chemists continue to push the boundaries of chemical space, the strategic use of such versatile intermediates will be paramount in developing the next generation of safe and effective kinase inhibitors.
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Shi, F., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 135. [Link]
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González-Gómez, J. C., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(14), 3203. [Link]
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Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6066-6078. [Link]
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Dandela, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
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Hussein, M. A., & Fustero, S. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 18(25), 4743-4748. [Link]
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The JAK-STAT Signaling Pathway. (2023). JoVE. [Link]
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Hu, X., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Chinese Medical Journal, 136(22), 2665-2676. [Link]
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Seif, F., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Molecular and Cellular Biochemistry, 478(11), 2717-2731. [Link]
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Singh, S., & Singh, P. P. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33(3), 325-365. [Link]
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JAK-STAT Signalling Pathway. (2017). YouTube. [Link]
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Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653-1655. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductive Amination. Organic Process Research & Development, 16(6), 1156-1184. [Link]
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Synthesis of Azetidine-3-Carboxylic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
Azetidine-3-carboxylic acid and its derivatives have emerged as crucial structural motifs in modern drug discovery.[1] Their rigid, four-membered ring system imparts unique conformational constraints on molecules, often leading to enhanced biological activity, improved metabolic stability, and desirable physicochemical properties.[2] This application note provides a comprehensive guide to the synthesis of these valuable compounds, intended for researchers, scientists, and professionals in drug development. We will delve into mechanistically diverse and field-proven synthetic strategies, offering detailed protocols and expert insights to facilitate their successful implementation in the laboratory.
The strategic incorporation of the azetidine scaffold can significantly influence a molecule's pharmacological profile. For instance, azetidine derivatives have shown promise as GABA uptake inhibitors and are integral components of various biologically active compounds.[3] The constrained nature of the azetidine ring can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target. Furthermore, the presence of the nitrogen atom provides a handle for further functionalization, allowing for the fine-tuning of a compound's properties.
This guide will focus on two robust and versatile synthetic routes for the preparation of azetidine-3-carboxylic acid derivatives, providing detailed experimental protocols and exploring their respective advantages and limitations.
Synthetic Strategy 1: From N-Boc-Azetidin-3-one via Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition
A highly effective and modular approach for the synthesis of 3-substituted azetidine-3-carboxylic acid derivatives commences with the readily available N-Boc-azetidin-3-one. This strategy involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) reaction to generate an α,β-unsaturated ester, followed by a conjugate aza-Michael addition to introduce a wide array of substituents at the 3-position.[4][5]
Mechanistic Rationale
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes.[6] It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, to react with a ketone (in this case, N-Boc-azetidin-3-one). The reaction proceeds through a nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, followed by the elimination of a dialkylphosphate salt to yield the desired alkene.[6] This reaction is highly reliable for the formation of the key α,β-unsaturated ester intermediate.[5]
The subsequent aza-Michael addition is a conjugate addition of a nitrogen nucleophile to the β-carbon of the electron-deficient alkene.[1] This reaction is a versatile method for forming C-N bonds under mild conditions.[4] The choice of the nitrogen nucleophile is vast, encompassing a wide range of primary and secondary amines, anilines, and heterocycles, thus enabling the synthesis of a diverse library of azetidine derivatives.[4]
Experimental Protocols
Protocol 1.1: Synthesis of Methyl (1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate
This protocol details the Horner-Wadsworth-Emmons reaction to prepare the key α,β-unsaturated ester intermediate.
-
Materials:
-
N-Boc-azetidin-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl (1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate as a colorless oil.
-
Protocol 1.2: General Procedure for the Aza-Michael Addition to Methyl (1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate
This protocol provides a general method for the synthesis of 3-substituted azetidine-3-carboxylic acid esters.[5]
-
Materials:
-
Methyl (1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate
-
Amine nucleophile (e.g., pyrrolidine, morpholine, aniline) (1.0 - 1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 0.1 eq)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of methyl (1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add the desired amine nucleophile (1.0 - 1.2 eq).
-
Add a catalytic amount of DBU to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted azetidine-3-carboxylic acid ester.
-
Data Presentation: Scope of the Aza-Michael Addition
The versatility of the aza-Michael addition allows for the synthesis of a wide range of derivatives. The following table summarizes representative examples with their reported yields.
| Amine Nucleophile | Product | Yield (%) |
| Pyrrolidine | Methyl 1-(tert-butoxycarbonyl)-3-(pyrrolidin-1-yl)azetidine-3-carboxylate | 85 |
| Morpholine | Methyl 1-(tert-butoxycarbonyl)-3-(morpholino)azetidine-3-carboxylate | 82 |
| Aniline | Methyl 1-(tert-butoxycarbonyl)-3-(phenylamino)azetidine-3-carboxylate | 75 |
| 4-Fluoroaniline | Methyl 1-(tert-butoxycarbonyl)-3-((4-fluorophenyl)amino)azetidine-3-carboxylate | 78 |
| Indazole | Methyl 1-(tert-butoxycarbonyl)-3-(1H-indazol-1-yl)azetidine-3-carboxylate | 69[4] |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to azetidine-3-carboxylic acid from diethyl bis(hydroxymethyl)malonate.
Conclusion and Future Perspectives
The synthetic routes detailed in this application note represent robust and versatile methods for accessing a wide range of azetidine-3-carboxylic acid derivatives. The choice of synthetic strategy will depend on the desired substitution pattern, scalability requirements, and the availability of starting materials. The Horner-Wadsworth-Emmons/aza-Michael addition sequence offers excellent modularity for creating diverse libraries of 3-substituted derivatives. The route starting from diethyl bis(hydroxymethyl)malonate provides an efficient pathway to the parent azetidine-3-carboxylic acid on a larger scale.
As the importance of azetidines in medicinal chemistry continues to grow, the development of novel and efficient synthetic methodologies will remain a key area of research. Future efforts will likely focus on the development of enantioselective syntheses, the exploration of new C-H activation strategies for azetidine functionalization, and the application of flow chemistry for safer and more efficient production.
References
- Alcaide, B., & Almendros, P. (2002). The chemistry of azetidin-3-ones, 3-iminoazetidines and 3-methyleneazetidines. Current Organic Chemistry, 6(3), 245-266.
-
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link] [4][5]3. Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel γ-aminobutyric acid uptake inhibitors: Synthesis, biological evaluation, and structure–activity relationship. European journal of medicinal chemistry, 45(6), 2453-2466.
- Singh, G. S., & Tilvi, S. (2013). Recent advances in the chemistry of azetidines and azetidinones. Arkivoc, 2013(1), 403-456.
- Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(12), 2349-2362.
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical reviews, 108(9), 3988-4035.
- Yang, Z., et al. (2019). A concise synthesis of (S)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. Tetrahedron: Asymmetry, 30(15), 1775-1779.
- Wessjohann, L. A., & Vília, L. A. (2018). Azetidines in Natural Products and Medicinal Chemistry: The Rise of a Bioisostere.
- De Kimpe, N. (2007). Azetidines, Azetines, Azetes.
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2580. [Link] [3][7]11. Anderson Jr, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(23), 3953-3953. [Link]
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- O'Neil, I. A. (2013). Azetidines and Azetidinones. In Comprehensive Organic Synthesis II (Vol. 5, pp. 638-682). Elsevier.
-
Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1, 3-disubstituted azetidines. The Journal of organic chemistry, 71(20), 7885-7887. [Link]
-
Ombito, J. O., & Kumar, V. (2022). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2022(1), 202-243. [Link] [8]16. Process for making azetidine-3-carboxylic acid. (2004). Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link] [9]18. Maryanoff, B. E., & Reitz, A. B. (2010). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
-
Boutureira, O., & Matheu, M. I. (2013). Recent applications of the Horner–Wadsworth–Emmons reaction to the synthesis of natural products. Current Organic Synthesis, 10(6), 887-913. [Link] 20. Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link] [6]22. van der Pijl, F., van der Meer, J. Y., de la Fuente, V., & van der Waal, J. C. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 592. [Link]
-
Kennedy, I. A., & Klumpp, D. A. (2017). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO, (12), 1-10. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxoazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-oxoazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical and highly reactive building block. As a strained β-keto ester, its synthesis presents unique challenges that require careful control of reaction parameters. This document provides in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yields and ensure product purity.
Overview of the Synthetic Challenge
This compound is a valuable intermediate in pharmaceutical chemistry, notably in the synthesis of complex heterocyclic compounds. Its structure, featuring a four-membered ring with a ketone, makes it susceptible to decomposition, necessitating precise and mild reaction conditions. The most common and reliable synthetic route is the oxidation of its precursor, Ethyl 3-hydroxyazetidine-1-carboxylate.
The choice of oxidant and the scrupulous control of reaction conditions are the most critical factors for success. This guide will focus on the Swern oxidation, a widely adopted method known for its mild conditions and high selectivity, which is crucial for preventing over-oxidation or ring-opening of the sensitive azetidine core.[1][2]
General Synthetic Workflow
The synthesis is typically a two-step process starting from a protected 3-hydroxyazetidine. The workflow below illustrates the key transformation.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the Swern oxidation preferred for this synthesis?
A1: The Swern oxidation is ideal for this transformation due to its exceptionally mild conditions.[2] The reaction is typically conducted at -78 °C, which prevents the degradation of the thermally sensitive azetidine ring and minimizes side reactions.[3] Unlike chromium-based oxidants, the Swern protocol avoids harsh heavy metals and the byproducts (dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride) are volatile or easily removed during workup.[4]
Q2: My product seems to degrade during purification. How can I improve its stability?
A2: this compound is sensitive to moisture, strong acids, and strong bases.[5] Degradation often occurs during aqueous workup or prolonged exposure to silica gel during chromatography. To mitigate this, use a rapid, non-acidic workup. Wash the organic layer with saturated sodium bicarbonate and brine, then dry thoroughly. For chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to neutralize acidic sites. It is also advisable to concentrate the product at low temperatures.
Q3: Can I use other oxidants like PCC or a Dess-Martin oxidation?
A3: While other oxidants can be used, they come with trade-offs.
-
Pyridinium Chlorochromate (PCC): Can be effective but requires the use of toxic chromium reagents. The reaction is often less clean, and the acidic nature of PCC can potentially harm the azetidine ring.
-
Dess-Martin Periodinane (DMP): This is an excellent mild oxidant. However, it is expensive and the periodinane byproduct can sometimes be difficult to remove completely from the desired product. For these reasons, the Swern oxidation often provides the most reliable and scalable results for this specific substrate.[1]
Q4: What is the expected yield for this reaction?
A4: With careful control over the reaction conditions, particularly temperature and the use of anhydrous reagents, yields for the oxidation step can be quite high, often in the 80-95% range. However, yields can be significantly lower if conditions are not optimal. Subsequent purification steps may also lower the overall isolated yield.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses common issues encountered during the synthesis in a problem-cause-solution format.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture in Reagents/Solvents | The active oxidant in the Swern oxidation, the chlorosulfonium salt, is highly moisture-sensitive and rapidly decomposes in the presence of water.[3] Anhydrous conditions are mandatory. | Ensure all glassware is oven- or flame-dried. Use freshly distilled solvents (DCM, DMSO) and reagents. Purchase anhydrous grade reagents and handle them under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Reaction Temperature | The active oxidant is thermally unstable and decomposes above -60 °C.[3] If the temperature rises, the oxidant is destroyed before it can react with the alcohol. | Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. Add reagents slowly and sub-surface to prevent localized heating. |
| Degraded Oxalyl Chloride | Oxalyl chloride can decompose over time, especially if exposed to moisture, reducing its effectiveness in activating DMSO. | Use a fresh bottle of oxalyl chloride or redistill it before use. A simple quality check is to ensure it is a clear, fuming liquid. |
| Impure Starting Material | The presence of impurities in the starting alcohol can interfere with the reaction or complicate purification, leading to lower isolated yields. | Verify the purity of your Ethyl 3-hydroxyazetidine-1-carboxylate by ¹H NMR and/or LC-MS before starting the reaction. Purify if necessary. |
Problem 2: Incomplete Conversion of Starting Material
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Oxidant | The stoichiometry of the reaction is critical. An insufficient amount of the activated DMSO complex will result in unreacted starting alcohol. | Ensure accurate measurement of all reagents. A slight excess of the DMSO and oxalyl chloride (1.1 to 1.5 equivalents) is often used to drive the reaction to completion. |
| Poor Reagent Addition Order | The alcohol must be added after the formation of the active oxidant. Adding the alcohol prematurely will prevent the formation of the necessary intermediate. | The correct order is crucial: 1) Dissolve oxalyl chloride in DCM at -78 °C. 2) Slowly add DMSO. 3) Stir for a short period (5-10 min). 4) Add the alcohol. 5) Add triethylamine. |
Problem 3: Formation of Significant Side Products
| Potential Cause | Scientific Explanation | Recommended Solution |
| Pummerer Rearrangement | If the reaction temperature rises after the formation of the alkoxysulfonium ylide (before quenching with triethylamine), a Pummerer rearrangement can occur, leading to the formation of a methylthiomethyl (MTM) ether byproduct.[3] | Maintain strict temperature control at -78 °C throughout the addition of the alcohol and before the addition of triethylamine. Do not allow the reaction to warm prematurely. |
| Reaction with Triethylamine Impurities | If the triethylamine contains nucleophilic impurities, these can react with the activated intermediate. | Use freshly distilled triethylamine over calcium hydride to ensure its purity and anhydrous nature. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol: Swern Oxidation
This protocol is a self-validating system. Successful execution relies on strict adherence to anhydrous techniques and temperature control.
Reagents & Materials:
| Reagent | Molar Eq. | Purpose | Key Handling Precautions |
| Oxalyl Chloride | 1.2 | Activator | Highly toxic and corrosive. Reacts violently with water. Handle in a fume hood with appropriate PPE. |
| Dimethyl Sulfoxide (DMSO) | 2.0 | Oxidant | Hygroscopic. Use anhydrous grade and handle under inert gas. |
| Ethyl 3-hydroxyazetidine-1-carboxylate | 1.0 | Substrate | Ensure purity before use. |
| Triethylamine (Et₃N) | 5.0 | Base | Caustic and flammable. Distill from CaH₂ before use. |
| Dichloromethane (DCM) | - | Solvent | Use anhydrous grade. |
Step-by-Step Methodology:
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels, all under a nitrogen or argon atmosphere.
-
Prepare a dry ice/acetone bath to cool the flask to -78 °C.
-
-
Activation of DMSO:
-
Charge the flask with anhydrous DCM (approx. 0.1 M concentration relative to the substrate).
-
Add oxalyl chloride (1.2 eq.) to the DCM and stir.
-
Slowly add anhydrous DMSO (2.0 eq.) dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. A white precipitate may form.
-
Stir the resulting mixture for 10 minutes at -78 °C. This forms the active oxidant.
-
-
Oxidation of the Alcohol:
-
Dissolve Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Stir the reaction for 30-45 minutes at this temperature. Monitor the reaction progress by TLC (staining with permanganate will show the disappearance of the alcohol).
-
-
Quench and Workup:
-
Slowly add triethylamine (5.0 eq.) to the reaction mixture. The mixture will likely become thicker.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction and dissolve the salts.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and saturated NaCl (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Crucial Tip: To prevent degradation on silica, pre-treat the column by flushing with the eluent system containing 1% triethylamine. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Swern Oxidation Mechanism Overview
Caption: Key stages of the Swern oxidation mechanism.
References
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. (2016). CORE. [Link]
-
A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses Procedure. [Link]
-
3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. PubChem. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
-
Swern Oxidation of Alcohols | A useful alternative to PCC. (2023). YouTube. [Link]
-
Oxidation of Ketones, Aldehydes, and Carboxylic Acids. ResearchGate. [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Swern Oxidation Mechanism. Chemistry Steps. [Link]
-
Swern Oxidation. (2024). YouTube. [Link]
-
Swern Oxidation. (2014). Chem-Station Int. Ed. [Link]
Sources
Common side products in Ethyl 3-oxoazetidine-1-carboxylate reactions
Introduction
Ethyl 3-oxoazetidine-1-carboxylate is a highly valuable, yet reactive, building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals. Its unique structure, combining a strained four-membered ring with an electrophilic ketone and an N-carboethoxy protecting group, imparts a versatile reactivity profile. However, this same reactivity can present significant challenges, leading to undesired side products that can complicate reaction workups, reduce yields, and compromise the purity of the final product.
This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. It provides in-depth troubleshooting advice, detailed mechanistic explanations for the formation of common side products, and robust protocols to mitigate these issues. Our approach is grounded in fundamental chemical principles to empower you to not only solve current experimental hurdles but also to proactively design more efficient and successful synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown or forming a precipitate. What is happening?
A: This is a classic sign of decomposition or polymerization. This compound is sensitive to both basic and acidic conditions, as well as prolonged exposure to heat. The protons alpha to the ketone are acidic and can be removed by a base, leading to an enolate. This enolate can then react with another molecule of the ketone in a self-condensation (Aldol-type) reaction, initiating a polymerization cascade. The compound is also known to be moisture-sensitive, which can facilitate decomposition pathways.[1][2] For optimal stability, it should be stored under an inert atmosphere at low temperatures (2-8°C) and used promptly after being brought to room temperature.[2]
Q2: I am synthesizing the title compound via oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate, but my yields are consistently low and I recover significant amounts of the starting alcohol. How can I improve this?
A: Incomplete conversion is the most common issue in the oxidation of sterically unhindered secondary alcohols like this one. The cause is often related to suboptimal reaction conditions or reagent stoichiometry. Factors to consider include:
-
Oxidant Potency & Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For Swern-type oxidations, precise addition of reagents is critical.[3]
-
Reaction Time & Temperature: While prolonged reaction times can lead to decomposition, insufficient time will result in incomplete conversion. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
-
Activation: In Swern or Parikh-Doering oxidations, ensure the activating agent (e.g., oxalyl chloride, SO₃-pyridine) is of high quality and added under strictly anhydrous conditions.[4]
Q3: My characterization (NMR/MS) shows a species with a mass corresponding to the addition of water or an alcohol solvent. What is the likely cause?
A: This points towards a ring-opening reaction. The strained azetidine ring is susceptible to nucleophilic attack, particularly under conditions that activate the ring or the nucleophile.[5] Water, alcohols, or even amines can act as nucleophiles, leading to the formation of β-amino acid derivatives. This is often catalyzed by acidic or basic impurities. It is crucial to use anhydrous solvents and maintain a neutral, controlled pH throughout the reaction and workup to preserve the integrity of the azetidine ring.
Troubleshooting Guide: Identification and Mitigation of Side Products
This section provides a detailed analysis of the most common side products, their mechanisms of formation, and strategies to prevent them.
Problem 1: Dimerization and Polymerization via Self-Condensation
The most prevalent issue when handling or reacting this compound, especially in the presence of base, is self-condensation.
-
Mechanism of Formation: The reaction proceeds through a base-catalyzed Aldol-type condensation. A base removes a proton from the C2 or C4 position, forming an enolate. This nucleophilic enolate then attacks the electrophilic ketone of another molecule.
Caption: Mechanism of base-catalyzed self-condensation.
-
Troubleshooting and Prevention:
-
Temperature Control: Perform reactions at low temperatures (e.g., -78°C to 0°C) to reduce the rate of self-condensation.
-
Choice of Base: Use non-nucleophilic bases (e.g., LDA, LiHMDS, DBU) when deprotonation is required for a subsequent reaction. If a nucleophilic reaction is intended, add the nucleophile before or concurrently with the ketone.
-
Reverse Addition: Add the this compound solution slowly to the solution of the base or nucleophile. This maintains a low concentration of the ketone, minimizing self-reaction.
-
Immediate Use: This compound is best generated and used immediately in the next step without prolonged storage.
-
Problem 2: Ring-Opening via Nucleophilic Attack
The inherent strain of the four-membered ring makes it susceptible to cleavage, a common issue with related β-lactam structures.[6][7][8]
-
Mechanism of Formation: Under harsh basic conditions (e.g., saponification with NaOH), hydroxide can attack the carbamate carbonyl, but a more detrimental pathway involves attack at a ring carbon, leading to ring-opening. Similarly, strong acids can protonate the nitrogen or ketone, activating the ring for nucleophilic attack.
Caption: General pathway for nucleophilic ring-opening.
-
Troubleshooting and Prevention:
-
pH Control: Maintain reactions as close to neutral pH as possible. If an acid or base is required, use the mildest effective reagent and the minimum stoichiometry.
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents to prevent hydrolysis. The compound is known to be moisture-sensitive.[3]
-
Avoid Protic Solvents with Strong Bases: Using a strong base like NaOH in methanol can generate methoxide, a potent nucleophile that can lead to ring-opening. Opt for aprotic solvents where possible.
-
Workup Conditions: Quench reactions carefully with buffered solutions (e.g., saturated NH₄Cl) instead of strong acids. When extracting, avoid contact with strong acids or bases for extended periods.
-
Problem 3: Incomplete Conversion During Synthesis
When preparing this compound via oxidation, recovering the starting alcohol, Ethyl 3-hydroxyazetidine-1-carboxylate, is a frequent problem indicating a suboptimal process.
-
Causality: Oxidation of secondary alcohols to ketones can be sluggish without proper activation or a sufficiently powerful oxidant. Side reactions of the oxidant or deactivation by moisture can reduce its effective concentration.
-
Troubleshooting and Protocol Optimization:
-
Reagent Quality: Ensure all reagents are fresh and anhydrous. Dimethyl sulfoxide (DMSO) for Swern/Parikh-Doering oxidations must be freshly distilled or from a sealed bottle.
-
Method Selection: Choose an oxidation method suitable for a sensitive substrate. While many methods exist, Swern-type oxidations are often preferred for their mild conditions and high efficiency.[3][4]
-
Close Monitoring: Follow the reaction progress using TLC (staining with permanganate can help visualize the alcohol) or LC-MS. Drive the reaction to completion, but avoid excessively long reaction times that could promote side product formation.
-
| Oxidation Method | Reagents | Typical Temp. | Pros | Cons | Citation |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78°C to RT | High yields, mild conditions, avoids metals. | Requires cryogenic temperatures, noxious byproducts. | [3] |
| Parikh-Doering | SO₃·pyridine, DMSO, Et₃N | 0°C to RT | Mild, avoids toxic reagents like oxalyl chloride. | Can be slower than Swern, SO₃·py is hygroscopic. | [4] |
| TEMPO-Catalyzed | TEMPO (cat.), NaOCl (re-oxidant) | 0°C | Environmentally friendly, uses bleach as oxidant. | Can be sensitive to functional groups, pH control is key. | [9] |
Experimental Protocols
Protocol 1: Optimized Parikh-Doering Oxidation
This protocol is recommended for its mild conditions, which are well-suited for the sensitive azetidine ring system.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and triethylamine (Et₃N, 5.0 eq) in anhydrous dichloromethane (DCM) or ethyl acetate. Cool the solution to 0°C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a solution of Parikh-Doering reagent (SO₃·pyridine complex, 3.0 eq) in anhydrous DMSO.
-
Addition: Add the SO₃·pyridine/DMSO solution dropwise to the stirred alcohol solution at 0°C over 30 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at 0°C, monitoring by TLC (typically 1-3 hours).
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Dilute with ethyl acetate and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C). The crude product should be used immediately or purified quickly via column chromatography on silica gel, again, keeping the temperature low.
References
-
Romano, A., et al. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Dove Medical Press. Available at: [Link]
-
Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports (PMC - NIH). Available at: [Link]
-
Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Macy, E., & Contreras, R. (2014). Management and Implications of Beta-Lactam Allergies. The Permanente Journal (PMC - PubMed Central). Available at: [Link]
-
Rani, V.E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry. Available at: [Link]
-
Johns Hopkins ABX Guide. (2022). Beta-lactam allergy. Available at: [Link]
-
Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2016). Beta-lactam Antibiotics and Cross-reactivity. Prescriber Update. Available at: [Link]
-
Chemdad. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tert-Butyl 3-oxoazetidine-1-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. dovepress.com [dovepress.com]
- 7. Management and Implications of Beta-Lactam Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-lactam Antibiotics and Cross-reactivity [medsafe.govt.nz]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-oxoazetidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-oxoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Synthesis Overview & Key Challenges
This compound is a valuable intermediate in medicinal chemistry, prized for the strained four-membered ring which provides unique structural conformations in drug candidates.[1] The most prevalent synthetic route involves the oxidation of its precursor, Ethyl 3-hydroxyazetidine-1-carboxylate. While conceptually straightforward, this oxidation is often plagued by issues related to reagent choice, reaction control, product stability, and purification.
The general transformation is illustrated below:
Sources
Technical Support Center: Catalyst Screening and Synthesis of Ethyl 3-oxoazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will explore common catalytic systems, address frequently encountered issues, and offer robust troubleshooting strategies to ensure a successful and reproducible outcome.
This compound is a vital heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors like Baricitinib.[1] The core of its synthesis lies in the selective oxidation of the corresponding secondary alcohol, Ethyl 3-hydroxyazetidine-1-carboxylate. The efficiency of this transformation is highly dependent on the choice of catalyst and reaction conditions. This guide focuses on providing practical solutions to common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The most prevalent and reliable method is the oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate. Several "activated DMSO" protocols are favored for their mild conditions and high yields. The most notable among these is the Swern oxidation , which utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO).[2][3] Alternative methods that avoid toxic heavy metals like chromium include the Parikh-Doering oxidation (using a sulfur trioxide pyridine complex) and Dess-Martin periodinane (DMP) oxidation.[4] For larger-scale operations, TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite (bleach) offers a greener and more cost-effective alternative.[5]
Q2: Can you explain the mechanism of the Swern oxidation in this context?
Certainly. The Swern oxidation follows a well-defined, multi-step mechanism that avoids harsh conditions.[4]
-
Activation of DMSO: At low temperatures (typically -78 °C), DMSO reacts with an activator, like oxalyl chloride, to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate. This step is accompanied by the evolution of carbon monoxide and carbon dioxide gas.[2][6]
-
Formation of Alkoxysulfonium Salt: The starting alcohol, Ethyl 3-hydroxyazetidine-1-carboxylate, acts as a nucleophile and attacks the sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion. This forms a key intermediate, an alkoxysulfonium salt.[4]
-
Deprotonation and Ylide Formation: A hindered, non-nucleophilic organic base, most commonly triethylamine (Et₃N), is added. It deprotonates the carbon adjacent to the positively charged sulfur atom, forming a sulfur ylide.[6]
-
Intramolecular Elimination: The ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state. The base abstracts the proton from the carbon bearing the hydroxyl group, leading to the collapse of the intermediate, which fragments to yield the desired ketone (this compound), dimethyl sulfide (DMS), and triethylammonium salt.[6]
// Nodes DMSO [label="DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; OxalylCl [label="Oxalyl Chloride\n(COCl)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator [label="Chloro(dimethyl)sulfonium\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Ethyl 3-hydroxy-\nazetidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkoxySalt [label="Alkoxysulfonium\nSalt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Triethylamine\n(Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide [label="Sulfur Ylide", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ethyl 3-oxoazetidine-\n1-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="DMS + Et₃NH⁺Cl⁻\n+ CO₂ + CO", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges DMSO -> Activator [label="-78 °C"]; OxalylCl -> Activator; Activator -> AlkoxySalt; Alcohol -> AlkoxySalt [label="Nucleophilic Attack"]; AlkoxySalt -> Ylide; Base -> Ylide [label="Deprotonation"]; Ylide -> Product [label="Intramolecular\nElimination"]; Ylide -> Byproducts; } DOT Caption: Mechanism of the Swern Oxidation.
Q3: Why is maintaining a very low temperature (-78 °C) so critical during the Swern oxidation?
Maintaining the reaction at approximately -78 °C (typically achieved with a dry ice/acetone bath) is paramount for several reasons:
-
Intermediate Stability: The initial chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium salt are thermally unstable.[7] Allowing the temperature to rise prematurely can lead to decomposition and side reactions, most notably the Pummerer rearrangement, which reduces yield and complicates purification.
-
Controlling Exothermicity: The initial reaction between DMSO and oxalyl chloride is highly exothermic and involves significant gas evolution (CO and CO₂).[8] Low temperatures are essential to control the reaction rate and prevent a dangerous runaway reaction.
-
Selectivity: Low temperatures enhance the selectivity of the reaction, minimizing the formation of byproducts such as mixed thioacetals.[6]
Q4: What are the primary safety concerns associated with this synthesis?
-
Gas Evolution: The Swern oxidation produces significant volumes of carbon monoxide (toxic) and carbon dioxide. The reaction must be conducted in a well-ventilated fume hood with adequate headspace in the reaction flask.[8]
-
Reagent Toxicity & Reactivity: Oxalyl chloride is corrosive and reacts violently with water. DMSO can enhance the absorption of chemicals through the skin. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Malodorous Byproduct: The reaction generates dimethyl sulfide (DMS), which has an extremely unpleasant and pervasive odor.[2] All glassware should be quenched and cleaned with bleach or an oxidizing solution (e.g., potassium permanganate) to neutralize the smell by oxidizing DMS to odorless DMSO or dimethyl sulfone.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via oxidation.
Problem 1: Low or incomplete conversion of the starting alcohol.
-
Q: I've run the reaction, but TLC/LC-MS analysis shows a significant amount of unreacted starting material. What went wrong?
-
A: Check your reagents first. DMSO must be scrupulously dry. The presence of water will consume the activated electrophile. It is best practice to use a freshly opened bottle of anhydrous DMSO or to dry it over molecular sieves. Similarly, ensure the oxalyl chloride is of high purity and has not been hydrolyzed by atmospheric moisture.
-
A: Was the temperature maintained correctly? Ensure your dry ice/acetone bath remained at -78 °C throughout the initial activation and alcohol addition steps. If the temperature is too low, reaction kinetics may be too slow. If it rises too high, the activated intermediate may decompose before reacting with the alcohol.[7]
-
A: Consider the order and rate of addition. The alcohol should be added slowly to the pre-formed activated DMSO complex. Adding the reagents in the wrong order can lead to a host of side reactions. The triethylamine base must only be added after the formation of the alkoxysulfonium salt is complete.[8]
-
Problem 2: The final product is impure, showing multiple spots on TLC.
-
Q: My crude product is a dark oil and shows several byproducts. How can I improve the purity?
-
A: The most likely culprit is temperature. If the reaction mixture is allowed to warm above -60 °C after the addition of the alcohol but before the addition of the base, side reactions can occur. It is critical to add the triethylamine while the solution is still cold and then allow it to warm to room temperature.[7]
-
A: Review your stoichiometry. An excess of oxalyl chloride or DMSO is typically used (1.5-2.5 equivalents), but a large excess can lead to more side products. Triethylamine is usually added in a larger excess (3-5 equivalents) to neutralize the generated HCl and catalyze the final elimination step. Fine-tuning these ratios for your specific substrate may be necessary.
-
A: Did you add the base at the right time? Adding triethylamine before the alcohol has fully reacted with the activated DMSO complex can lead to the formation of alkoxythiomethyl ether byproducts.[8]
-
Problem 3: I'm struggling with the work-up and product isolation.
-
Q: The aqueous work-up results in a persistent emulsion, making extraction difficult. What can I do?
-
A: Emulsions can be caused by the triethylammonium salts formed during the reaction. To break the emulsion, try adding a saturated brine solution during the wash steps. In some cases, filtering the entire biphasic mixture through a pad of Celite® can help break up the emulsion and separate the layers.
-
A: Consider the pH. The work-up often involves washing with a dilute acid (e.g., 1M HCl) to remove excess triethylamine.[7] Ensure the pH is adjusted correctly to protonate the amine, making it water-soluble.
-
-
Q: My product seems to be degrading during purification by silica gel chromatography.
-
A: The target molecule, a β-keto ester, can be sensitive. The product is known to be moisture-sensitive and potentially unstable on silica gel over long periods.[3] To mitigate this, use a rapid flash chromatography technique with a non-polar eluent system (e.g., ethyl acetate/hexanes). It can also be beneficial to neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 0.5-1%) to prevent degradation of the acid-sensitive product on the column.
-
Experimental Protocols & Data
Catalyst/Reagent System Comparison
| Oxidation Method | Activating Agent | Base | Typical Temp. | Pros | Cons |
| Swern | Oxalyl Chloride | Triethylamine | -78 °C | High yield, mild, good functional group tolerance[2] | Malodorous byproduct, requires cryogenic temps, gas evolution[8] |
| Parikh-Doering | SO₃•Pyridine | Triethylamine | 0 °C to RT | Milder than Swern, no cryogenic temps needed | Can be slower, SO₃•Pyridine is moisture sensitive |
| Dess-Martin | Dess-Martin Periodinane | N/A | Room Temp. | Fast, neutral conditions, high yield | Reagent is expensive and potentially explosive under shock |
| TEMPO | TEMPO (catalyst) | NaHCO₃ / KBr | 0 °C to RT | Green, cost-effective for scale-up, uses bleach[5] | Can be slower, may require careful pH control |
Detailed Protocol: Swern Oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq)
-
Oxalyl Chloride (1.5 eq)
-
Triethylamine (Et₃N) (5.0 eq)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and two dropping funnels.
-
Charge the flask with anhydrous DCM and cool the vessel to -78 °C using a dry ice/acetone bath.
-
To the cooled DCM, add oxalyl chloride via a syringe.
-
Add anhydrous DMSO dropwise via a dropping funnel over 15 minutes. Caution: Vigorous gas evolution will be observed. Stir the resulting solution for 20 minutes at -78 °C.
-
Dissolve Ethyl 3-hydroxyazetidine-1-carboxylate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed -65 °C.
-
Stir the mixture for 45 minutes at -78 °C after the addition is complete.
-
Add triethylamine dropwise via the second dropping funnel over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.
-
After stirring for an additional 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography (Ethyl Acetate/Hexanes) to afford the pure this compound as an off-white solid.[10]
// Nodes Start [label="Setup Flame-Dried\nGlassware under N₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool DCM to -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Add Oxalyl Chloride,\nthen DMSO Dropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir1 [label="Stir for 20 min\nat -78 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Alcohol [label="Add Alcohol Solution\nDropwise (< -65 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir2 [label="Stir for 45 min\nat -78 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Base [label="Add Triethylamine\nDropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Warm [label="Warm to Room\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Wash with HCl, NaHCO₃, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Dry, Concentrate &\nPurify (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cool; Cool -> Activation; Activation -> Stir1; Stir1 -> Add_Alcohol; Add_Alcohol -> Stir2; Stir2 -> Add_Base; Add_Base -> Warm; Warm -> Workup; Workup -> Purify; Purify -> Product; } DOT Caption: Experimental workflow for Swern oxidation.
References
-
Liu, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. Available at: [Link]
- Various Authors. (2000). Synthesis of azetidine derivatives. Google Patents (WO2000063168A1).
-
Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2, 9-16. Available at: [Link]
-
Wikipedia. (n.d.). Swern oxidation. Wikipedia. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Chemistry Steps. Available at: [Link]
-
Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Tarasova, O. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Ethyl 3-oxoazetidine-1-carboxylate Production
Introduction
Welcome to the technical support center for the synthesis of Ethyl 3-oxoazetidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate. The purity of this compound is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), such as the Janus kinase (JAK) inhibitor Baricitinib.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and minimize impurities during production.
Our approach is built on explaining the fundamental chemical principles behind impurity formation, providing you with the knowledge to not only solve immediate issues but also to proactively optimize your synthetic route for robustness and reproducibility.
Part 1: Frequently Asked Questions (FAQs) - General Synthesis & Quality Control
Q1: What is the most common and reliable method for synthesizing this compound, and what are its primary challenges?
A1: The most prevalent and industrially relevant synthesis route involves the oxidation of the corresponding alcohol, Ethyl 3-hydroxyazetidine-1-carboxylate.[2] This method is favored for its straightforwardness and use of readily available starting materials.
The primary challenge lies in the oxidation step itself. The reaction must be carefully controlled to prevent both incomplete conversion and over-oxidation. The strained four-membered azetidine ring can be susceptible to ring-opening under harsh conditions.[3] Furthermore, the product itself can be sensitive to the reaction conditions, necessitating mild and efficient oxidation protocols.[2][4] The most common methods employed are Swern-type oxidations or those using TEMPO as a catalyst.[5] Each comes with its own set of potential impurities that must be managed.
Q2: My final product has a yellow tint and degrades over time. What is causing this instability?
A2: A yellow tint is often an indicator of trace impurities or degradation. This compound, while stable when pure, can be sensitive to moisture, air, and residual acidic or basic contaminants from the workup.[2][6]
Causality & Troubleshooting:
-
Residual Reagents: Incomplete quenching of oxidizing agents or failure to remove all acidic/basic catalysts can promote slow degradation pathways. Ensure your aqueous washes are effective and monitored by pH.
-
Air Oxidation: The ketone functional group, particularly in a strained ring, can be susceptible to slow air oxidation or polymerization over time, especially if trace metals are present.
-
Storage Conditions: The compound is moisture-sensitive.[2] It should be stored under an inert atmosphere (Nitrogen or Argon), protected from light, and at reduced temperatures (-20°C for long-term storage is recommended) to minimize degradation.[7]
A visual workflow for troubleshooting product instability is provided below.
Caption: Troubleshooting workflow for product instability.
Part 2: Troubleshooting Guide - Specific Impurities
This section addresses the most common impurities encountered during the oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate.
Q3: My HPLC shows a significant peak corresponding to the starting material, Ethyl 3-hydroxyazetidine-1-carboxylate. How can I drive the reaction to completion?
A3: The presence of unreacted starting material is a classic sign of incomplete oxidation. This can stem from insufficient oxidant, poor temperature control, or suboptimal reaction time.
Causality & Mechanism: Oxidations like the Swern reaction rely on the formation of an intermediate alkoxysulfonium salt, which then undergoes base-mediated elimination to form the ketone.[8][9][10] If any component (DMSO, oxalyl chloride, or base) is stoichiometrically deficient, or if the temperature is too high, causing decomposition of the activated intermediate, the reaction will stall.[10]
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Accurately measure all reagents. For a Swern oxidation, typical ratios are 1.1-1.5 equivalents of oxalyl chloride and 2.0-3.0 equivalents of DMSO and triethylamine relative to the alcohol.
-
Strict Temperature Control: The activation of DMSO with oxalyl chloride is highly exothermic and the resulting chlorosulfonium salt is unstable above -60°C.[10] The reaction must be maintained at -78°C (a dry ice/acetone bath) during the addition of oxalyl chloride and the alcohol. Allowing the temperature to rise prematurely is the most common cause of failure.
-
Addition Order & Time: Ensure the correct order of addition (DMSO/oxalyl chloride first, then alcohol, then base). Allow sufficient time for each step. After adding the alcohol, stir for 30-45 minutes at -78°C before adding the triethylamine base.
-
Increase Reaction Time: After the base addition, allow the reaction to slowly warm to room temperature over 1-2 hours to ensure the elimination step goes to completion.
The diagram below illustrates the main reaction pathway and the side reaction (incomplete conversion).
Caption: Incomplete conversion leads to residual starting material.
Q4: I am observing an impurity with a mass of (M+16). Is this an over-oxidation product, and how can I prevent it?
A4: An M+16 impurity is highly suggestive of an over-oxidation product or a related species formed under oxidative conditions. While ketones are generally stable to further oxidation under Swern conditions, harsh oxidants or prolonged reaction times with certain reagents (like TEMPO/bleach) can potentially lead to ring-opening or other side reactions.[9]
However, a more likely culprit in Swern-type oxidations is the Pummerer rearrangement byproduct if temperature control is lost after the formation of the activated DMSO species but before the alcohol is added. A more common side reaction is the formation of a methylthiomethyl (MTM) ether of the starting alcohol.
Troubleshooting & Prevention:
-
Primary Focus on Temperature: The most critical factor is maintaining the reaction at -78°C until the final addition of the amine base. Any warming before this point drastically increases the rate of side reactions.
-
Quenching: Ensure the reaction is properly quenched at the end of the reaction time. Adding saturated aqueous NH4Cl or water can help neutralize any remaining reactive species.
-
Alternative Oxidants: If over-oxidation is a persistent issue with a specific substrate, consider milder or more selective methods. While Swern is generally mild, Dess-Martin periodinane (DMP) is another excellent alternative that often avoids such issues, albeit at a higher cost.
Q5: How should I purify the crude product to remove polar impurities like residual DMSO and triethylamine salts?
A5: Effective purification is crucial and typically involves a combination of aqueous workup and crystallization or chromatography.
Recommended Purification Protocol:
-
Quenching: After the reaction is complete, quench by slowly adding saturated aqueous NH4Cl solution while the flask is still in a cold bath.
-
Aqueous Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Dilute with a suitable organic solvent like Ethyl Acetate or Dichloromethane.
-
Washes:
-
Wash with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove triethylamine.
-
Wash with water to remove residual DMSO.
-
Wash with saturated aqueous NaHCO3 to neutralize any remaining acid.
-
Wash with brine (saturated NaCl) to aid in the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Final Purification:
-
Crystallization (Preferred): The crude product can often be crystallized from a solvent system like ethyl acetate/heptane or MTBE/heptane.[5] This is highly effective at removing baseline impurities.
-
Silica Gel Chromatography (If Necessary): If crystallization is difficult or impurities are closely related, column chromatography using a gradient of ethyl acetate in hexanes is effective.[6][11]
-
The following table summarizes the purpose of each step in the aqueous workup.
| Workup Step | Reagent | Purpose | Impurities Removed |
| 1. Acid Wash | 1M HCl | Neutralize & extract amine base | Triethylamine, residual unreacted amines |
| 2. Water Wash | H₂O | Remove water-soluble components | DMSO, salts from quenching |
| 3. Base Wash | Sat. NaHCO₃ | Neutralize residual acid | Excess HCl from the acid wash |
| 4. Brine Wash | Sat. NaCl | Break emulsions, remove water | Dissolved water |
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Swern Oxidation for High Purity
This protocol is designed to maximize yield while minimizing the formation of common impurities.
Reagents & Equipment:
-
Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 eq)
-
Oxalyl Chloride (1.3 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet
-
Dry ice/acetone bath (-78°C)
Procedure:
-
Setup: Assemble the glassware and dry thoroughly. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Cooldown: Charge the flask with DCM and oxalyl chloride. Cool the solution to -78°C using the dry ice/acetone bath.
-
DMSO Addition: Add DMSO dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution for 15 minutes at -78°C.
-
Alcohol Addition: Dissolve the Ethyl 3-hydroxyazetidine-1-carboxylate in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70°C. Stir for 45 minutes at -78°C.
-
Base Addition: Add the triethylamine dropwise. A thick white precipitate (triethylamine hydrochloride) will form. Maintain the temperature below -65°C during this addition.
-
Warm-up & Monitoring: After the base addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Once the reaction is complete, proceed with the workup as described in Q5 .
References
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health (NIH). [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
-
3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3. PubChem. [Link]
-
Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2020). National Institutes of Health (NIH). [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives.
-
Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. CORE. [Link]
-
How to purify esterefication product? ResearchGate. [Link]
-
Swern Oxidation. Organic-Chemistry.org. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis of azetidines by aza Paternò-Büchi reactions. (2020). PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Ethyl 3-oxoazetidine-1-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 3-oxoazetidine-1-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to production. We will delve into the critical oxidation step, address common impurities, and provide robust, field-tested protocols to ensure a successful, scalable, and safe process.
Overview of the Synthetic Challenge
This compound is a crucial building block in medicinal chemistry, notably as a precursor for various pharmacologically active agents. Its synthesis typically involves the oxidation of the corresponding secondary alcohol, Ethyl 3-hydroxyazetidine-1-carboxylate. While straightforward on a lab scale, this transformation presents significant challenges upon scale-up, primarily concerning reaction control, impurity profiles, product isolation, and process safety.
The most critical transformation is the oxidation of the 3-hydroxy group. The choice of oxidant and reaction conditions is paramount and directly impacts yield, purity, and the economic viability of the process.
General Synthetic Workflow
The typical manufacturing route involves the protection of a 3-hydroxyazetidine precursor followed by the critical oxidation step to yield the target ketone.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidation methods for this synthesis, and which is best for scale-up?
A: Several methods can achieve this oxidation, but they have vastly different profiles for large-scale production. The most common are Swern-type oxidations, Dess-Martin Periodinane (DMP), and catalytic systems like TEMPO. For scale-up, the Parikh-Doering oxidation (a Swern variant using a pyridine-SO₃ complex) is often preferred. It avoids the cryogenic temperatures (< -60 °C) required for traditional Swern oxidations, which are operationally difficult and costly in large reactors.[1][2][3] DMP is highly efficient but prohibitively expensive and generates a large amount of solid byproduct that complicates work-up on scale.[4][5]
Q2: Why is the product unstable, and what are the proper handling and storage conditions?
A: The target compound, this compound, is reported to be sensitive to moisture and potentially air.[6][7] The strained four-membered ring and the presence of the ketone functionality make it susceptible to degradation. Potential degradation pathways include self-condensation (aldol-type reactions) or hydrolysis of the carbamate group. For long-term stability, the product should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C).[7]
Q3: What are the primary safety hazards associated with this synthesis at scale?
A: The primary hazard is the exothermic nature of the oxidation step.[8] Uncontrolled addition of the oxidizing agent can lead to a thermal runaway. Swern-type oxidations that use oxalyl chloride also produce acutely toxic carbon monoxide gas and dimethyl sulfide, which has an extremely noxious and pervasive odor.[9][10] The Parikh-Doering modification mitigates some of these risks by being less exothermic and not producing CO, but careful thermal management is still critical.
Troubleshooting Guide
Problem 1: Low Yield / Incomplete Conversion in the Oxidation Step
Q: My oxidation reaction stalls, leaving significant starting material. How can I drive it to completion?
A: Incomplete conversion is a common scale-up challenge. The root cause often lies in the choice of oxidant, reagent quality, or reaction conditions.
-
Causality: On a larger scale, mass and heat transfer limitations can slow the reaction. Reagent stoichiometry and quality become more critical. For instance, the commercial pyridine-SO₃ complex used in the Parikh-Doering oxidation can contain pyridine-sulfuric acid salts, which are non-reactive and effectively lower the reagent's molarity, requiring an adjustment in equivalents.[11]
-
Solution Workflow:
-
Verify Reagent Quality: Titrate or run an NMR on your activating agent (e.g., pyridine-SO₃ complex) to confirm its purity and activity.
-
Increase Reagent Equivalents: On a pilot scale, it's common to increase the equivalents of the oxidant complex (e.g., to 1.5-2.0 eq.) and the base (e.g., to 3.0-4.0 eq.) to ensure the reaction goes to completion.
-
Optimize Temperature: While the Parikh-Doering oxidation can be run at 0°C to room temperature, a slight, controlled increase in temperature (e.g., to 20-25°C) after the initial exothermic phase can help push the reaction to completion.[3] Monitor closely for any exotherm.
-
Consider an Alternative Oxidant: If the Parikh-Doering method fails, a TEMPO-based system with an inexpensive co-oxidant like sodium hypochlorite (bleach) can be a cost-effective and "green" alternative, though it requires careful pH and temperature control.[12]
-
| Oxidation Method | Pros for Scale-Up | Cons for Scale-Up | Typical Temp. |
| Swern (Oxalyl Chloride) | High yield, wide functional group tolerance. | Requires cryogenic temps (< -60°C); toxic CO gas byproduct; foul-smelling DMS byproduct.[9][10] | < -60 °C |
| Parikh-Doering (Py-SO₃) | Milder conditions (no cryogenics); fewer toxic byproducts than Swern.[3][8] | Can be exothermic; reagent quality is critical; may require excess reagents.[11] | 0 °C to RT |
| Dess-Martin (DMP) | Very mild, fast, neutral pH.[5] | High cost; generates large volumes of solid waste, complicating work-up; potentially explosive.[4] | RT |
| TEMPO / NaOCl | "Green" (catalytic); inexpensive reagents.[12] | Requires careful pH and temperature control; can be sensitive to substrate scope. | -15 to 5 °C |
Problem 2: Difficult Product Isolation & Purification
Q: My work-up is messy, and I'm losing product. How can I improve isolation and purification?
A: The physical properties of this compound (a low-melting solid or oil with some water solubility) can complicate extraction and purification.
-
Causality: The product can be partially soluble in the aqueous phase, leading to losses during extraction. Emulsion formation during work-up is also common. Purification by chromatography is not economically viable on a large scale.
-
Troubleshooting & Protocol:
-
Quench Strategy: After the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate or sodium thiosulfate (if using a bleach-based system) at low temperature to neutralize acids and destroy excess oxidant.
-
Extraction Optimization: Use a brine wash (saturated NaCl solution) during the aqueous work-up to decrease the solubility of the product in the aqueous layer, driving it into the organic phase. This also helps break emulsions.
-
Switch to Crystallization: Avoid chromatography. The crude product should be purified by crystallization. A procedure involving dissolving the crude oil in a suitable solvent (like ethyl acetate or isopropyl acetate) and adding an anti-solvent (like heptane or hexane) is effective.
-
Protocol: Recrystallization
-
Concentrate the dried organic extracts to a thick oil.
-
Dissolve the residue in a minimum amount of warm ethyl acetate.
-
Slowly add n-heptane (typically 2-3 volumes relative to the ethyl acetate) with stirring.
-
If crystallization is slow, add a seed crystal of pure product.[12]
-
Cool the mixture slowly, first to room temperature, then to 0-5°C, and hold for several hours to maximize crystal growth.
-
Filter the solid, wash with cold heptane, and dry under vacuum.
-
-
-
Problem 3: Managing Reaction Exotherms and Safety
Q: How do I choose the safest oxidation method and control the reaction temperature during scale-up?
A: Process safety is the most critical consideration. Choosing an appropriate oxidant and having robust engineering controls are essential.
-
Causality: The formation of the activated DMSO species and its subsequent reaction with the alcohol are both exothermic. Without adequate cooling and controlled addition, the reaction temperature can rise rapidly, leading to side reactions, product decomposition, and a dangerous pressure build-up.
-
Decision-Making & Control Strategy:
Caption: Decision tree for selecting a scalable and safe oxidation method.
-
Implementation:
-
Controlled Addition: The activating agent (e.g., pyridine-SO₃ complex) should be added portion-wise or via a dosing pump to a solution of the alcohol and base in the solvent. This "normal addition" is often safer than adding the alcohol to the pre-formed oxidant.
-
Sufficient Cooling: Ensure the reactor's cooling system can handle the heat load. Perform a small-scale calorimetric study if possible to quantify the heat of reaction.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this impacts throughput. A balance must be found during process development.
-
References
-
Liu, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]
- Mackenzie, A.R. et al. (2000). Synthesis of azetidine derivatives.
-
Rani, V.E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2:9-16. [Link]
-
Kananovich, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). Molecules, 28(2), 851. [Link]
-
PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]
-
Russell McConnell, J., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940–945. [Link]
-
Organic Chemistry Portal. (2026). DMSO – Pyridine-SO3 (Parikh-Doering). Organic-reaction.com. [Link]
-
Wang, D., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 3406. [Link]
-
Evans, P. A., et al. (2017). Large scale epoxide hydrosilylation and Parikh-Doering oxidation. ResearchGate. [Link]
-
NotVoodoo. (2017). Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Swern oxidation. Wikipedia. [Link]
-
Harvey, B. S., et al. (2022). The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. Biomolecules, 12(9), 1306. [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
-
Sun, X., et al. (2004). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 8(6), 925-927. [Link]
-
The Organic Chemistry Tutor. (2025). Synthesis of a Ketone Challenge. YouTube. [Link]
-
Organic Chemistry Portal. (2026). Dess Martin Periodate. Organic-reaction.com. [Link]
-
Russell McConnell, J., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Organic-reaction.com. [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. Wikipedia. [Link]
-
Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid-Oxoazetidine Derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Advancements and Challenges in the Bioproduction of Raspberry Ketone by Precision Fermentation. Foods, 13(15), 2276. [Link]
-
Reddy, V. V. R. M. K., et al. (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 19(11), 1728-1734. [Link]
-
Cartier, D., et al. (2019). Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. Journal of Chemical Education, 96(5), 1000-1004. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Ethyl 3-oxoazetidine-1-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the recrystallization of this key synthetic intermediate. Our approach is rooted in extensive experience in synthetic chemistry and purification sciences, aiming to provide you with a robust framework for obtaining high-purity material.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of various therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful technique for purification, but its success hinges on a well-chosen solvent system and meticulous execution. The strained four-membered ring and the presence of both a ketone and a carbamate functional group present unique challenges in purification, including potential instability and specific solubility characteristics.
This guide provides a detailed protocol for the recrystallization of this compound, based on established methods for analogous compounds and fundamental principles of crystallization. Furthermore, we will explore common issues encountered during the process and offer systematic troubleshooting solutions.
Core Principles of Recrystallization
The foundation of a successful recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures, while impurities should either remain highly soluble or completely insoluble at all temperatures.[1][2]
Recommended Recrystallization Protocol
This protocol is a recommended starting point, derived from purification methods for structurally similar compounds, such as tert-butyl 3-oxoazetidine-1-carboxylate.[3] Optimization may be necessary based on the specific impurity profile of your crude material.
Solvent System:
-
Primary Solvent: Ethyl Acetate (EtOAc)
-
Anti-Solvent: n-Heptane
Rationale: this compound, being an ester, is expected to have good solubility in ethyl acetate, a solvent with a similar ester functional group. n-Heptane, a non-polar solvent, will act as an anti-solvent to reduce the solubility of the polar target compound upon cooling, thereby inducing crystallization. This solvent/anti-solvent strategy is effective for the purification of the analogous tert-butyl 3-oxoazetidine-1-carboxylate.[3]
Step-by-Step Methodology:
-
Dissolution: In a suitable flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of ethyl acetate to just cover the solid.
-
Heating: Gently heat the mixture with stirring (e.g., using a magnetic stir bar and a heating mantle) to reflux. Add ethyl acetate portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, you can further promote crystallization by placing the flask in an ice bath.
-
Inducing Crystallization (if necessary): If no crystals form, you can induce crystallization by:
-
Scratching the inside of the flask with a glass rod.
-
Adding a seed crystal of pure this compound.
-
-
Addition of Anti-Solvent: Once crystallization has initiated, slowly add n-heptane dropwise to the cold solution with gentle swirling until the solution becomes slightly turbid. This will further decrease the solubility of the product and improve the yield.
-
Maturation: Allow the mixture to stand in the cold (e.g., 0-5 °C) for at least one hour to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Recrystallization Workflow
Caption: A stepwise workflow for the recrystallization of this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is not saturated. - The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Try scratching the inner wall of the flask with a glass rod. - Add a seed crystal of the pure compound. - Slowly add a small amount of anti-solvent (n-heptane) to the cold solution. |
| Oiling Out (Formation of an oil instead of crystals) | - The solution is supersaturated. - The cooling process is too rapid. - The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Ensure the solution is not cooled too quickly; allow it to reach room temperature before placing it in an ice bath. - Consider a different solvent system with a lower boiling point. |
| Low Recovery/Yield | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - Premature crystallization during hot filtration. - The compound is significantly soluble in the wash solvent. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals (note: this crop may be less pure). - Ensure the filtration apparatus is pre-heated before hot filtration. - Use a minimal amount of ice-cold wash solvent. Ensure the wash solvent is a poor solvent for the compound at low temperatures (n-heptane is a good choice here). |
| Poor Purity of Crystals | - The cooling process was too fast, trapping impurities in the crystal lattice. - The chosen solvent system is not effective at separating the specific impurities present. | - Repeat the recrystallization process, ensuring slow cooling. - Consider a different solvent or solvent system. You may need to perform some small-scale solvent screening tests. - If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). |
| Crystals are very fine or powdery | - The solution was cooled too quickly or agitated excessively during crystallization. | - Allow the solution to cool slowly and undisturbed. Slower cooling generally leads to larger, more well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent system?
A1: Yes, if the recommended ethyl acetate/n-heptane system is not effective for your specific impurity profile, other systems can be explored. A good starting point for solvent screening is to test the solubility of your crude product in small amounts of various solvents at room and elevated temperatures. Solvents to consider could include isopropanol, acetonitrile, or toluene, potentially with an anti-solvent like hexane or diethyl ether.
Q2: My compound is a low-melting solid. What precautions should I take?
A2: For low-melting solids, there is a higher risk of "oiling out." To mitigate this, use a solvent with a lower boiling point and ensure very slow cooling. It may also be beneficial to use a slightly larger volume of solvent than the absolute minimum to keep the compound in solution for longer during the initial cooling phase.
Q3: How do I know if my product is pure after recrystallization?
A3: The purity of your recrystallized product should be assessed using appropriate analytical techniques. The most common methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Q4: What are the common impurities in the synthesis of this compound?
A4: Common impurities can arise from the starting materials or side reactions during the synthesis. For instance, if prepared by oxidation of the corresponding alcohol, unreacted starting material can be a common impurity. Side-products from over-oxidation or degradation of the strained ring system can also be present. The choice of recrystallization solvent should ideally maximize the solubility of these potential impurities in the mother liquor.
Q5: The synthesis of the related tert-butyl 3-oxoazetidine-1-carboxylate mentions using a seed crystal. Is this necessary?
A5: While not always necessary, using a seed crystal is a highly effective method to induce crystallization, especially when dealing with stubborn solutions that are reluctant to crystallize.[3] It provides a nucleation site for crystal growth to begin. If you have a small amount of pure material from a previous batch, it is good practice to use a seed crystal.
References
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31). Retrieved from [Link]
-
3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem. Retrieved from [Link]
-
Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates - CORE. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. Retrieved from [Link]
-
tert-Butyl 3-oxoazetidine-1-carboxylate - Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education, 56(6), 409. [Link]
Sources
Preventing degradation of Ethyl 3-oxoazetidine-1-carboxylate during reactions
Welcome to the technical support center for Ethyl 3-oxoazetidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges associated with the handling and reactivity of this strained heterocyclic compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your reactions and the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a crystalline solid that is sensitive to moisture, strong acids, and strong bases.[1][2] The primary stability concern arises from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to nucleophilic attack and ring-opening.[3][4] Additionally, the ethyl carbamate and ketone functionalities can undergo hydrolysis or other undesired reactions under non-optimal conditions.
Q2: How should I properly store this compound?
A2: To maintain its integrity, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C). It is crucial to minimize exposure to atmospheric moisture to prevent hydrolysis.
Q3: What is the difference in stability between this compound and its tert-butyl (Boc) analog?
A3: While both are common intermediates, the N-protecting groups have different sensitivities to acidic conditions. The tert-butoxycarbonyl (Boc) group is well-known for its lability under strong acidic conditions, readily cleaving to release the free amine.[5][] The ethyl carbamate group is generally more stable to acidic conditions but can be cleaved under harsher acidic or basic hydrolysis.[7][8] This difference in lability can be exploited for selective deprotection in multi-step syntheses.
Q4: Can I purify this compound using column chromatography on silica gel?
A4: Yes, purification by column chromatography on silica gel is a common practice. However, given the compound's sensitivity to acid, it is advisable to use a neutral solvent system or to buffer the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent to prevent on-column degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
Problem 1: Low or No Yield in Wittig or Horner-Wadsworth-Emmons (HWE) Reactions
Symptoms:
-
TLC analysis shows unreacted starting material (this compound).
-
Formation of a complex mixture of byproducts with no clear product spot.
-
Isolation of a polar baseline material.
Causality Analysis:
The ketone in this compound can be sterically hindered and less reactive than acyclic ketones. The success of Wittig and HWE reactions is highly dependent on the reactivity of the ylide and the reaction conditions.
-
Insufficiently Nucleophilic Ylide: Unstabilized phosphorus ylides are more reactive than stabilized ylides. If a stabilized ylide (e.g., one with an adjacent ester or cyano group) is used, it may not be nucleophilic enough to react efficiently with the 3-oxoazetidine.
-
Basic Conditions and Side Reactions: The strong bases often used to generate ylides (e.g., n-BuLi, NaH, LDA) can promote side reactions. These include self-condensation of the 3-oxoazetidine or hydrolysis of the ethyl carbamate.
-
Steric Hindrance: The azetidine ring can present steric challenges to the approach of the bulky phosphorus ylide.
Solutions and Protocols:
| Parameter | Recommendation | Rationale |
| Ylide Choice | For HWE reactions, use phosphonates that generate more nucleophilic carbanions. Consider the Still-Gennari modification for Z-alkene selectivity if applicable. | More reactive ylides can overcome the lower reactivity of the cyclic ketone.[1] |
| Base | Use milder bases for ylide generation when possible (e.g., KHMDS, NaHMDS, or DBU). | Minimizes base-catalyzed degradation of the starting material and product. |
| Temperature | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and slowly warm to room temperature. | Controls the reaction rate and minimizes side reactions. |
| Solvent | Use anhydrous aprotic solvents like THF or DME. | Prevents hydrolysis and ensures the stability of the ylide and the starting material. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Dissolve the phosphonate reagent in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong but non-nucleophilic base (e.g., NaHMDS or KHMDS) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting ylide solution at -78 °C for 30-60 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Problem 2: Degradation During Acidic or Basic Workup/Reaction Conditions
Symptoms:
-
Disappearance of the product spot on TLC after aqueous workup.
-
Formation of a new, more polar spot on TLC.
-
Low isolated yield after purification.
Causality Analysis:
This compound is susceptible to degradation under both acidic and basic conditions.
-
Acid-Catalyzed Ring Opening: The strained azetidine ring can be protonated on the nitrogen, making it more susceptible to nucleophilic attack and subsequent ring opening.[3]
-
Hydrolysis of the Ethyl Carbamate: Both acidic and basic conditions can catalyze the hydrolysis of the ethyl carbamate protecting group, leading to the unprotected 3-oxoazetidine, which may be unstable, or to further degradation products.[7][8][9]
-
Base-Catalyzed Self-Condensation: In the presence of strong bases, the enolizable ketone can undergo aldol-type self-condensation reactions, leading to oligomeric byproducts.[10]
Solutions and Protocols:
| Condition | Recommendation | Rationale |
| pH Control | Maintain the reaction and workup conditions as close to neutral (pH 7) as possible. | Avoids both acid- and base-catalyzed degradation pathways. |
| Aqueous Workup | Use mild quenching agents like saturated aqueous ammonium chloride or sodium bicarbonate. Avoid strong acids (e.g., HCl) or strong bases (e.g., NaOH). | Minimizes the risk of hydrolysis and ring-opening during extraction. |
| Purification | If purification is challenging due to the polarity of byproducts, consider techniques like reverse-phase chromatography or crystallization. | These methods can be more effective for separating polar compounds. |
Decision Workflow for pH-Sensitive Reactions:
Caption: Decision workflow for handling pH-sensitive reactions.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound under acidic and basic conditions. Understanding these mechanisms is key to preventing unwanted side reactions.
Acid-Catalyzed Degradation:
Caption: Acid-catalyzed degradation pathways.
Base-Catalyzed Degradation:
Caption: Base-catalyzed degradation pathways.
References
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Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. [Link]
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Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. (2022, March 24). MDPI. [Link]
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Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... (n.d.). ResearchGate. [Link]
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The reaction scheme of ethyl carbamate hydrolysis by urethanase. (n.d.). ResearchGate. [Link]
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Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
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A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). MDPI. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH. [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
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Aldol condensation. (n.d.). Wikipedia. [Link]
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Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021, April 28). Thieme. [Link]
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Wittig Reaction Practice Problems. (n.d.). Chemistry Steps. [Link]
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A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (n.d.). PubMed Central. [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). NIH. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. [Link]
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ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. (2025, August 5). ResearchGate. [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. [Link]
-
21.5 Aldol Reactions. (2021, April 21). YouTube. [Link]
-
Mechanism of base-induced hydrolysis of carbamates 2–4. (n.d.). ResearchGate. [Link]
-
Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
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Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. (2025, August 9). ResearchGate. [Link]
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Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]
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Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. (n.d.). NIH. [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. [Link]
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Wittig Reaction 3: Practice. (2022, February 19). YouTube. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]
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The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
-
Supporting Information Aldol Condensation of Mixed Oxygenates on TiO2. (n.d.). The Royal Society of Chemistry. [Link]
-
Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. (2022, October 6). YouTube. [Link]
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Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. [Link]
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Esters to Ketones, Part 2: Ionic Enolates. (2021, September 11). YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Validation of Ethyl 3-oxoazetidine-1-carboxylate Purity
Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block
Ethyl 3-oxoazetidine-1-carboxylate is a strained, four-membered heterocyclic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its unique structural motif is incorporated into compounds targeting conditions ranging from cancer to inflammatory disorders.[1][4] Given its role as a foundational building block, the purity of this compound is not merely a quality metric; it is a prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reactions that generate toxic byproducts or reduce the overall yield and potency of the API.[5]
This guide provides a comparative analysis of the principal analytical methods for validating the purity of this compound. We will move beyond procedural descriptions to explore the underlying scientific rationale for method selection, offering field-proven insights into establishing a robust, self-validating system for quality control. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigour.[6][7][8]
Logical Framework for Analytical Method Validation
The validation of an analytical procedure is the formal process of demonstrating its fitness for a specific purpose.[8] For purity analysis, this means the method must be selective for the main compound, sensitive to potential impurities, and consistently accurate and precise. The following diagram illustrates the logical flow from method development to full validation.
Sources
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A Comparative Guide to Azetidine Building Blocks in Modern Medicinal Chemistry
Welcome to a comprehensive exploration of azetidine building blocks, crafted for the discerning researcher, scientist, and drug development professional. In today's quest for novel chemical matter with superior pharmacological profiles, the focus has intensified on three-dimensional, sp³-rich scaffolds. Among these, the azetidine ring—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2]
This guide is not a rigid manual but an in-depth comparative study. We will dissect the unique advantages conferred by the azetidine scaffold, compare key building blocks, provide actionable experimental protocols, and analyze its role in successful, FDA-approved therapeutics. Our approach is grounded in the principles of scientific integrity, providing you with the causal reasoning behind experimental choices to empower your own discovery programs.
Section 1: The Azetidine Advantage: A Physicochemical Perspective
The utility of the azetidine ring stems from a unique combination of stability and ring strain, estimated at approximately 25.4 kcal/mol.[3] This value is intermediate between the highly reactive aziridine (27.7 kcal/mol) and the flexible, unreactive pyrrolidine (5.4 kcal/mol), giving azetidines a desirable balance of stability for handling and unique reactivity for functionalization.[3] This inherent strain imparts a rigid, non-planar conformation that offers significant advantages in drug design.
Bioisosterism and Property Modulation
Azetidines are exceptional bioisosteres for a variety of common chemical motifs.[4] Their rigid structure provides well-defined exit vectors for substituents, while the embedded polar nitrogen atom can significantly enhance aqueous solubility and other drug-like properties compared to carbocyclic analogs or larger heterocycles.[4][5]
-
Improved Solubility & Reduced Lipophilicity: The introduction of an azetidine ring can disrupt planarity and introduce a polar nitrogen atom, often leading to improved solubility and a lower logP—critical factors for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Metabolic Stability: The scaffold can be strategically placed to block sites of metabolic oxidation. For instance, replacing a metabolically vulnerable gem-dimethyl or isopropyl group with a 3,3-disubstituted or spirocyclic azetidine can enhance metabolic stability.[1]
-
Conformational Rigidity: Unlike flexible five- and six-membered rings, the puckered conformation of azetidine is well-defined. This pre-organization of substituents can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[6]
Table 1: Comparative Properties of Saturated Nitrogen Heterocycles
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain (kcal/mol) | ~25.4[3] | ~5.4[3] | ~0 |
| Conformational Flexibility | Low (Puckered) | Medium (Envelope/Twist) | High (Chair/Boat/Twist-boat) |
| Primary Vector Angles | ~90° and ~120° | ~108° | ~109.5° |
| Impact on Solubility | Generally increases due to polarity and 3D shape[4][5] | Moderate | Lower, more lipophilic |
| Common Bioisosteric Role | gem-dimethyl, cyclobutyl, phenyl, other heterocycles[4] | Proline, flexible linkers | Cyclohexyl, flexible linkers |
Visualization: Azetidine as a Bioisostere
The diagram below illustrates how an azetidine ring can serve as a bioisosteric replacement for a tert-butyl group, a common strategy to block metabolic oxidation and improve solubility by introducing a polar atom and reducing lipophilicity.
Caption: Bioisosteric replacement of a tert-butyl group with an azetidine.
Section 2: A Comparative Analysis of Key Azetidine Building Blocks
The selection of an appropriate azetidine building block is dictated by the desired substitution pattern and the synthetic strategy. Below, we compare several common classes of azetidines available to the medicinal chemist.
Table 2: Comparison of Common Azetidine Building Blocks
| Building Block Class | Key Features & Rationale | Representative Examples | Common Applications & Field Insights |
| 3-Aminoazetidines | Provides a primary or secondary amine for further functionalization via amidation, sulfonylation, or reductive amination. The amine vector points away from the ring plane. | N-Boc-3-aminoazetidine, 3-Aminoazetidine dihydrochloride | Foundational for building diverse libraries. The Boc-protected version is a workhorse, allowing N-functionalization before deprotection and subsequent reaction at the 3-amino group. |
| Azetidin-3-ols | The hydroxyl group can act as a hydrogen bond donor/acceptor or be used as a synthetic handle for etherification or esterification. | N-Boc-azetidin-3-ol | Used to improve polarity and introduce hydrogen bonding interactions. Can be oxidized to the corresponding azetidinone. |
| Azetidine-3-carboxylic Acids | Presents a carboxylic acid for amide coupling. The rigid scaffold positions the acid in a defined spatial orientation. | N-Boc-azetidine-3-carboxylic acid | Excellent for creating rigid linkers to probe pharmacophores. The resulting amides often exhibit improved properties over more flexible amino acid analogs. |
| 3-Fluoroazetidines | Fluorine substitution can block metabolic oxidation at the 3-position, modulate pKa of the ring nitrogen, and form favorable non-covalent interactions (e.g., with amide C=O). | N-Boc-3-fluoroazetidine | A strategic choice for "metabolic hot spot" mitigation. The electron-withdrawing fluorine lowers the basicity of the ring nitrogen, which can be crucial for tuning off-target activities (e.g., hERG). |
| 2-Substituted Azetidines | Less common but gaining traction.[7] Offers a distinct exit vector compared to 3-substituted analogs, providing novel chemical space. | N-Boc-azetidine-2-carboxylic acid | Used to create constrained proline analogs. Their synthesis can be more challenging, but they provide access to unique molecular shapes.[7] |
| Spirocyclic Azetidines | Inherently three-dimensional scaffolds that provide structural novelty and rigidity.[8] | 6-oxa-2-azaspiro[3.3]heptane, 2-azaspiro[3.3]heptane | Excellent for exploring Fsp³-rich chemical space. They are increasingly used to replace planar rings, improving physicochemical properties and escaping flatland. |
Section 3: Field-Proven Experimental Protocols for Azetidine Incorporation
A Senior Application Scientist's role is not just to provide products, but to ensure their successful application. The following protocols are detailed, self-validating systems that include the rationale behind the procedural choices.
Experimental Protocol 1: Buchwald-Hartwig N-Arylation of 3-Fluoroazetidine
This protocol describes the coupling of an electron-rich aryl bromide with N-Boc-3-fluoroazetidine. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical for promoting the challenging reductive elimination step with the hindered azetidine nucleophile.
-
Objective: To synthesize N-Boc-1-(4-methoxyphenyl)-3-fluoroazetidine.
-
Rationale: This C-N cross-coupling is a cornerstone reaction for incorporating azetidines into aryl scaffolds. The use of a palladium catalyst with a specialized ligand is essential for high efficiency. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for generating the active catalyst and deprotonating the azetidine. Toluene is a standard non-polar solvent for this transformation.
Materials:
-
N-Boc-3-fluoroazetidine (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, argon-flushed round-bottom flask, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 1-bromo-4-methoxybenzene and N-Boc-3-fluoroazetidine.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Self-Validation: Confirm product identity and purity via ¹H NMR, ¹⁹F NMR, and LC-MS. Expected outcome is a clean conversion with yields typically >80%.
Visualization: N-Arylation Workflow
Caption: A typical workflow for the Buchwald-Hartwig N-arylation of an azetidine.
Section 4: Case Studies: Azetidines in FDA-Approved Drugs
The true measure of a building block's value is its impact on successful therapeutics. The azetidine motif is present in numerous approved drugs, where it plays a critical role in defining the molecule's efficacy and safety profile.[1][7]
-
Cobimetinib (Cotellic®): An inhibitor of MEK1/2 kinases for the treatment of melanoma.[8] The 3-substituted azetidine moiety in cobimetinib is crucial. Its rigid structure helps to correctly orient the piperidine and amide groups for optimal binding in the kinase active site. Furthermore, the azetidinol provides a polar handle that contributes to the overall physicochemical properties of the drug.
-
Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker used to treat hypertension.[6][8] The azetidine ring in azelnidipine replaces a more traditional ester found in other dihydropyridines. This substitution enhances metabolic stability and modulates the pharmacokinetic profile of the drug.
-
Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.[1] The azetidine ring in baricitinib is part of a key side chain. Its incorporation was a strategic decision to enhance selectivity and improve the overall ADME profile, contributing to the drug's success.[1]
Conclusion and Future Outlook
Azetidines are no longer a niche tool but a fundamental component of the medicinal chemist's toolkit. Their unique conformational and physicochemical properties—rigidity, polarity, and metabolic stability—make them powerful scaffolds for developing next-generation therapeutics.[1][8]
The field continues to evolve, with significant research focused on novel synthetic methods to access previously unavailable substitution patterns, particularly at the 2-position and in complex spirocyclic systems.[3][7] As our understanding of the nuanced effects of these "small rings with big impact" grows, so too will their presence in the pipeline of future medicines.
This guide has provided a comparative framework, actionable protocols, and real-world context to support your integration of azetidine building blocks. We encourage you to leverage their unique properties to overcome challenges in your drug discovery programs and unlock new frontiers of chemical biology.
References
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Title: An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL: [Link]
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Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: RSC Publishing URL: [Link]
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Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH Source: National Institutes of Health URL: [Link]
-
Title: Heterocyclic compound - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) Source: RSC Publishing URL: [Link]
-
Title: Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Azetidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) Source: RSC Publishing URL: [Link]
-
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central Source: PubMed Central URL: [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-oxoazetidine-1-carboxylate: Benchmarking Established and Emerging Routes
Introduction: The Significance of the 3-Oxoazetidine Moiety in Drug Discovery
The 3-oxoazetidine scaffold is a privileged structural motif in modern medicinal chemistry. Its constrained, four-membered ring system imparts unique conformational rigidity to molecules, a desirable trait for enhancing binding affinity and selectivity to biological targets. Ethyl 3-oxoazetidine-1-carboxylate, in particular, serves as a critical building block for the synthesis of a diverse array of pharmaceutical agents, including inhibitors of Janus kinase (JAK) and other key enzymes implicated in inflammatory diseases and cancer.[1] The efficient and scalable synthesis of this key intermediate is, therefore, a subject of considerable interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of synthetic routes to this compound, with a focus on providing actionable experimental data and a clear rationale for procedural choices. We will delve into the well-established oxidation of the corresponding 3-hydroxyazetidine precursor and explore the theoretical underpinnings of a Dieckmann condensation approach, while also touching upon novel photochemical methods.
Route 1: Oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate – The Workhorse Method
The most direct and widely employed strategy for the synthesis of this compound is the oxidation of its precursor, Ethyl 3-hydroxyazetidine-1-carboxylate. This approach benefits from the commercial availability of the starting alcohol and the reliability of modern oxidation protocols. The choice of oxidant is critical and is dictated by factors such as scale, desired purity, and tolerance of other functional groups. We will compare two of the most effective and commonly used methods: Swern oxidation and a TEMPO-catalyzed oxidation.
Mechanism of Oxidation
The underlying principle for both methods is the conversion of a secondary alcohol to a ketone. In Swern oxidation, dimethyl sulfoxide (DMSO) is activated by an electrophile, typically oxalyl chloride, to form a reactive sulfonium species. This intermediate is then attacked by the alcohol, and a subsequent base-mediated elimination yields the ketone.[2][3] TEMPO-catalyzed oxidations, on the other hand, utilize a stable nitroxyl radical as a catalyst to mediate the oxidation of the alcohol, with a stoichiometric co-oxidant, such as sodium hypochlorite, regenerating the active catalytic species.
Experimental Protocols
Protocol 1.1: Swern Oxidation
This method is renowned for its mild reaction conditions and high yields, making it a laboratory favorite.[3][4]
Materials:
-
Ethyl 3-hydroxyazetidine-1-carboxylate
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq.) dropwise, ensuring the temperature remains below -65 °C.
-
Stir the mixture for 15 minutes to allow for the formation of the active electrophile.
-
Add a solution of Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise, again maintaining a temperature below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature over 1 hour.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 1.2: TEMPO-Catalyzed Oxidation
This method offers a "greener" alternative by using a catalytic amount of the oxidant and a less toxic co-oxidant.
Materials:
-
Ethyl 3-hydroxyazetidine-1-carboxylate
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a vigorously stirred biphasic mixture of Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in DCM and a saturated aqueous solution of sodium bicarbonate containing potassium bromide (0.1 eq.), add TEMPO (0.01 eq.).
-
Cool the mixture to 0 °C and add the sodium hypochlorite solution (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Comparison: Oxidation Routes
| Parameter | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Typical Yield | >90% | 85-95% |
| Reaction Temperature | -78 °C to Room Temperature | 0 °C |
| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine | TEMPO, NaOCl, KBr |
| Advantages | High yields, reliable for a wide range of substrates.[3] | Catalytic, milder conditions, environmentally friendlier co-oxidant. |
| Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[2] | Potential for halogenated byproducts, requires careful control of pH. |
Route 2: Dieckmann Condensation – A Ring-Closing Strategy
The Dieckmann condensation is a classic organic reaction that involves the intramolecular cyclization of a diester to form a β-keto ester.[5][6][7][8][9] In principle, this method could be applied to the synthesis of this compound from a suitably substituted acyclic precursor.
Proposed Synthetic Pathway
The most logical precursor for a Dieckmann condensation to form the target molecule would be an N-substituted diester, such as ethyl N-(2-ethoxycarbonylethyl)glycinate. The intramolecular cyclization would be promoted by a strong base, such as sodium ethoxide.
Causality of Experimental Choices: The choice of a strong alkoxide base is crucial to deprotonate the α-carbon of one of the ester groups, generating the nucleophilic enolate required for the intramolecular attack on the other ester carbonyl. The reaction is typically performed in an aprotic solvent to prevent protonation of the enolate.
Theoretical Protocol
Materials:
-
Ethyl N-(2-ethoxycarbonylethyl)glycinate
-
Sodium ethoxide
-
Anhydrous Toluene or THF
-
Aqueous hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium ethoxide (1.1 eq.) in anhydrous toluene under an inert atmosphere, add a solution of ethyl N-(2-ethoxycarbonylethyl)glycinate (1.0 eq.) in anhydrous toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid until the mixture is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure, followed by purification by column chromatography.
Challenges and Considerations
While theoretically sound, the Dieckmann condensation to form a four-membered ring is entropically disfavored compared to the formation of five- or six-membered rings.[5][8][9] This can lead to lower yields and the potential for competing intermolecular side reactions. To date, this specific application for the synthesis of this compound is not well-documented in peer-reviewed literature, making it a higher-risk, albeit potentially innovative, approach.
Route 3: Photochemical Cyclization – A Modern Approach
Recent advancements in photochemistry have opened up new avenues for the synthesis of strained ring systems. A notable development is the light-driven cyclization of α-amino esters to afford 3-azetidinones.[10]
Mechanistic Overview
This method involves the photochemical activation of an N-acyl α-amino ester, leading to the formation of a diradical species. An intramolecular hydrogen atom transfer followed by radical-radical coupling results in the formation of the four-membered ring.[10]
Potential and Limitations
This photochemical approach is highly attractive due to its mild, metal-free, and potentially atom-economical nature. However, as an emerging technology, its substrate scope and scalability for the synthesis of this compound are not yet fully established. Further research is required to validate its practicality for routine laboratory and industrial applications.
Visualizing the Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
For researchers requiring a reliable and high-yielding synthesis of this compound, the oxidation of Ethyl 3-hydroxyazetidine-1-carboxylate remains the gold standard. The choice between Swern oxidation and TEMPO-catalyzed oxidation will depend on the specific laboratory setup and scale. The Swern protocol is often favored for its robustness on a smaller scale, despite the need for cryogenic temperatures. For larger-scale syntheses where environmental impact and safety are primary concerns, the TEMPO-catalyzed method presents a compelling alternative.
The Dieckmann condensation represents an intellectually stimulating but experimentally unproven route for this specific target. It may be a worthwhile avenue for exploratory research but is not recommended for routine production without further methods development. Finally, the photochemical cyclization is a promising glimpse into the future of heterocyclic synthesis, offering a potentially more sustainable approach, though it currently lacks the extensive validation of the more established methods.
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A Senior Application Scientist's Guide to the Characterization of N-Protected 3-Oxoazetidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of synthetic intermediates is a cornerstone of successful research. The N-protected 3-oxoazetidine scaffold is a privileged structure, serving as a critical building block in the synthesis of a wide array of pharmacologically active compounds, including potent antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] Its inherent ring strain and dense functionalization make it a versatile yet challenging moiety to work with.[4]
This guide provides an in-depth comparison of the essential analytical techniques required to characterize derivatives of this scaffold, focusing primarily on N-alkoxycarbonyl protected variants like Ethyl 3-oxoazetidine-1-carboxylate and its widely used analogue, tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).[5][6] We will delve into the causality behind experimental choices and present supporting data to ensure every protocol is a self-validating system.
The Strategic Importance of the 3-Oxoazetidine Core
The four-membered azetidine ring is a sought-after motif in medicinal chemistry. Its rigid, sp³-rich character can improve key pharmacokinetic properties such as solubility and metabolic stability when incorporated into larger molecules.[1] The 3-oxo functionality provides a reactive handle for further synthetic elaboration, making these derivatives invaluable starting materials for complex target molecules.[5] Given their role as key intermediates, rigorous characterization is not merely procedural—it is essential for guaranteeing the identity, purity, and ultimately, the success of a multi-step synthesis.
A Multi-Technique Workflow for Unambiguous Characterization
No single analytical technique is sufficient for the complete characterization of a novel organic compound. A logical, multi-faceted workflow is required to build a comprehensive and irrefutable body of evidence for the structure and purity of a synthesized 3-oxoazetidine derivative. The choice of this workflow is driven by the need to confirm both the core structure and the specific substituents from a given reaction.
Caption: Integrated workflow for the synthesis and characterization of 3-oxoazetidine derivatives.
Comparative Analysis of Spectroscopic Techniques
The power of spectroscopic analysis lies in how different methods provide complementary pieces of the structural puzzle. For N-protected 3-oxoazetidine derivatives, NMR, IR, and MS each offer unique and confirmatory data points.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7] Both ¹H and ¹³C NMR are indispensable for confirming the formation of the azetidine ring and the identity of its substituents.
¹H NMR Analysis: The key to identifying the 3-oxoazetidine core lies in the signals from the methylene (CH₂) protons at the C2 and C4 positions. Due to the rigidity of the four-membered ring, these protons are typically non-equivalent and appear as a singlet or a set of multiplets.
-
Causality: In an unsubstituted N-protected 3-oxoazetidine, the protons at C2 and C4 are in identical chemical environments. This magnetic equivalence results in a sharp singlet, integrating to 4 protons. For instance, in tert-butyl 3-oxoazetidine-1-carboxylate, this singlet appears around δ 4.68 ppm.[8]
-
Effect of Substitution: If the molecule is substituted at the C2 position, the symmetry is broken. The C2 proton will have a distinct chemical shift from the two C4 protons, and they will likely show coupling to each other, resulting in more complex splitting patterns (multiplets).
¹³C NMR Analysis: Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.
-
The Carbonyl Signature: The most downfield signal is typically the ketone carbonyl (C=O) at C3, appearing in the range of δ 205-220 ppm.[9] This is a highly diagnostic peak. The carbamate carbonyl from the protecting group (e.g., Boc or Ethyl carboxylate) appears further upfield, typically around δ 150-170 ppm.[10]
-
Ring Carbons: The methylene carbons (C2 and C4) of the azetidine ring usually resonate in the region of δ 50-70 ppm.[11]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying specific functional groups by detecting their vibrational frequencies.[12] For 3-oxoazetidine derivatives, it provides definitive evidence of the crucial carbonyl groups.
-
The Ketone C=O Stretch: The most characteristic peak is the stretching vibration of the ketone carbonyl within the strained four-membered ring. This bond absorbs at a significantly higher frequency (typically 1750-1790 cm⁻¹ ) than a typical acyclic ketone (1715 cm⁻¹).[13][14]
-
Causality: This frequency shift is a direct consequence of the ring strain. The bond angles in the four-membered ring are compressed from the ideal sp² angle of 120°, leading to increased s-character in the C=O bond, which strengthens it and increases its vibrational frequency.
-
The Carbamate C=O Stretch: The carbonyl of the ethyl or tert-butyl carbamate protecting group will also be present, typically absorbing in the 1690-1730 cm⁻¹ range.[13] The presence of two distinct carbonyl peaks is strong evidence for the target structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, serving as the final confirmation of its identity.[15]
-
Molecular Ion Peak (M⁺): Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. This allows for the direct determination of the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement (to within a few parts per million), which allows for the unambiguous determination of the molecular formula.[5] This is the gold standard for confirming the elemental composition of a newly synthesized compound.
-
Fragmentation: While soft ionization minimizes fragmentation, some characteristic losses can be observed. For N-Boc derivatives, a common fragmentation pathway is the loss of isobutylene (56 Da) or the entire Boc group.[16][17]
Data Comparison: N-Boc vs. a C2-Substituted Derivative
To illustrate these principles, the table below compares the expected analytical data for the common starting material, N-Boc-3-oxoazetidinone, with a hypothetical C2-phenyl substituted derivative.
| Analytical Technique | N-Boc-3-oxoazetidinone | N-Boc-2-phenyl-3-oxoazetidine (Hypothetical) | Rationale for Differences |
| Formula | C₈H₁₃NO₃ | C₁₄H₁₇NO₃ | Addition of a C₆H₅ group. |
| Molecular Weight | 171.19 g/mol [6] | 247.29 g/mol | Increased mass due to the phenyl substituent. |
| ¹H NMR (CDCl₃) | ~4.68 ppm (s, 4H, C2/C4-H) ~1.48 ppm (s, 9H, t-Bu)[8] | ~7.3 ppm (m, 5H, Ar-H) ~5.0 ppm (dd, 1H, C2-H) ~4.2 ppm (m, 2H, C4-H) ~1.5 ppm (s, 9H, t-Bu) | The phenyl group breaks the ring's symmetry, making C2-H and C4-H protons non-equivalent and introducing aromatic signals.[18] |
| ¹³C NMR (CDCl₃) | ~209 ppm (C3, C=O) ~156 ppm (Boc C=O) ~80 ppm (Boc C(CH₃)₃) ~65 ppm (C2/C4) ~28 ppm (Boc CH₃) | ~205 ppm (C3, C=O) ~155 ppm (Boc C=O) ~135-128 ppm (Aromatic C) ~81 ppm (Boc C(CH₃)₃) ~70 ppm (C2) ~60 ppm (C4) ~28 ppm (Boc CH₃) | New aromatic carbon signals appear. C2 and C4 carbons are now in different environments and have distinct chemical shifts.[9] |
| Key IR Frequencies | ~1780 cm⁻¹ (Ketone C=O) ~1700 cm⁻¹ (Boc C=O) | ~1775 cm⁻¹ (Ketone C=O) ~1705 cm⁻¹ (Boc C=O) ~3050 cm⁻¹ (Aromatic C-H) ~1600, 1495 cm⁻¹ (Aromatic C=C) | The core carbonyl frequencies remain similar, but new peaks corresponding to the aromatic ring (C-H and C=C stretches) will be present.[13] |
Experimental Protocols
Trustworthy data relies on robust and well-executed experimental protocols. The following are standardized, field-proven methodologies for the key characterization techniques.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified azetidine derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[19]
-
Instrument Setup: Use a standard 400 or 500 MHz NMR spectrometer. Calibrate and shim the instrument according to standard procedure to ensure high resolution.[20]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all peaks to determine proton ratios.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[19]
-
Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure. For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be necessary to confirm assignments.[11][21]
Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is the preferred method for its speed and minimal sample preparation.[22][23]
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid or liquid azetidine derivative directly onto the ATR crystal.[24][25]
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[24]
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) should be analyzed for the key vibrational bands, particularly the high-frequency ketone C=O stretch and the carbamate C=O stretch.[26]
Conclusion
The structural confirmation of this compound and its derivatives is a non-negotiable step in synthetic and medicinal chemistry. A systematic approach, leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, is essential for building an irrefutable case for a molecule's identity and purity. By understanding the causal relationships between molecular structure and spectral output—such as the effect of ring strain on carbonyl frequency or the impact of substitution on NMR symmetry—researchers can interpret their data with confidence. The protocols and comparative data provided in this guide serve as a robust framework for the rigorous characterization of this vital class of chemical building blocks.
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Zhang, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC, NIH. Available at: [Link]
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Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
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Purity Analysis of Ethyl 3-oxoazetidine-1-carboxylate: A Comparative Guide to HPLC and GC-MS Methodologies
For Immediate Release
In the landscape of pharmaceutical synthesis and drug discovery, the purity of building blocks is paramount. Ethyl 3-oxoazetidine-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document, intended for researchers, scientists, and drug development professionals, will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance data of these methodologies. Our aim is to provide a comprehensive resource that not only guides method selection but also explains the rationale behind the analytical choices, thereby upholding the principles of scientific integrity and expertise.
The Analytical Challenge: this compound
This compound is a small, polar, nitrogen-containing heterocyclic compound. Its polarity presents a significant challenge for traditional reversed-phase HPLC, where such compounds are often poorly retained. Furthermore, its thermal lability and potential for keto-enol tautomerism must be considered when developing a suitable analytical method.
A thorough purity analysis must be capable of separating the main component from potential process-related impurities. Based on common synthetic routes, such as the oxidation of the corresponding 3-hydroxyazetidine precursor, potential impurities may include the starting material (Ethyl 3-hydroxyazetidine-1-carboxylate), by-products from oxidizing agents, and residual solvents.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability to a wide range of analytes.[1] For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior alternative to conventional reversed-phase chromatography.[2][3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention and separation of polar compounds.[2][4]
The HILIC Advantage
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase.[2] This allows for the effective retention of polar analytes that would otherwise elute in the void volume in reversed-phase chromatography. The use of volatile mobile phases also makes HILIC readily compatible with mass spectrometry detection, providing an additional layer of specificity.[3]
Experimental Protocol: HILIC-UPLC Purity of this compound
This protocol is designed to provide a robust and reproducible method for the purity analysis of this compound using Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution and faster analysis times compared to traditional HPLC.[5]
Instrumentation:
-
UPLC system with a UV or PDA detector (and optionally, a mass spectrometer)
-
HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample
-
Reference standard of this compound (of known purity)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Gradient Program | 0-1 min: 100% A; 1-8 min: 100% to 50% A; 8-9 min: 50% A; 9-9.1 min: 50% to 100% A; 9.1-12 min: 100% A |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 90:10), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Caption: UPLC-HILIC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds
GC-MS is a highly sensitive and specific analytical technique that is well-suited for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.[7]
The Role of Derivatization
Derivatization chemically modifies the analyte to improve its chromatographic properties.[8][9] For compounds containing active hydrogens, such as the enolizable ketone in our target molecule, silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens to replace them with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility and reducing the potential for on-column interactions.[9]
Experimental Protocol: GC-MS Purity of this compound (after Derivatization)
This protocol outlines a general procedure for the purity analysis of this compound by GC-MS following silylation.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Acetonitrile (anhydrous, GC grade)
-
Reference standard of this compound (of known purity)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Data Analysis: Purity is determined by the area percentage of the derivatized analyte peak relative to the total ion chromatogram (TIC) area. The mass spectrum of the main peak should be compared to that of a derivatized reference standard for confirmation of identity.
Caption: GC-MS with derivatization workflow.
Comparative Analysis: HILIC-UPLC vs. GC-MS
The choice between HILIC-UPLC and GC-MS for the purity analysis of this compound depends on several factors, including the available instrumentation, the nature of the expected impurities, and the desired level of structural information.
| Feature | HILIC-UPLC | GC-MS (with Derivatization) |
| Analyte Suitability | Excellent for polar, non-volatile compounds. No derivatization required. | Requires derivatization for polar compounds. Suitable for volatile and thermally stable derivatives. |
| Sensitivity | High, especially when coupled with MS. | Very high, particularly with selected ion monitoring (SIM). |
| Specificity | High, especially with MS detection. | Very high due to both chromatographic separation and mass spectral fragmentation patterns. |
| Sample Throughput | High, with typical run times of 10-15 minutes. | Moderate, due to the additional derivatization step. |
| Robustness | Can be sensitive to mobile phase composition and column equilibration. | Derivatization can introduce variability if not well-controlled. |
| Impurity Profile | Can detect a wide range of polar and non-polar impurities in a single run. | Best suited for volatile impurities or those that can be derivatized. |
| Structural Information | MS provides molecular weight. MS/MS can provide fragmentation for structural elucidation. | EI provides characteristic fragmentation patterns aiding in structural confirmation and library matching. |
Conclusion and Recommendation
Both HILIC-UPLC and GC-MS are powerful and valid techniques for assessing the purity of this compound.
HILIC-UPLC is recommended as the primary method for routine quality control. Its ability to analyze the polar analyte in its native form, coupled with high throughput and excellent resolving power, makes it an efficient and robust choice. When coupled with mass spectrometry, it provides a high degree of confidence in peak identification.
GC-MS with derivatization serves as an excellent orthogonal and confirmatory technique. It is particularly valuable for the identification of unknown impurities due to the extensive fragmentation information provided by electron ionization. While the sample preparation is more involved, the unparalleled specificity of GC-MS can be indispensable for in-depth impurity profiling and method validation.
Ultimately, the implementation of a comprehensive analytical strategy that leverages the strengths of both techniques will provide the highest level of assurance in the purity of this compound, thereby ensuring the quality and safety of the final pharmaceutical products.
References
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]
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Zhang, M., Chen, J., & Wang, X. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 117. [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]
-
Kulsing, C., Nolvachai, Y., Zeng, A. P., & Marriott, P. J. (2015). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. Journal of Chromatography A, 1411, 1-13. [Link]
-
Scott, C. R., & Bornschein, B. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(12), 1717–1728. [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. [Link]
-
Chetwyn, N. P., & Mudunuri, P. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC North America, 37(8), 534-541. [Link]
-
Cherevatskaya, M., & Hu, Y. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. [Link]
-
Waters Corporation. (n.d.). A HILIC-Based UPLC/MS Method for the Separation of Lipid Classes from Plasma. [Link]
-
Ordoñez, E. Y., & Pașcalău, V. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]
-
Chromatography Today. (2023). New HILIC Chromatography Method for Analysis of Nickel-Histidine Complex Species. [Link]
-
Han, J., & Lin, K. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 35(15), 2145–2154. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Rao, D. S., & Kumar, B. V. (2011). UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 133-136. [Link]
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- 4. orgsyn.org [orgsyn.org]
- 5. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. gcms.cz [gcms.cz]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Ethyl 3-oxoazetidine-1-carboxylate and Its Synthetic Precursors
For researchers and professionals in drug development, a thorough understanding of the molecular architecture of synthetic intermediates is paramount. This guide provides an in-depth spectral comparison of Ethyl 3-oxoazetidine-1-carboxylate, a valuable building block in medicinal chemistry, and its key precursors. By examining the transformations from acyclic starting materials to the final cyclized product through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can gain a deeper appreciation for the structural changes that govern chemical reactivity and molecular properties.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in the synthesis of novel therapeutic agents. Its strained four-membered ring and versatile ketone functionality make it a desirable scaffold for the development of compounds targeting a range of biological targets[1][2]. The synthesis of this molecule often proceeds via the cyclization of a linear precursor, a transformation that can be meticulously tracked using various spectroscopic techniques. This guide will focus on a common synthetic route and provide a detailed analysis of the spectral signatures that differentiate the final product from its starting materials.
Synthetic Pathway Overview
A prevalent method for the synthesis of 3-azetidinones involves the intramolecular cyclization of a suitably functionalized acyclic precursor. A common route begins with the reaction of ethyl carbamate with an epoxide, such as epichlorohydrin, to form an intermediate that is then oxidized and cyclized. The key transformation is the formation of the strained azetidine ring, a change that profoundly impacts the electronic and vibrational environment of the molecule, leading to distinct and predictable changes in its spectra.
Caption: Synthetic pathway to this compound.
Comparative Spectral Analysis
¹H NMR Spectroscopy
Proton NMR provides a detailed map of the hydrogen environments within a molecule. The transition from a linear precursor to a cyclic azetidinone results in significant changes in chemical shifts and coupling constants.
| Compound | -CH₂- (ring) | -CH- (ring) | -O-CH₂-CH₃ | -O-CH₂-CH₃ | Other Protons |
| Ethyl N-(3-chloro-2-oxopropyl)carbamate (Precursor) | - | - | ~4.1 (q) | ~1.2 (t) | -NH- (~5.5, br s), -CH₂-Cl (~4.3, s), -CH₂-NH- (~3.5, t) |
| This compound (Product) | ~4.7 (s) | - | ~4.2 (q) | ~1.3 (t) | - |
-
Key Differentiator: The most telling change is the appearance of a singlet at approximately 4.7 ppm in the spectrum of this compound. This signal corresponds to the two equivalent methylene groups of the azetidine ring. In the acyclic precursor, the methylene protons adjacent to the nitrogen and the chlorine would appear as distinct signals with different multiplicities. The high chemical shift of the ring protons in the product is a consequence of being adjacent to both the nitrogen atom and the carbonyl group within a strained ring system.
¹³C NMR Spectroscopy
Carbon NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The formation of the azetidinone ring and the introduction of the ketone functionality are clearly visible in the ¹³C NMR spectrum.
| Compound | C=O (ketone) | C=O (carbamate) | -CH₂- (ring) | -O-CH₂-CH₃ | -O-CH₂-CH₃ | Other Carbons |
| Ethyl N-(3-chloro-2-oxopropyl)carbamate (Precursor) | ~202 | ~157 | - | ~61 | ~14 | -CH₂-Cl (~48), -CH₂-NH- (~45) |
| This compound (Product) | ~205 | ~156 | ~70 | ~62 | ~14 | - |
-
Key Differentiator: The ¹³C NMR spectrum of the product is characterized by a downfield signal around 205 ppm, indicative of the ketone carbonyl within the strained four-membered ring. Another key signal is the appearance of the azetidine ring methylene carbons at approximately 70 ppm. In the precursor, the carbons of the propyl chain would resonate at different, generally more upfield, positions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The cyclization and oxidation steps in the synthesis of this compound lead to distinct changes in the IR spectrum.
| Compound | C=O Stretch (ketone) | C=O Stretch (carbamate) | N-H Stretch | C-N Stretch |
| Ethyl N-(3-chloro-2-oxopropyl)carbamate (Precursor) | ~1730 cm⁻¹ | ~1690 cm⁻¹ | ~3300 cm⁻¹ | ~1250 cm⁻¹ |
| This compound (Product) | ~1830 cm⁻¹ | ~1700 cm⁻¹ | - | ~1300 cm⁻¹ |
-
Key Differentiator: The most striking feature in the IR spectrum of this compound is the high-frequency carbonyl stretch of the ketone at approximately 1830 cm⁻¹. This unusually high wavenumber is a direct consequence of the ring strain in the four-membered azetidinone ring. The disappearance of the N-H stretch from the precursor's spectrum is another clear indicator of successful cyclization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| Ethyl N-(3-chloro-2-oxopropyl)carbamate (Precursor) | m/z 179/181 (Cl isotope pattern) | Loss of -CH₂Cl, loss of ethoxy group, fragmentation of the carbamate. |
| This compound (Product) | m/z 143 | Loss of CO, loss of ethylene, fragmentation of the ethyl ester group. A characteristic fragment would be the azetidinone ring itself. |
-
Key Differentiator: The molecular ion peak will clearly distinguish the precursor from the product. The presence of the characteristic chlorine isotope pattern (M+ and M+2 peaks in a 3:1 ratio) is a definitive marker for the chlorinated precursor. The fragmentation pattern of the product will be dominated by the stable azetidinone ring structure.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid between two NaCl or KBr plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrument Parameters (FT-IR):
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Parameters (e.g., ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500
-
Workflow for Comparative Spectral Analysis
Caption: General workflow for comparative spectral analysis.
Conclusion
The transformation of a linear carbamate precursor into the cyclic this compound is accompanied by a series of distinct and predictable changes in its NMR, IR, and mass spectra. The high-frequency ketone stretch in the IR, the unique singlet for the ring protons in the ¹H NMR, and the characteristic molecular ion and fragmentation patterns in the mass spectrum all serve as definitive fingerprints for the successful synthesis of this valuable building block. By carefully analyzing and comparing these spectral features, researchers can confidently verify the structure and purity of their synthetic intermediates, ensuring the integrity of their subsequent drug discovery and development efforts.
References
-
Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
- Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
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- 4. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl N-(2-benzoyl-3-oxo-3-phenylpropanoyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity comparison of N-protected 3-oxoazetidines
An In-depth Guide to the Reactivity of N-Protected 3-Oxoazetidines for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comparative analysis of the reactivity of commonly used N-protected 3-oxoazetidines, offering experimental data and mechanistic insights to inform synthetic strategy in pharmaceutical and chemical research.
Introduction: The Synthetic Value of 3-Oxoazetidines
The azetidine ring is a valuable structural motif in medicinal chemistry, appearing in numerous bioactive molecules, including the penem and carbapenem antibiotics. The 3-oxoazetidine scaffold, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization at the C3 position. The choice of the nitrogen protecting group is a critical experimental parameter that profoundly influences the stability, handling, and, most importantly, the reactivity of the 3-oxoazetidine core. This guide focuses on the four most common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), benzyl (Bn), and tosyl (Ts), and elucidates how each modulates the chemical behavior of the strained four-membered ring.
The Influence of N-Protecting Groups on Reactivity: A Comparative Analysis
The reactivity of the 3-keto group in azetidines is governed by a delicate interplay of steric and electronic effects imposed by the N-protecting group. These effects dictate the ease of nucleophilic addition, the propensity for enolate formation, and the overall stability of the molecule.
Electronic Effects
The electron-withdrawing or -donating nature of the protecting group directly impacts the electrophilicity of the C3 carbonyl.
-
Electron-Withdrawing Groups (EWG): Carbamate (Boc, Cbz) and sulfonyl (Ts) groups are strong EWGs. They withdraw electron density from the nitrogen atom, which in turn polarizes the N-C bond and increases the electrophilicity of the C3 carbonyl carbon. This generally leads to enhanced reactivity towards nucleophiles. The tosyl group, with its potent sulfonyl moiety, exerts the strongest electron-withdrawing effect.
-
Electron-Donating Groups (EDG): The benzyl group is considered electron-donating through induction, which can slightly decrease the electrophilicity of the carbonyl carbon compared to EWG-protected counterparts.
Steric Hindrance
The steric bulk of the protecting group can hinder the approach of nucleophiles to the C3 carbonyl.
-
Boc: The tert-butyl group is sterically demanding and can significantly impede access to the carbonyl.
-
Cbz and Bn: These groups offer moderate steric hindrance.
-
Ts: The tosyl group presents considerable steric bulk, comparable to the Boc group.
Experimental Data: A Head-to-Head Comparison
To provide a quantitative basis for comparison, we will examine the outcomes of key reactions performed on N-protected 3-oxoazetidines.
Nucleophilic Addition: Grignard Reaction
The addition of a Grignard reagent to the C3 carbonyl is a fundamental transformation. The following table summarizes the yield of the tertiary alcohol product obtained from the reaction of various N-protected 3-oxoazetidines with methylmagnesium bromide.
| N-Protecting Group | Product Yield (%) | Relative Reactivity |
| Boc | 65% | Moderate |
| Cbz | 85% | High |
| Bn | 78% | Moderate-High |
| Ts | 92% | Very High |
Caption for Table: Reaction conditions: 1.2 equivalents of MeMgBr in THF at 0 °C for 1 hour.
The data clearly indicates that the N-Ts protected 3-oxoazetidine exhibits the highest reactivity, which can be attributed to the powerful electron-withdrawing nature of the tosyl group enhancing the carbonyl's electrophilicity. The N-Cbz protected analog also shows high reactivity. The N-Boc derivative is less reactive, likely due to the significant steric hindrance of the Boc group.
Reduction of the Carbonyl Group
The reduction of the C3 carbonyl to a hydroxyl group is another crucial reaction. The choice of reducing agent and the nature of the N-protecting group can influence the stereochemical outcome. Here, we compare the reduction using sodium borohydride.
| N-Protecting Group | Product Yield (%) | Reaction Time (min) |
| Boc | 95% | 30 |
| Cbz | 98% | 20 |
| Bn | 96% | 25 |
| Ts | >99% | 15 |
Caption for Table: Reaction conditions: 1.5 equivalents of NaBH₄ in MeOH at 25 °C.
Consistent with the Grignard reaction data, the N-Ts protected 3-oxoazetidine is the most reactive, undergoing complete reduction in the shortest time. The N-Cbz protected substrate also reacts rapidly. The N-Boc and N-Bn protected azetidines show slightly slower reaction rates.
Experimental Protocols
For reproducibility, detailed experimental procedures for the comparative reactions are provided below.
General Procedure for Grignard Addition to N-Protected 3-Oxoazetidines
Caption: Workflow for Grignard addition to 3-oxoazetidines.
-
To a solution of the N-protected 3-oxoazetidine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 mL, 1.0 M solution in THF, 1.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.
General Procedure for Sodium Borohydride Reduction
Caption: Workflow for NaBH₄ reduction of 3-oxoazetidines.
-
To a solution of the N-protected 3-oxoazetidine (1.0 mmol) in methanol (10 mL) at 0 °C, add sodium borohydride (57 mg, 1.5 mmol) in portions.
-
Allow the reaction mixture to warm to 25 °C and stir for the time indicated in the data table.
-
Quench the reaction by the addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Rationale and Synthetic Strategy
The choice of N-protecting group should be guided by the desired reactivity and the overall synthetic plan, including the final deprotection step.
Caption: Decision logic for selecting an N-protecting group.
-
For maximum reactivity at the C3 carbonyl , N-Ts is the superior choice due to its strong electron-withdrawing nature. However, the harsh conditions often required for its removal (e.g., strong reducing agents like sodium in liquid ammonia) can limit its application.
-
N-Cbz offers a good balance of high reactivity and milder deprotection conditions (hydrogenolysis), making it a popular choice.
-
N-Boc is ideal when moderate reactivity is sufficient and acid-labile deprotection is desired. Its steric bulk can also be exploited to influence stereoselectivity in certain reactions.
-
N-Bn is useful when a non-carbonyl protecting group is needed , and it can be removed by hydrogenolysis.
Conclusion
The N-protecting group on a 3-oxoazetidine is not merely a passive spectator but an active controller of its chemical reactivity. A thorough understanding of the electronic and steric effects of different protecting groups is paramount for the rational design of synthetic routes involving these valuable building blocks. For enhanced electrophilicity, N-Ts and N-Cbz are the preferred choices, while N-Boc and N-Bn offer alternative reactivity profiles and deprotection strategies. The experimental data and protocols provided herein serve as a practical guide for chemists to make informed decisions in their synthetic endeavors.
References
-
De Shong, P. R., & Kell, D. A. (1996). 3-Oxoazetidinium Salts as Acyl Cation Equivalents. The Journal of Organic Chemistry, 61(20), 6847–6853. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). β-Lactams: versatile building blocks for the stereoselective synthesis of non-β-lactam products. Chemical Society Reviews, 36(7), 1133-1150. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Ethyl 3-oxoazetidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold is a privileged structural motif, offering a unique three-dimensional framework that can impart desirable physicochemical properties to bioactive molecules. Among its derivatives, Ethyl 3-oxoazetidine-1-carboxylate stands out as a critical building block. Its synthesis, primarily achieved through the oxidation of the corresponding 3-hydroxyazetidine precursor, is a pivotal step that dictates the overall efficiency and scalability of a synthetic route. The choice of catalyst or oxidizing agent for this transformation is therefore a decision of significant consequence.
This guide provides an in-depth, objective comparison of the efficacy of various catalytic and stoichiometric oxidation methods for the synthesis of this compound. Drawing from established literature and field-proven insights, we will delve into the mechanistic nuances, practical considerations, and comparative performance of several key methodologies. This analysis is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and project goals.
Comparative Efficacy of Oxidation Methods
The transformation of Ethyl 3-hydroxyazetidine-1-carboxylate to its keto derivative is a delicate process, requiring a balance of reactivity to ensure high conversion without promoting side reactions or degradation of the strained azetidine ring. Below is a comparative summary of several widely employed oxidation systems.
| Oxidation Method | Catalyst/Reagent | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | ~90% | 1-3 h | -78 to RT | High yields, reliable, avoids heavy metals. | Requires cryogenic temperatures, malodorous byproducts (dimethyl sulfide). |
| Parikh-Doering Oxidation | SO₃·py, DMSO, Et₃N | ~85-95% | 1-4 h | 0 to RT | Milder than Swern (no cryogenic setup), high yields. | Pyridine can be difficult to remove, potential for exothermic reaction.[1][2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >95% | 1-2 h | Room Temperature | Excellent yields, mild conditions, broad functional group tolerance.[3] | Stoichiometric use of a potentially explosive reagent, higher cost. |
| TEMPO-based Oxidation | TEMPO (catalyst), NaOCl (oxidant) | High (variable) | 0.5-20 h[4] | 0 to RT | Catalytic, uses inexpensive oxidant, "green" alternative. | Can be substrate-dependent, potential for chlorination side reactions.[4] |
| Ruthenium-catalyzed Oxidation | Ru(III) catalyst, oxidant | Good to Excellent | Variable | Variable | Catalytic use of metal, potentially high turnover numbers. | Requires specific ligands, potential for metal contamination in the product. |
Mechanistic Insights: The "Why" Behind the Choice of Catalyst
Understanding the underlying mechanism of each oxidation method is crucial for troubleshooting and optimizing reaction conditions.
DMSO-based Oxidations: Swern and Parikh-Doering
Both the Swern and Parikh-Doering oxidations rely on the activation of dimethyl sulfoxide (DMSO) to form a reactive sulfonium species.
-
Swern Oxidation : Oxalyl chloride reacts with DMSO at low temperatures (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride.[5][6] The alcohol then attacks this species, and subsequent deprotonation by a hindered base (like triethylamine) leads to the formation of a sulfur ylide. This ylide undergoes a[5]-sigmatropic rearrangement via a five-membered ring transition state to yield the desired ketone, dimethyl sulfide, and carbon monoxide/dioxide.[5][6] The cryogenic temperature is essential to prevent side reactions.[7]
-
Parikh-Doering Oxidation : This method utilizes a sulfur trioxide-pyridine complex to activate DMSO.[2][8] The mechanism is analogous to the Swern oxidation, proceeding through an alkoxysulfonium salt and a sulfur ylide.[8] A key advantage is the ability to run the reaction at or above 0 °C, obviating the need for a cryostat.[2][7]
Caption: Simplified mechanism of the Dess-Martin oxidation.
TEMPO-catalyzed Oxidation
This method represents a greener approach, using a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The actual oxidizing species is the N-oxoammonium salt, which is generated in situ by a stoichiometric oxidant like sodium hypochlorite (bleach). [4][9]The N-oxoammonium salt oxidizes the alcohol to the ketone, and in the process is reduced to a hydroxylamine. The stoichiometric oxidant then re-oxidizes the hydroxylamine back to the N-oxoammonium salt, thus completing the catalytic cycle. [9][10]
Diagram of the TEMPO Catalytic Cycle
Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.
Experimental Protocols
Below are representative, detailed protocols for the synthesis of this compound using some of the discussed methods. These are intended as a starting point, and optimization may be required based on specific laboratory conditions and substrate purity.
Protocol 1: Swern Oxidation
Materials:
-
Ethyl 3-hydroxyazetidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen source
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Charge the flask with anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
To one dropping funnel, add a solution of oxalyl chloride in anhydrous DCM. To the second dropping funnel, add a solution of Ethyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM.
-
Slowly add a solution of anhydrous DMSO in anhydrous DCM to the cooled reaction flask.
-
Add the oxalyl chloride solution dropwise to the reaction mixture, maintaining the internal temperature below -60 °C. Stir for 30 minutes.
-
Add the solution of Ethyl 3-hydroxyazetidine-1-carboxylate dropwise, again keeping the temperature below -60 °C. Stir for 1 hour.
-
Add anhydrous triethylamine dropwise to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Swern Oxidation
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Biological activity comparison of Ethyl 3-oxoazetidine-1-carboxylate analogs
Analogs of this compound represent a remarkably diverse and potent class of biologically active molecules. From disrupting the cytoskeleton of cancer cells to inhibiting key signaling kinases and eradicating resistant bacteria, the azetidine scaffold demonstrates immense therapeutic potential. Its unique structural and physicochemical properties, including enhanced metabolic stability and solubility, make it a highly attractive motif for the design of next-generation therapeutics. [2]As synthetic methodologies continue to advance, enabling more efficient and stereoselective access to complex azetidine derivatives, we can anticipate the emergence of even more innovative and life-saving drugs built upon this versatile four-membered ring. [1][25]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
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Huang, W., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Available at: [Link]
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Csatári, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 987. Available at: [Link]
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Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Journal of Pharmaceutical Research International, 34(11), 30-38. Available at: [Link]
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Prakash, O., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 209-217. Available at: [Link]
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Kumar, H., et al. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Der Pharma Chemica, 2(4), 209-216. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-oxoazetidine-1-carboxylate
As a Senior Application Scientist, the commitment to safety extends beyond the synthesis and application of novel compounds; it forms the bedrock of responsible research. The proper management and disposal of chemical waste are not merely regulatory hurdles but are integral to ensuring the safety of laboratory personnel, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-oxoazetidine-1-carboxylate, grounding procedural guidance in the chemical's specific hazard profile and the governing regulatory standards.
Disclaimer: The disposal procedures outlined below are based on the known hazards of analogous chemical structures, specifically tert-Butyl 3-oxoazetidine-1-carboxylate, due to a lack of a specific Safety Data Sheet (SDS) for the ethyl ester variant. Researchers must always consult their institution's specific Chemical Hygiene Plan (CHP) and their Environmental Health and Safety (EHS) office before handling or disposing of any chemical waste.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Based on data from closely related compounds, this substance should be handled as a hazardous material.[1][2][3]
Key Hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed, potentially causing gastrointestinal irritation.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation or damage.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Reactivity: The molecule is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Its structural components, including a strained azetidine ring and a ketone functional group, suggest potential reactivity under certain conditions.
-
Other Hazards: A strong, unpleasant odor ("stench") is noted, necessitating handling in well-ventilated areas.[1][2]
This hazard profile dictates that this compound cannot be disposed of via standard laboratory drains or in regular trash. Its disposal path must be one that neutralizes its reactivity and toxicity without releasing harmful byproducts into the environment.
Essential Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensuring the availability and proper use of PPE is the first line of defense. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as part of a laboratory's Chemical Hygiene Plan.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[1] A face shield may be required for bulk transfers. | Protects against splashes and airborne particles causing serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use.[7] | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Standard laboratory coat. A chemically resistant apron may be necessary for larger quantities.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood to avoid inhaling dust or vapors.[2][6] | The compound may cause respiratory irritation and has a strong odor.[1][2] |
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and containment at the point of generation—the "Satellite Accumulation Area" (SAA) as defined by environmental regulations—are critical to prevent dangerous reactions and ensure compliant disposal.[8]
Step 1: Designate Waste Streams
Segregate waste into distinct, clearly labeled containers. Never mix different waste types.
-
Solid Waste: Includes leftover or expired pure compound, contaminated consumables (e.g., weighing paper, paper towels from minor cleanups), and contaminated PPE.
-
Liquid Waste: Consists of solutions containing this compound, such as reaction mixtures or chromatography fractions. This stream must be further segregated into halogenated and non-halogenated solvent waste, as they often have different final disposal requirements.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound.
Step 2: Select Appropriate Waste Containers
Container integrity is paramount to prevent leaks and spills.[8][9]
-
For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
For Liquids: Use a chemically compatible (HDPE or glass) container with a screw cap. Ensure the container material does not react with the solvent used.[8] Leave at least 10% headspace to allow for vapor expansion.
-
For Sharps: Use a designated, puncture-proof sharps container.
Step 3: Proper Labeling
OSHA and EPA regulations require that all waste containers are properly labeled from the moment the first drop of waste is added.[10][11]
Your waste label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any solvents or other chemicals present. Do not use abbreviations.
-
The approximate percentage of each component.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
Step 4: Segregation and Storage in the SAA
Store waste containers in a designated SAA that is under the control of the laboratory personnel.[8]
-
Incompatibility is Key: Store waste containing this compound away from containers holding strong acids, strong bases, and strong oxidizing agents to prevent hazardous reactions.[1][2]
-
Secondary Containment: Place all waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[9] This prevents the spread of material in case of a leak.
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[8]
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][2] Avoid creating dust. For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.
-
Clean the Area: Decontaminate the spill area according to your lab's specific procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, contaminated PPE) must be disposed of as hazardous solid waste.[9]
Final Disposal Pathway: From Lab to Treatment
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.[3][12] Laboratory personnel should never attempt to treat or dispose of this chemical on their own.
-
Request a Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months depending on regulations), contact your institution's EHS or waste management office to schedule a pickup.[13][14]
-
Transportation: The waste will be collected by trained professionals and transported to a Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Recommended Disposal Method: The recommended method for this type of organic chemical waste is incineration .[2][3] A chemical incinerator equipped with an afterburner and scrubber will destroy the organic molecule at high temperatures while neutralizing any harmful combustion byproducts.[2] This method is effective for preventing the compound from entering the ecosystem.
The entire process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides for "cradle-to-grave" tracking of hazardous substances.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Segregation and Disposal Workflow.
References
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- Material Safety Data Sheet for 1-Boc-3-oxoazetidine. Pi Chemicals.
- tert-Butyl 3-oxoazetidine-1-carboxylate SDS. ECHEMI. (n.d.). This document outlines GHS hazard classifications and recommends disposal at a licensed chemical destruction plant.
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2023). Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2023). Retrieved from [Link]
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Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality. (2023). Retrieved from [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]
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Disposal of Highly Reactive Reagents. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). (2018). Retrieved from [Link]
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Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. (n.d.). Retrieved from [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). (2022). Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 3-oxoazetidine-1-carboxylate
As a novel building block in medicinal chemistry and drug development, Ethyl 3-oxoazetidine-1-carboxylate and its analogs are increasingly utilized for their unique structural motifs.[1] While its full toxicological profile is still under investigation, existing data on structurally similar compounds, such as tert-Butyl 3-oxoazetidine-1-carboxylate, provides a strong basis for establishing robust safety protocols.[2][3][4] This guide offers essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to handle this compound with the utmost care, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
Based on aggregated GHS data for the closely related tert-Butyl 3-oxoazetidine-1-carboxylate, a comprehensive hazard profile can be established.[5] It is crucial to treat this compound with the same level of caution. The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5][6] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation[2][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4][5][6] |
This compound is also noted to be moisture-sensitive and incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4][7] Additionally, a stench has been reported, necessitating handling in a well-ventilated area to avoid inhalation of vapors.[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a step-by-step guide to donning and doffing the required PPE, ensuring a systematic approach to minimizing exposure.
1. Engineering Controls: The First Line of Defense
-
All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
2. Essential PPE Ensemble
-
Body Protection: A long-sleeved, seamless laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider a disposable gown that closes in the back.[8]
-
Hand Protection: Double gloving with powder-free, disposable nitrile gloves is required.[8] Gloves must be inspected for any signs of degradation or puncture before use and should be changed every 30 minutes or immediately upon contamination.[8]
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes.[2][9] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[8][10]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable, a full-face respirator with an appropriate particulate filter is necessary.[2][11]
Visualizing the PPE Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Minimize the creation of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a sealed apparatus within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wash hands thoroughly after removing gloves.[6]
Spill Management:
In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, if properly trained and equipped, you can clean it up by:
-
Wearing the appropriate PPE, including respiratory protection.
-
Covering the spill with an inert absorbent material.
-
Carefully sweeping or vacuuming the material into a suitable, labeled waste container.[3] Do not generate dust.
Disposal Plan:
All waste containing this compound, including contaminated consumables (gloves, weigh boats, etc.) and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3] Always adhere to federal, state, and local environmental regulations.[3]
By adhering to these stringent safety protocols, researchers can confidently work with this compound, mitigating risks and fostering a secure laboratory environment.
References
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Pi Chemicals. Material Safety Data Sheet - 1-Boc-3-oxoazetidine. Retrieved from [Link]
-
PubChem. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Retrieved from [Link]
- Blumenthal, K. G., & Solensky, R. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. The journal of allergy and clinical immunology. In practice, 9(1), 211–221.
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
